molecular formula C10H8N2 B1395797 5-Ethynyl-3-methyl-1H-indazole CAS No. 1093307-29-9

5-Ethynyl-3-methyl-1H-indazole

Cat. No.: B1395797
CAS No.: 1093307-29-9
M. Wt: 156.18 g/mol
InChI Key: UGPLMCAEQYQOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-3-methyl-1H-indazole ( 1093307-29-9) is a heterocyclic organic compound with the molecular formula C10H8N2 and an average mass of 156.18 g/mol . This compound serves as a valuable building block in chemical research and synthesis, where its ethynyl group provides a versatile handle for constructing a diverse range of more complex organic molecules through various coupling reactions . Its unique molecular structure, featuring a nitrogen-containing carbon ring, endows it with potential pharmaceutical properties, making it a promising candidate for drug discovery and development programs . In scientific exploration, 5-Ethynyl-3-methyl-1H-indazole is utilized as a key intermediate in organic chemistry, facilitating the development of novel synthetic pathways for complex molecules . The indazole moiety, from which this compound is derived, is recognized as a medicinally important scaffold in scientific literature, known to exhibit a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antiHIV, and anticancer properties . Beyond pharmaceutical applications, the structural attributes of this compound also make it a candidate for investigation in material science, with potential applications in the design of new materials for electronics, energy, and advanced manufacturing . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain stability .

Properties

IUPAC Name

5-ethynyl-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLMCAEQYQOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700113
Record name 5-Ethynyl-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093307-29-9
Record name 5-Ethynyl-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole.[1] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the active sites of proteins, making it a cornerstone for the design of kinase inhibitors.[1][2] Molecules like Axitinib and Pazopanib are prominent examples of indazole-based drugs that have reached the market. The introduction of an ethynyl group, specifically at the C5 position, transforms the 3-methyl-1H-indazole core into a highly versatile intermediate. The alkyne moiety serves as a critical synthetic handle for further molecular elaboration through reactions such as click chemistry, Sonogashira couplings, and cyclizations, enabling the construction of diverse chemical libraries for drug discovery and development. This guide provides a detailed, field-proven protocol for the synthesis of 5-Ethynyl-3-methyl-1H-indazole, emphasizing the strategic rationale behind each procedural step.

Part 1: Retrosynthetic Strategy and Pathway Overview

The synthesis of 5-Ethynyl-3-methyl-1H-indazole is most efficiently achieved through a multi-step sequence starting from commercially available materials. The core of this strategy is the late-stage installation of the reactive ethynyl group via a palladium-catalyzed cross-coupling reaction.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Final C-C Bond Formation : The target molecule, 5-Ethynyl-3-methyl-1H-indazole (1) , can be synthesized by deprotecting a silyl-protected alkyne precursor (2) . The use of a protecting group like trimethylsilyl (TMS) is crucial to prevent side reactions of the terminal alkyne under coupling conditions.

  • Sonogashira Cross-Coupling : The key synthetic transformation is the Sonogashira coupling. This reaction forms the sp-sp² carbon-carbon bond between the indazole core and the alkyne. This requires a halogenated indazole, specifically 5-Bromo-3-methyl-1H-indazole (3) , and a protected alkyne source, Trimethylsilylacetylene (TMSA) .[3][4]

  • Aromatic Halogenation : The brominated precursor (3) is accessible through electrophilic aromatic substitution (bromination) of the parent 3-methyl-1H-indazole (4) .

  • Indazole Ring Formation : The foundational core, 3-methyl-1H-indazole (4) , can be constructed via the classical cyclization of 2-Aminoacetophenone (5) .[5]

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Synthetic Workflow for 5-Ethynyl-3-methyl-1H-indazole 2-Aminoacetophenone 2-Aminoacetophenone 3-methyl-1H-indazole 3-methyl-1H-indazole 2-Aminoacetophenone->3-methyl-1H-indazole Diazotization & Reductive Cyclization 5-Bromo-3-methyl-1H-indazole 5-Bromo-3-methyl-1H-indazole 3-methyl-1H-indazole->5-Bromo-3-methyl-1H-indazole Electrophilic Bromination 5-(Trimethylsilylethynyl)-3-methyl-1H-indazole 5-(Trimethylsilylethynyl)-3-methyl-1H-indazole 5-Bromo-3-methyl-1H-indazole->5-(Trimethylsilylethynyl)-3-methyl-1H-indazole Sonogashira Coupling 5-Ethynyl-3-methyl-1H-indazole 5-Ethynyl-3-methyl-1H-indazole 5-(Trimethylsilylethynyl)-3-methyl-1H-indazole->5-Ethynyl-3-methyl-1H-indazole TMS Deprotection

Caption: Overall synthetic route from 2-Aminoacetophenone to the final product.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-methyl-1H-indazole (4)

The formation of the indazole ring is achieved by diazotization of 2-aminoacetophenone followed by in-situ reductive cyclization. This classical approach remains robust and high-yielding.[5]

Protocol:

  • To a stirred solution of concentrated hydrochloric acid (e.g., 600 mL for 81 g of starting material), add 2-aminoacetophenone (1.0 eq) at 0-10 °C.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite (NaNO₂, ~1.5 eq) dropwise, ensuring the internal temperature is maintained between 0-10 °C. Stir for 1 hour at this temperature. The formation of the diazonium salt is critical and temperature control prevents its decomposition.

  • In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid.

  • Slowly add the SnCl₂ solution to the diazonium salt solution, again maintaining the temperature at 0-10 °C. The SnCl₂ acts as the reducing agent to facilitate the cyclization.

  • Allow the reaction to stir overnight at this temperature.

  • Pour the reaction mixture into ice water and filter to remove any solids.

  • Adjust the pH of the filtrate to ~8 with a suitable base (e.g., NaOH solution). This neutralizes the acid and precipitates the product.

  • Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole as an off-white solid.

ReagentMolar Eq.Purpose
2-Aminoacetophenone1.0Starting Material
Hydrochloric AcidSolvent/AcidProvides acidic medium for diazotization
Sodium Nitrite~1.5Diazotizing Agent
Tin(II) Chloride~2.5Reducing Agent for Cyclization
Step 2: Synthesis of 5-Bromo-3-methyl-1H-indazole (3)

This step involves the regioselective electrophilic bromination at the C5 position of the indazole ring. The C5 position is electronically activated and sterically accessible for substitution.

Protocol:

  • Dissolve 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over 30 minutes. Using NBS is preferable to liquid bromine as it is easier to handle and provides better control over stoichiometry, minimizing over-bromination.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-3-methyl-1H-indazole.

Step 3: Sonogashira Coupling & In-Situ Deprotection

This is the pivotal step where the ethynyl moiety is installed. The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl halide.[3][6] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[7]

Causality Behind Experimental Choices:

  • Catalyst System : A combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a Cu(I) salt (CuI) is standard. The Pd(0) species, generated in situ, is the active catalyst for the oxidative addition step.[6]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both as a base to deprotonate the terminal alkyne and as a solvent.[4]

  • Alkyne Source : Trimethylsilylacetylene (TMSA) is used instead of acetylene gas. It is a liquid, easier to handle, and the TMS group prevents self-coupling of the alkyne (Glaser coupling), a common side reaction.

  • Atmosphere : The reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Catalytic Cycle Pd0 { Pd(0)L₂ | Active Catalyst} OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0:f0->OxAdd:f0 Ar-X Transmetal Transmetalation Ar-Pd(II)-C≡CR(L)₂ OxAdd:f1->Transmetal:f0 Cu-C≡CR RedElim Reductive Elimination Ar-C≡CR Transmetal:f1->RedElim:f0 Isomerization RedElim:f1->Pd0:f0 Product Release CuX { Cu(I)X} CuAcetylide π-Alkyne Complex Cu-C≡CR CuX:f0->CuAcetylide:f0 R-C≡CH + Base CuAcetylide->Transmetal CuAcetylide:f1->CuX:f0 To Pd Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Protocol:

  • To a degassed solution of 5-Bromo-3-methyl-1H-indazole (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile and triethylamine), add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq).

  • Bubble nitrogen or argon through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Once the starting material is consumed, cool the mixture to room temperature. Add a solution of potassium carbonate (K₂CO₃, ~2.0 eq) in methanol. This step facilitates the deprotection of the TMS group.

  • Stir for an additional 2-4 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 5-Ethynyl-3-methyl-1H-indazole.

ComponentMolar Eq.Purpose
5-Bromo-3-methyl-1H-indazole1.0Aryl Halide Substrate
Trimethylsilylacetylene1.2 - 1.5Protected Alkyne Source
PdCl₂(PPh₃)₂0.05Palladium Pre-catalyst
Copper(I) Iodide0.10Co-catalyst
TriethylamineSolvent/BaseActivates alkyne, scavenges HBr
K₂CO₃ / Methanol~2.0TMS Deprotection Reagent

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing 5-Ethynyl-3-methyl-1H-indazole. The strategy hinges on the robust and well-understood Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming sp-sp² carbon-carbon bonds.[9] By carefully selecting precursors and controlling reaction conditions, particularly the inert atmosphere and the use of a protected alkyne, this protocol ensures high yields and purity. The resulting product is a valuable building block, primed for further functionalization in the development of novel therapeutics and advanced organic materials.

References

  • Wikipedia contributors. (2023). Sonogashira reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][3]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link][7]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link][4]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link][6]

  • Bavetsias, V., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry, 24(12), 2786-2802. Available at: [Link][8]

  • Google Patents. (2015). CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Available at: [5]

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link][10][11][12]

  • Perron, V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10555-10563. Available at: [Link][1]

  • Zhang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available at: [Link][2]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link][13]

  • Organic Syntheses. Indazole. Coll. Vol. 4, p.539 (1963); Vol. 34, p.56 (1954). Available at: [Link][14]

Sources

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethynyl-3-methyl-1H-indazole

In the landscape of modern drug development, the adage "a drug must first reach its target" has never been more pertinent. The journey from a promising molecular entity to a clinically effective therapeutic is governed by a complex interplay of pharmacodynamics and pharmacokinetics. Central to this journey are the fundamental physicochemical properties of the molecule. These characteristics—solubility, lipophilicity, ionization state, and stability—are not mere data points; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For researchers and drug development professionals, a comprehensive understanding of these properties is non-negotiable. It is the bedrock upon which successful lead optimization, formulation development, and ultimately, clinical translation are built. This guide provides an in-depth examination of 5-Ethynyl-3-methyl-1H-indazole, a molecule of significant interest, framed through the critical lens of its physicochemical attributes.

Introduction to the Indazole Scaffold and 5-Ethynyl-3-methyl-1H-indazole

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective modulators of diverse biological targets.[1] Notably, indazole-containing molecules have led to approved therapeutics such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea).[2]

The specific compound, 5-Ethynyl-3-methyl-1H-indazole, incorporates two key functional groups that enhance its utility. The 3-methyl group can influence binding selectivity and metabolic stability. The 5-ethynyl group is a particularly valuable handle for further chemical modification via reactions like Sonogashira coupling or "click" chemistry. Furthermore, related 3-ethynyl-1H-indazoles have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade in cancer cell growth and survival.[3][4] This positions 5-Ethynyl-3-methyl-1H-indazole as a compound of high interest for oncology research and as a versatile building block for chemical biology.

Molecular and Physicochemical Profile

A quantitative understanding of a compound's properties is essential for predictive modeling and experimental design. The following table summarizes the known and predicted physicochemical parameters for 5-Ethynyl-3-methyl-1H-indazole.

PropertyValueSource/Method
CAS Number 1093307-29-9[5][6]
Molecular Formula C₁₀H₈N₂(From Structure)
Molecular Weight 156.18 g/mol (Calculated)
Appearance White to off-white solid[5]
pKa (Acidic, N-H) 13.71 ± 0.40Predicted[5]
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
Aqueous Solubility Data not publicly available (See Protocol 1)-
LogP Data not publicly available (See Protocol 2)-

Chemical Structure and Tautomerism

The structural identity of 5-Ethynyl-3-methyl-1H-indazole is the foundation of its chemical behavior. The indazole core can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. For most unsubstituted and 1-substituted indazoles, the 1H-tautomer is thermodynamically more stable and predominates in solution.[1]

cluster_main 5-Ethynyl-3-methyl-1H-indazole cluster_labels Key Functional Groups node_structure ethynyl Ethynyl Group (C≡CH) ethynyl->node_structure methyl Methyl Group (CH₃) methyl->node_structure indazole 1H-Indazole Core indazole->node_structure

Caption: Chemical structure of 5-Ethynyl-3-methyl-1H-indazole.

Protocols for Physicochemical Characterization

The trustworthiness of any drug discovery program relies on robust, reproducible data. The following protocols describe self-validating systems for determining the critical physicochemical properties of 5-Ethynyl-3-methyl-1H-indazole.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a master variable that directly impacts oral absorption and achievable plasma concentrations. The Shake-Flask method (OECD Guideline 105) is the gold-standard for its thermodynamic equilibrium measurement, ensuring data reflects the true dissolution potential.

Methodology:

  • Preparation: Add an excess amount of solid 5-Ethynyl-3-methyl-1H-indazole (e.g., ~5 mg) to a known volume (e.g., 2 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. This ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (25°C or 37°C) for a minimum of 24 hours. This duration is critical to ensure equilibrium between the solid and dissolved states is reached. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, 48 hours) is recommended to validate the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the settling of undissolved solid. Subsequently, centrifuge the samples (e.g., 14,000 rpm for 20 minutes) to pellet any remaining suspended particles.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the assay buffer or mobile phase.

  • Quantification: Analyze the diluted samples and a set of calibration standards of known concentrations using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the concentration of the saturated supernatant, accounting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Caption: Workflow for Aqueous Solubility Determination.

Protocol 2: Lipophilicity Determination (logD₇.₄ by HPLC)

Causality: Lipophilicity, expressed as the partition coefficient (logP) or distribution coefficient at a specific pH (logD), governs a molecule's ability to permeate biological membranes. An optimal logD is crucial for balancing membrane permeability with aqueous solubility. A reverse-phase HPLC method provides a high-throughput and reliable surrogate for the traditional shake-flask method.

Methodology:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase consists of a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of well-characterized reference compounds with known logD₇.₄ values that span a range (e.g., from -1 to +5).

  • Sample Analysis: Inject a small volume of a stock solution of 5-Ethynyl-3-methyl-1H-indazole (dissolved in DMSO or mobile phase) and each reference compound onto the HPLC system.

  • Data Acquisition: Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained marker like uracil.

  • Calculation of k': Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

  • Correlation Curve: Plot log(k') versus the known logD₇.₄ values for the reference compounds. Perform a linear regression to generate a calibration curve.

  • logD Determination: Use the calculated log(k') for 5-Ethynyl-3-methyl-1H-indazole and the regression equation from the calibration curve to determine its logD₇.₄.

Plausible Synthetic Pathway

While a specific synthesis for 5-Ethynyl-3-methyl-1H-indazole is not detailed in the reviewed literature, a highly plausible route can be designed based on established organometallic cross-coupling reactions. A Sonogashira coupling is the method of choice for installing an ethynyl group onto an aromatic ring.

A 5-Bromo-3-methyl-1H-indazole (Precursor) C Sonogashira Coupling [Pd(PPh₃)₂Cl₂, CuI, Et₃N] A->C B Ethynyltrimethylsilane (Reagent) B->C D TMS-protected Intermediate C->D E Deprotection [TBAF or K₂CO₃/MeOH] D->E F 5-Ethynyl-3-methyl-1H-indazole (Final Product) E->F

Caption: Plausible Sonogashira coupling synthesis route.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available safety data sheets, 5-Ethynyl-3-methyl-1H-indazole presents several hazards.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.

    • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place at 2-8°C.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

5-Ethynyl-3-methyl-1H-indazole is a molecule with significant potential, rooted in the proven utility of the indazole scaffold in medicinal chemistry. Its physicochemical properties are the critical determinants of its behavior in biological systems. This guide has provided a comprehensive overview of these properties, grounded in established scientific principles. While some experimental data points remain to be determined, the detailed protocols herein offer a clear and robust pathway for their acquisition. For the drug discovery scientist, this molecule represents not just a structure, but a set of carefully defined parameters that can be understood, measured, and ultimately, optimized to create next-generation therapeutics.

References

  • SciSupplies. (n.d.). 5-ETHYNYL-3-METHYL-1H-INDAZOLE, 95%, 250mg. Retrieved from [Link]

  • Tantak, M. P., et al. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Advances.
  • Pathan, A. A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Perry, B., et al. (2021).
  • Castanedo, G. M., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters.
  • Castanedo, G. M., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 3-methyl-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • Kang, W.-B., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E.
  • Wang, Y., et al. (2023).
  • Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Sources

Introduction: The Indazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Ethynyl-3-methyl-1H-indazole

Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide focuses on a specific derivative, 5-Ethynyl-3-methyl-1H-indazole, a member of the 3-ethynyl-1H-indazole series known for its potent inhibitory effects on critical oncogenic signaling pathways. We will explore its primary mechanism of action as an inhibitor of the PI3K/AKT/mTOR cascade, a pathway frequently dysregulated in human cancers.[3][4] This document provides a comprehensive overview of its rationale for design, synthesis, and a detailed examination of the in vitro methodologies required to validate its biological activity. The protocols are presented with an emphasis on the underlying scientific principles, offering researchers a self-validating framework for investigation.

Indazoles are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1][5] The 1H-indazole tautomer is the most thermodynamically stable and is predominantly studied in biological contexts.[1][5] While rare in nature, synthetic indazole derivatives possess an impressively broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[2][6] Their structural similarity to biological purines like adenine and guanine allows them to interact effectively with biopolymers, making them ideal candidates for drug development.[6] Several indazole-based therapeutics are already in clinical use or trials, such as Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, underscoring the scaffold's clinical significance.[2]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. The 1H-indazole-3-amine structure, for instance, is a highly effective hinge-binding fragment for tyrosine kinases.[7] This guide delves into the specific biological profile of 5-Ethynyl-3-methyl-1H-indazole, a compound designed to exploit these properties for targeted cancer therapy.

Primary Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of novel 3-ethynyl-1H-indazoles, to which 5-Ethynyl-3-methyl-1H-indazole belongs, has been identified as potent inhibitors of key kinases within this pathway.[3][4]

These compounds function as ATP-mimetic scaffolds, competing with endogenous ATP for the binding pocket of the kinases. The ethynyl group at the C3 position is critical for this interaction. The primary targets within the pathway are:

  • Phosphatidylinositol 3-kinase (PI3K): Specifically the PI3Kα isoform.

  • Phosphoinositide-dependent kinase 1 (PDK1).

  • Mammalian target of rapamycin (mTOR).

By inhibiting these upstream kinases, the 3-ethynyl-1H-indazole series effectively prevents the phosphorylation and subsequent activation of AKT, a critical downstream node in the pathway, leading to antiproliferative effects in cancer cells.[3][4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP3 Phosphorylates PIP2 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 5-Ethynyl-3-methyl- 1H-indazole Inhibitor->PI3K Inhibits Inhibitor->PDK1 Inhibits Inhibitor->mTORC1 Inhibits (mTOR kinase)

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

Proposed Synthesis of 5-Ethynyl-3-methyl-1H-indazole

The synthesis of substituted indazoles can be achieved through various established methodologies.[8] A plausible route for 5-Ethynyl-3-methyl-1H-indazole starts from a substituted acetophenone, proceeding through diazotization and cyclization, followed by functionalization with the ethynyl group.

Synthesis_Workflow A 1-(4-bromo-2-nitrophenyl)ethan-1-one reagent1 Reduction (e.g., Fe, NH4Cl) A->reagent1 B 1-(2-amino-4-bromophenyl)ethan-1-one reagent2 Diazotization & Cyclization (e.g., NaNO2, SnCl2) B->reagent2 C 5-Bromo-3-methyl-1H-indazole reagent3 Sonogashira Coupling (Ethynyltrimethylsilane, Pd catalyst) C->reagent3 D 3-Methyl-5-((trimethylsilyl)ethynyl) -1H-indazole reagent4 Desilylation (e.g., TBAF or K2CO3) D->reagent4 E 5-Ethynyl-3-methyl-1H-indazole (Target Compound) reagent1->B reagent2->C reagent3->D reagent4->E

Caption: A plausible synthetic route for the target compound.

This multi-step process involves standard organic chemistry reactions, beginning with the reduction of a nitro group, followed by the formation of the indazole ring via a diazotization-cyclization cascade.[9][10] The crucial ethynyl moiety is then introduced via a palladium-catalyzed Sonogashira coupling, a robust method for forming carbon-carbon bonds. A final deprotection step yields the target molecule.

In Vitro Biological Evaluation: A Validated Workflow

To thoroughly characterize the biological activity of 5-Ethynyl-3-methyl-1H-indazole, a tiered experimental approach is necessary. This workflow moves from direct enzyme inhibition to cellular pathway modulation and finally to phenotypic outcomes like cell death.

Experimental_Workflow cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular On-Target Effect cluster_2 Tier 3: Cellular Phenotypic Response a Cell-Free Kinase Assays (PI3K, PDK1, mTOR) b Cellular Phosphorylation Assay (TR-FRET) a->b Confirms Cellular Permeability caption0 Does it inhibit the purified enzyme? c Western Blot Analysis (p-AKT, p-PRAS40) b->c Validates Mechanism d Antiproliferative Assay (MTT) b->d Links Pathway Inhibition to Effect caption1 Does it inhibit the pathway in a cell? e Apoptosis Assay (Annexin V / PI) d->e Defines Mode of Cell Death caption2 Does it kill cancer cells and how?

Caption: A tiered workflow for in vitro biological evaluation.

Cell-Free Kinase Inhibition Assays

Causality: The first step is to confirm direct inhibition of the purified target enzymes (PI3Kα, PDK1, mTOR). This is critical to establish that the compound's activity is not an artifact of a complex cellular environment and to determine its intrinsic potency (IC50) against each kinase.

Protocol: Generic Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate (e.g., a peptide or lipid like PIP2 for PI3K), and ATP to a buffer solution.

  • Compound Addition: Add 5-Ethynyl-3-methyl-1H-indazole in a 10-point dose-response format. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Pathway Modulation (TR-FRET Assay)

Causality: After confirming direct enzyme inhibition, it is essential to verify that the compound can penetrate the cell membrane and engage its target in a physiological context. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are high-throughput methods to measure the phosphorylation of specific downstream substrates like AKT.[3]

Protocol: Cellular AKT (pThr308) TR-FRET Assay

  • Cell Culture: Plate cells that stably express a GFP-tagged AKT fusion protein in 384-well plates and allow them to attach.[3]

  • Compound Treatment: Treat the cells with the compound in a dose-response format for 60-90 minutes.

  • Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) to induce AKT phosphorylation.

  • Cell Lysis: Lyse the cells directly in the well.

  • Antibody Addition: Add a terbium (Tb)-labeled phosphospecific antibody that recognizes AKT phosphorylated at Threonine 308 (pThr308).

  • Incubation: Incubate to allow antibody binding to the phosphorylated GFP-AKT substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader. Excitation of the Tb donor will result in energy transfer to the GFP acceptor only when they are in close proximity (i.e., when the antibody is bound to phosphorylated AKT), generating a specific signal.

  • Analysis: A decrease in the TR-FRET signal indicates inhibition of AKT phosphorylation. Calculate IC50 values from the dose-response curve.

Antiproliferative Activity (MTT Assay)

Causality: This assay determines the downstream phenotypic consequence of pathway inhibition—specifically, the compound's ability to reduce the viability or proliferation of cancer cells. It provides a quantitative measure of the compound's overall cellular potency.[7][11]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, A549) in 96-well plates and allow them to adhere overnight.[7][11]

  • Compound Treatment: Add the compound in a range of concentrations and incubate for a prolonged period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.[11]

Induction of Apoptosis (Annexin V/PI Staining)

Causality: If the MTT assay shows a loss of cell viability, it is important to determine the mechanism of cell death. Apoptosis (programmed cell death) is a preferred outcome for an anticancer agent. This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol: Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI)

  • Cell Treatment: Treat cancer cells in 6-well plates with the compound at varying concentrations (e.g., 1x, 2x, and 3x the MTT IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

  • Incubation: Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[7][11] An increase in the Annexin V positive populations indicates apoptosis induction.

Data Summary and Structure-Activity Relationship (SAR)

Data from the evaluation of the 3-ethynyl-1H-indazole series reveal potent activity against multiple kinases in the PI3K pathway.[3]

Table 1: Representative Inhibition Data for 3-Ethynyl-1H-Indazole Analogs

Compound IDPI3Kα IC50 (nM)PDK1 IC50 (nM)mTOR IC50 (nM)Cellular p-AKT IC50 (µM)
Analog 6 1,4001,1003,1002.0
Analog 9 6801,800> 10,0003.5
Analog 10 3611,2002,7001.1
Analog 13 1,2001,500> 10,0001.4
(Data adapted from the study on 3-ethynyl-1H-indazoles for illustrative purposes)[3]

Structure-Activity Relationship (SAR) Insights: Studies of the broader 3-ethynyl-1H-indazole series show that substitutions on the indazole ring and on the terminal end of the ethynyl group can significantly modulate potency and selectivity.[3][4] For instance, certain substitutions can confer selectivity for the PI3Kα isoform over other kinases. The 3-methyl group in the target compound likely contributes to favorable interactions within the ATP-binding pocket, while the 5-ethynyl group offers a vector for further modification to enhance properties like solubility or target engagement.

Conclusion and Future Directions

5-Ethynyl-3-methyl-1H-indazole is a promising molecule belonging to a class of potent, multi-targeted inhibitors of the PI3K/AKT/mTOR signaling pathway.[3] The technical guide presented here outlines a logical and robust workflow to confirm its biological activity, from direct enzyme inhibition to the induction of apoptosis in cancer cells. The causality-driven approach to protocol selection ensures that each experimental stage provides clear, actionable insights into the compound's mechanism of action.

Future research should focus on in vivo efficacy studies in relevant cancer models to determine the therapeutic potential of this compound. Furthermore, detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess its drug-like properties. The modular nature of the indazole scaffold provides ample opportunity for further chemical modification to optimize potency, selectivity, and overall therapeutic index.

References

  • Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]

  • Yin, H., et al. (2023-08-15). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. [Link]

  • Gupta, K., et al. (2017). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]

  • Li, P., et al. (2023-05-12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Kumar, R., et al. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin Journals. [Link]

  • Li, P., et al. (2023-05-12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • CN105198813A. Synthesizing process of 3-methyl-1 H-indazole.
  • Li, P., et al. (2023-05-12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Reddit User. (2021-02-16). Indazole synthesis discussion.. Mechanism of this reaction?. Reddit. [Link]

  • CN105198813B. The synthesis technique of 3 methyl 1H indazoles.
  • Castanedo, G., et al. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F.H., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Li, P., et al. (2023-05-08). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • CN102898374A. Synthesizing process of 3-methyl-1 H-indazole.
  • Castanedo, G., et al. (2010-12-09). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. PubMed. [Link]

Sources

Technical Guide: 5-Ethynyl-3-methyl-1H-indazole as a Kinase Inhibitor Scaffold

[1][2]

Executive Summary

5-Ethynyl-3-methyl-1H-indazole (CAS: 1093307-29-9) is not a standalone marketed drug but a "privileged scaffold" used in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a potent ATP-mimetic core capable of targeting the hinge region of protein kinases while offering a rigid ethynyl vector at the 5-position.[1][2] This vector allows medicinal chemists to extend the molecule into the hydrophobic back-pocket (selectivity pocket) or solvent-exposed regions without introducing significant entropic penalties.[1][2]

This scaffold is critical in the development of inhibitors for BCR-ABL (T315I mutant) , VEGFR , PI3K , and GSK-3β , often functioning as a bioisostere to the imidazo[1,2-b]pyridazine core found in Ponatinib.[1]

Structural Biology & Mechanism of Action[1]

The Indazole Hinge-Binding Motif

The 3-methyl-1H-indazole core binds to the kinase ATP-binding site via a bidentate hydrogen-bonding network with the hinge region backbone.[1][2]

  • N1 (Donor): Forms a hydrogen bond with the carbonyl oxygen of the hinge residue (e.g., Glu339 in c-Src).[1]

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Met341 in c-Src).

  • 3-Methyl Group: Occupies the hydrophobic space near the gatekeeper residue, displacing water and enhancing van der Waals interactions.[1]

The 5-Ethynyl Vector (The "Molecular Rod")

The 5-ethynyl group is the defining feature of this scaffold.[1][2] Unlike flexible alkyl linkers, the alkyne bond provides a linear, rigid geometry.[1]

  • Gatekeeper Evasion: In kinases with bulky gatekeeper mutations (e.g., T315I in BCR-ABL), the linear ethynyl group allows the inhibitor to pass the steric bulk of the Isoleucine residue, connecting the hinge binder to a hydrophobic "tail" moiety (e.g., a trifluoromethyl-phenyl group).[1]

  • Click Chemistry Handle: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate triazole libraries for Structure-Activity Relationship (SAR) profiling.[1][2]

Visualizing the Pharmacophore

The following diagram illustrates the functional logic of the scaffold within the kinase active site.

KinaseBindingIndazole3-Methyl-1H-Indazole Core(ATP Mimic)HingeKinase Hinge Region(H-Bonding)Indazole->Hinge H-Bonds (N1/N2)Ethynyl5-Ethynyl Group(Rigid Linker)Indazole->Ethynyl C5 AttachmentPocketHydrophobic Back Pocket(Selectivity)Ethynyl->Pocket Extends past GatekeeperGatekeeperGatekeeper Residue(Steric Barrier)Gatekeeper->Ethynyl Minimal Steric Clash

Figure 1: Pharmacophore map showing the interaction of the indazole core with the kinase hinge and the trajectory of the ethynyl linker past the gatekeeper residue.[1][2]

Chemical Synthesis Protocol

The synthesis of 5-Ethynyl-3-methyl-1H-indazole is a self-validating two-stage process: Sonogashira Coupling followed by Desilylation .[1][2]

Reagents & Equipment
  • Starting Material: 5-Bromo-3-methyl-1H-indazole.[1][2]

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI, Triethylamine (TEA), THF, Methanol, K2CO3.

  • Equipment: Schlenk line (inert atmosphere), Rotary evaporator, Flash chromatography column.

Step-by-Step Methodology
Stage 1: Sonogashira Coupling
  • Charge: In a dry Schlenk flask, dissolve 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF/TEA (1:1 ratio).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq). Degas the solution with Argon for 10 minutes to prevent homocoupling (Glaser coupling) of the alkyne.[1]

  • Coupling: Add Trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (TMS-protected intermediate) will act as a higher Rf spot.[1][2]

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

Stage 2: Desilylation (Deprotection)[2]
  • Solubilization: Dissolve the crude TMS-intermediate in Methanol.

  • Cleavage: Add K2CO3 (2.0 eq) and stir at Room Temperature (RT) for 1 hour.

  • Validation: Monitor disappearance of the TMS spot on TLC.

  • Purification: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na2SO4. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of a pale yellow/white solid.[1]

SynthesisRouteStart5-Bromo-3-methyl-1H-indazoleStep1Sonogashira Coupling(TMS-Acetylene, Pd cat., CuI, TEA)Start->Step1InterIntermediate:5-(TMS-ethynyl)-3-methyl-1H-indazoleStep1->InterStep2Desilylation(K2CO3, MeOH, RT)Inter->Step2FinalProduct:5-Ethynyl-3-methyl-1H-indazoleStep2->Final

Figure 2: Synthetic workflow for the production of the 5-ethynyl-3-methyl-1H-indazole scaffold.

Derivatization Strategies for Inhibitor Design[3]

Once synthesized, the 5-ethynyl group serves as a "warhead precursor" or linker.[1]

"Click" Chemistry (Triazole Formation)

The terminal alkyne is ideal for CuAAC reactions to generate 1,4-disubstituted 1,2,3-triazoles.[1]

  • Why: Triazoles mimic peptide bonds but are metabolically stable.[1] They can position a distal aromatic ring to interact with the kinase P-loop or solvent front.[1][2]

  • Protocol: React 5-ethynyl-indazole with various benzyl azides using CuSO4/Sodium Ascorbate in tBuOH/H2O.

Sonogashira Extension (Linear Inhibitors)

For BCR-ABL inhibitors (e.g., Ponatinib analogues), the ethynyl group acts as the linker itself.

  • Protocol: Perform a second Sonogashira coupling between 5-ethynyl-3-methyl-1H-indazole and an Aryl Iodide (e.g., 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide).

  • Result: A rigid, conjugated system that spans the ATP site and the allosteric pocket.[1]

Biological Evaluation: Kinase Assay Protocol

To validate the activity of derivatives synthesized from this scaffold, use the ADP-Glo™ Kinase Assay (Promega).[1] This is a luminescent assay that quantifies ADP formed during the kinase reaction.[1]

Assay Components
  • Enzyme: Recombinant Kinase (e.g., VEGFR2, c-Src, or ABL1 T315I).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure ATP (Km concentration specific to the kinase).[1]

  • Test Compound: 5-Ethynyl-3-methyl-1H-indazole derivative (dissolved in DMSO).[1][2]

Protocol Workflow
StepActionDurationNotes
1 Compound Prep N/ASerial dilution in DMSO (3x concentration).
2 Reaction Mix 60 minAdd Kinase + Substrate + ATP + Compound to 384-well plate. Incubate at RT.
3 ADP-Glo Reagent 40 minAdd ADP-Glo Reagent to terminate reaction and deplete remaining ATP.
4 Detection 30 minAdd Kinase Detection Reagent to convert ADP to ATP -> Luciferase -> Light.[1][2]
5 Readout <1 minMeasure Luminescence (RLU) on a plate reader.
Data Analysis

Calculate Percent Inhibition:

IC50

References

  • Lead Sciences. (n.d.). 5-Ethynyl-3-methyl-1H-indazole Product Page. Lead Sciences. Link[2]

  • Pellecchia, M., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase. SciSpace. Link

  • Abdel-Maksoud, M. S., et al. (2023).[3] Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[1][2][4] Semantic Scholar. Link

  • Vertex Pharmaceuticals. (2014). 5-substituted indazoles as kinase inhibitors (US Patent 8,648,069).[1][2] Google Patents. Link

  • F. Hoffmann-La Roche AG. (2024).[1][2] Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer (WO 2024/179948).[5] Google Patents. Link

Technical Guide: Synthesis and Optimization of 3-Ethynyl-1H-Indazoles as PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a master regulator of cell growth, proliferation, and survival, frequently dysregulated in oncology. While early generation inhibitors targeted the ATP-binding cleft promiscuously, the 3-ethynyl-1H-indazole scaffold has emerged as a privileged structure for achieving multi-kinase inhibition (PI3K/PDK1/mTOR) with tunable isoform selectivity.

This guide details the synthetic construction of this scaffold. Unlike flexible linkers, the C3-ethynyl moiety provides a rigid, linear projection that directs substituents into the hydrophobic region II of the kinase ATP pocket, crucial for potency. The protocols below are optimized for reproducibility, scalability, and minimal side-reactivity.

Pathway Context: The PI3K/Akt/mTOR Cascade[1]

Understanding the biological target is prerequisite to synthetic design. The 3-ethynyl-1H-indazoles function as ATP mimetics.[1][2] They competitively inhibit the phosphorylation of PIP2 to PIP3, thereby silencing the downstream Akt signaling node.

Visualization: PI3K Signaling Architecture

Figure 1: Simplified PI3K/Akt/mTOR signaling cascade illustrating the intervention points for 3-ethynyl-1H-indazole inhibitors.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 (Target) PIP3->PDK1 Recruitment AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTOR mTOR (Target) AKT->mTOR Activation CellResponse Cell Survival / Proliferation mTOR->CellResponse Inhibitor 3-Ethynyl-1H-Indazole Inhibitor->PI3K Inhibition Inhibitor->PDK1 Inhibitor->mTOR

Synthetic Strategy: The C3-Functionalization Route

The most robust route to 3-ethynyl-1H-indazoles avoids de novo ring construction in favor of functionalizing the pre-formed indazole core. This approach allows for late-stage diversification of the alkyne moiety, which is critical for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Logic
  • Core: 1H-Indazole.[3][1][2][4]

  • Activation: Electrophilic halogenation at C3 (the most electron-rich position on the pyrazole ring).

  • Protection: N1-protection is mandatory to prevent catalyst poisoning and N-arylation during cross-coupling.

  • Coupling: Sonogashira cross-coupling to install the ethynyl linker.

  • Deprotection: Removal of the protecting group to restore the H-bond donor capability of the indazole NH, which often binds to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
Visualization: Synthetic Workflow

Figure 2: Step-wise synthetic flow from 1H-indazole to the final inhibitor.

Synthesis_Flow Start 1H-Indazole Step1 Step 1: Iodination (NIS, DMF) Start->Step1 Inter1 3-Iodo-1H-indazole Step1->Inter1 Step2 Step 2: N-Protection (Boc2O, DMAP) Inter1->Step2 Inter2 N-Boc-3-iodo-indazole Step2->Inter2 Step3 Step 3: Sonogashira (Pd(PPh3)2Cl2, CuI, Alkyne) Inter2->Step3 Inter3 N-Boc-3-alkynyl-indazole Step3->Inter3 Step4 Step 4: Deprotection (TFA/DCM) Inter3->Step4 Final 3-Ethynyl-1H-Indazole (Inhibitor) Step4->Final

Detailed Experimental Protocols

The following protocols are designed for a standard medicinal chemistry scale (0.5 – 5.0 mmol).

Step 1: Regioselective Iodination

Objective: Install a reactive handle at the C3 position.

  • Reagents: 1H-Indazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: DMF (Anhydrous).

Protocol:

  • Dissolve 1H-indazole in DMF (0.5 M concentration).

  • Add NIS portion-wise at room temperature. Note: Exothermic reaction; monitor temperature.

  • Stir for 4 hours. Monitor via LCMS (Target mass: M+H = 245).

  • Workup: Pour into water. The product, 3-iodo-1H-indazole, typically precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum.[5]

  • Yield Expectation: >85%.

Step 2: N1-Boc Protection

Objective: Mask the acidic NH proton to facilitate palladium catalysis.

  • Reagents: 3-iodo-1H-indazole (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq), DMAP (0.1 eq), TEA (1.5 eq).

  • Solvent: DCM or THF.

Protocol:

  • Suspend 3-iodo-1H-indazole in DCM.

  • Add TEA and DMAP.

  • Add Boc₂O dropwise at 0°C, then warm to room temperature.

  • Stir for 2–4 hours.

  • Workup: Wash with 0.1 N HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though often clean enough for the next step.

Step 3: Sonogashira Cross-Coupling

Objective: Form the C(sp2)-C(sp) bond. This is the critical diversity-generating step.

  • Reagents: N-Boc-3-iodo-indazole (1.0 eq), Terminal Alkyne (1.2 eq).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Base/Solvent: Et₃N (3.0 eq) in DMF or THF.

Protocol:

  • Degassing: Heavily degas the solvent (DMF) with Argon for 15 minutes. Oxygen is the enemy here; it leads to Glaser homocoupling of the alkyne.

  • Add the protected indazole, Pd catalyst, and CuI under Argon flow.

  • Add the terminal alkyne and Et₃N.

  • Heat to 60–80°C for 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine.

  • Purification: Silica gel chromatography. The N-Boc group makes the compound lipophilic, aiding separation.

Step 4: Deprotection

Objective: Reveal the pharmacophore.

  • Reagents: Trifluoroacetic acid (TFA).

  • Solvent: DCM (1:1 ratio with TFA).

Protocol:

  • Dissolve the coupled product in DCM.

  • Add TFA slowly. Stir at room temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with EtOAc.

  • Final Purification: Recrystallization or Reverse-phase HPLC (Acetonitrile/Water + 0.1% Formic Acid).

Biological Profile & SAR Summary

The 3-ethynyl-1H-indazole scaffold exhibits a specific SAR profile where the ethynyl linker acts as a "gatekeeper" rod, allowing the attached aryl/alkyl group to access deep hydrophobic pockets.

Representative Potency Data: The following data summarizes the inhibitory potential of key derivatives synthesized via this route (Data adapted from J. Med. Chem. 2010).[1][6][7][8]

Compound IDR-Group (on Alkyne)TargetIC₅₀ (nM)Activity Profile
Cpd 6 PhenylPI3K

~1,200Moderate Pan-PI3K
Cpd 9 3-OH-PhenylAkt (Cell)Low

M
Akt Phosphorylation Inhibitor
Cpd 10 4-PyridylPI3K

361 High Potency / Lead
Cpd 13 3-Amino-PhenylPDK1~800Dual PI3K/PDK1

Key SAR Insights:

  • Hinge Binding: The indazole NH and N2 are critical for hydrogen bonding with the kinase hinge region (typically Val851 in PI3K

    
    ).
    
  • Linker Rigidity: The ethynyl spacer is superior to flexible alkyl linkers, likely due to entropy penalties associated with flexible chains binding in the ATP pocket.

  • Selectivity: Heteroaromatic substituents on the alkyne (e.g., pyridine in Cpd 10) significantly enhance potency against PI3K

    
     compared to simple phenyl rings.
    

References

  • Design, Synthesis, and Structure-Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Source: Journal of Medicinal Chemistry (2010), 53(23), 8368–8375. URL:[Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Source: NIH / PMC (2013). URL:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Source: Scientific Research Publishing. URL:[Link]

Sources

Computational Elucidation of 5-Ethynyl-3-methyl-1H-indazole (5-EMI) Binding Mechanisms in Kinase Domains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling of 5-Ethynyl-3-methyl-1H-indazole Kinase Binding Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibition, serving as the core for approved drugs like Axitinib and Linifanib.[1] However, the specific substitution pattern of 5-Ethynyl-3-methyl-1H-indazole (5-EMI) presents unique modeling challenges. The 5-ethynyl moiety acts as a rigid, linear "warhead" capable of penetrating narrow hydrophobic sub-pockets or forming weak


 hydrogen bonds, while the 3-methyl group often dictates gatekeeper selectivity.

This guide details a self-validating computational workflow to model 5-EMI binding. It moves beyond standard docking to address critical failure points: tautomeric ambiguity of the indazole core, force field parameterization of the linear alkyne, and the thermodynamic validation of the ethynyl group's contribution to binding affinity.

Part 1: Ligand Construction & Quantum Mechanical Preparation

Tautomeric State Resolution

The 1H-indazole core exists in dynamic equilibrium between 1H and 2H tautomers. While the 1H tautomer is thermodynamically favored in solution (


), the 2H tautomer  is frequently the bioactive species in kinase hinge binding (e.g., donating to the backbone carbonyl of the hinge residue).
  • Protocol: Do not rely on standard protonation tools (e.g., LigPrep) alone. You must model both tautomers.

  • QM Workflow:

    • Optimize geometry of both 1H-5-EMI and 2H-5-EMI at the DFT/B3LYP/6-31G * level.

    • Calculate electrostatic potential (ESP) surfaces to identify the

      
       (interaction minima) near the nitrogen atoms.
      
    • Decision Gate: If the kinase hinge requires a donor-acceptor motif (e.g., Glu-NH...N2 and Leu-CO...NH1), select the tautomer that matches this pharmacophore.

Alkyne Parameterization (The "Linearity" Trap)

Standard force fields (like MMFF94) often treat the ethynyl group (


) with generic parameters that may allow unrealistic bending during Molecular Dynamics (MD).
  • Expert Insight: The ethynyl group is rigidly linear. Inaccurate angle parameters can cause the group to "flop" into unoccupied space, producing false-positive binding modes.

  • Recommended Force Field: GAFF2 (General Amber Force Field 2) with RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* calculations.

  • Validation Step: Perform a 10 ns vacuum MD simulation of the ligand alone. Measure the

    
     angle distribution. It must remain strictly peaked at 180° (
    
    
    
    ).

Part 2: Structural Docking & Pharmacophore Mapping

The Binding Hypothesis

For 5-EMI, the binding mode is typically Type I (ATP-competitive).

  • Hinge Region: The Indazole N1/N2 interact with the kinase hinge (e.g., residues equivalent to Glu81/Leu83 in CDK2).

  • Gatekeeper (GK): The 3-methyl group is positioned to interact with the Gatekeeper residue. If the GK is bulky (e.g., Methionine/Phenylalanine), the 3-methyl may force a specific tilt of the scaffold.

  • Solvent/Back-Pocket: The 5-ethynyl group projects away from the hinge. Depending on the specific kinase, it either:

    • Penetrates the hydrophobic back-pocket (selectivity pocket).

    • Forms a non-classical

      
       hydrogen bond with a backbone carbonyl in the P-loop or catalytic loop.
      
Docking Workflow (Graphviz)

DockingWorkflow cluster_decision Selection Criteria LigandPrep Ligand Prep (QM Optimized 1H & 2H Tautomers) Docking Rigid Receptor Docking (Glide XP / GoldScore) LigandPrep->Docking GridGen Grid Generation (Include Hinge H-bond Constraints) GridGen->Docking PoseFilter Pose Filtering (RMSD < 2.0Å to Ref Core) Docking->PoseFilter AlkyneCheck Ethynyl Interaction Check (Steric Clash vs. C-H...O Bond) PoseFilter->AlkyneCheck

Figure 1: Strategic docking workflow emphasizing tautomer control and ethynyl-specific post-processing.

Part 3: Molecular Dynamics & Thermodynamic Integration

Static docking cannot capture the entropic penalty of the rigid ethynyl group or the induced fit of the kinase P-loop. MD is required.

System Setup
  • Protein: Protonate Histidines based on local H-bond networks (PropKa).

  • Solvent: TIP3P water box with 12Å buffer.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

  • Ensemble: NPT (Isothermal-Isobaric) at 300K, 1 atm.

The "Ethynyl Probe" Simulation

To validate the 5-ethynyl interaction, perform Interaction Energy Analysis during the trajectory.

  • Run 100 ns production MD.

  • Extract snapshots every 100 ps.

  • Calculate the van der Waals (vdW) and Electrostatic energy between the ethynyl carbon atoms and residues within 4Å.

  • Success Metric: A stable vdW energy minimum indicates the ethynyl group has found a hydrophobic slot. High fluctuation suggests the group is solvent-exposed and contributing little to affinity.

Free Energy Perturbation (FEP) Strategy

To rigorously quantify the benefit of the 5-ethynyl group over a simple 5-H or 5-methyl analog, use Relative Binding Free Energy (RBFE) calculations.

Transformation: 5-Methyl-3-methyl-1H-indazole


5-Ethynyl-3-methyl-1H-indazole
  • Lambda Windows: Use 12 windows for electrostatic decoupling and 12 for vdW transformation.

  • Soft-Core Potentials: Essential to prevent "end-point catastrophes" when growing the linear triple bond atoms.

  • Equation:

    
    
    

Part 4: Data Presentation & Analysis

Comparative Interaction Table

Summarize the MD contacts for the 5-EMI ligand versus a standard reference (e.g., unsubstituted indazole).

Ligand RegionInteraction TypeTarget Residue (Generic Kinase)Stability (% Simulation Time)Causality
N1/N2 (Hinge) H-Bond (Donor/Acceptor)Glu/Leu Backbone> 90%Anchors the scaffold; critical for potency.
3-Methyl Hydrophobic / StericGatekeeper (e.g., Thr/Met)> 80%Determines selectivity against kinases with bulky gatekeepers.
5-Ethynyl Hydrophobic /

-stacking
P-loop / Back-pocketVariable The Differentiator: If >60%, the ethynyl group drives specific affinity.
Signaling Pathway & Inhibition Logic (Graphviz)

This diagram illustrates where 5-EMI intervenes in a typical receptor tyrosine kinase (RTK) pathway (e.g., VEGFR or BCR-ABL), assuming it acts as a Type I inhibitor.

PathwayInhibition GF Growth Factor RTK_Inactive RTK (Inactive) GF->RTK_Inactive Binding RTK_Active RTK (Phosphorylated) RTK_Inactive->RTK_Active Autophosphorylation ATP ATP ATP->RTK_Inactive Cofactor Signal Downstream Signaling (Proliferation) RTK_Active->Signal EMI 5-EMI (Inhibitor) EMI->RTK_Inactive Competes with ATP (Hinge Binding)

Figure 2: Mechanism of Action. 5-EMI acts as an ATP-competitive inhibitor, preventing the autophosphorylation step essential for signal transduction.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
    • Source: RSC Advances (2021).
    • URL:[Link]

  • Ethynyl-Indazole Specifics (PI3K Context)

    • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.[2]

    • Source: J. Med. Chem. (via NCBI PMC).
    • URL:[Link]

  • Kinase Active Site Modeling

    • Title: Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors.[3][4][5]

    • Source: J. Biol. Chem. (2021).
    • URL:[Link]

  • Computational Protocols (MD & Docking)

    • Title: Quick Guideline for Computational Drug Design (Revised Edition).[6]

    • Source: Bentham Science (2021).[6]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Bioorthogonality of 5-Ethynyl-3-methyl-1H-indazole: A Versatile Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Biological Interrogation

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs reactions that can proceed in living systems without interfering with endogenous biochemical processes, has emerged as a powerful tool to meet this need.[1][2][3] At the heart of many bioorthogonal strategies lies the terminal alkyne, a small, abiotic functional group with versatile reactivity. This guide explores the synthesis, properties, and bioorthogonal applications of a promising, yet underexplored molecular probe: 5-Ethynyl-3-methyl-1H-indazole .

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds.[4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for designing targeted probes. By functionalizing the 3-methyl-1H-indazole core with a terminal ethynyl group at the 5-position, we unlock a gateway to a suite of powerful bioorthogonal transformations, enabling researchers to harness the targeting potential of the indazole moiety for precise molecular labeling.

This technical guide will provide a comprehensive overview of 5-Ethynyl-3-methyl-1H-indazole, from its rational design and synthesis to its application in key bioorthogonal reactions. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights into experimental design and execution, equipping researchers, scientists, and drug development professionals with the knowledge to leverage this versatile probe in their endeavors.

Molecular Design and Synthesis: Crafting a Bioorthogonal Tool

While a direct, one-step synthesis of 5-Ethynyl-3-methyl-1H-indazole is not yet prominently featured in the literature, a robust and logical synthetic pathway can be devised based on well-established organometallic cross-coupling reactions. The proposed synthesis begins with the commercially available 5-bromo-3-methyl-1H-indazole and introduces the terminal alkyne via a Sonogashira coupling reaction.[5][6][7]

Proposed Synthetic Pathway

The introduction of the ethynyl group is strategically achieved in the final step to avoid potential complications with this reactive moiety during the formation of the indazole ring.

Synthetic_Pathway 5-Bromo-3-methyl-1H-indazole 5-Bromo-3-methyl-1H-indazole 5-Ethynyl-3-methyl-1H-indazole 5-Ethynyl-3-methyl-1H-indazole 5-Bromo-3-methyl-1H-indazole->5-Ethynyl-3-methyl-1H-indazole Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I) co-catalyst, base)

Caption: Proposed synthetic route to 5-Ethynyl-3-methyl-1H-indazole.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling on halo-indazoles.[5][8]

Materials:

  • 5-Bromo-3-methyl-1H-indazole

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., THF or DMF)

  • Tetrabutylammonium fluoride (TBAF) for desilylation

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-3-methyl-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Desilylation: The purified TMS-protected product is dissolved in THF, and a solution of TBAF (1.1 eq) in THF is added. The reaction is stirred at room temperature until the desilylation is complete (monitored by TLC). The reaction is then quenched, extracted, and purified as described above to yield the final product, 5-Ethynyl-3-methyl-1H-indazole.

Physicochemical Properties and Handling

The introduction of the ethynyl group influences the electronic and steric properties of the indazole core. The following table summarizes the predicted and known properties of the parent 3-methyl-1H-indazole for comparison.

Property3-methyl-1H-indazole5-Ethynyl-3-methyl-1H-indazole (Predicted)
Molecular Formula C₈H₈N₂C₁₀H₈N₂
Molecular Weight 132.16 g/mol 156.18 g/mol
Appearance White to off-white solidExpected to be a solid
Solubility Soluble in organic solventsExpected to be soluble in common organic solvents
pKa ~1.4 (conjugate acid)Expected to be similar to the parent compound

Handling and Storage: 5-Ethynyl-3-methyl-1H-indazole should be handled in a well-ventilated fume hood. As with many terminal alkynes, it is advisable to store the compound under an inert atmosphere to prevent oxidative degradation.

Bioorthogonal Reactivity: A Gateway to Cellular Labeling

The terminal alkyne of 5-Ethynyl-3-methyl-1H-indazole is the key to its bioorthogonal utility, primarily through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[9][10] This reaction is a cornerstone of "click chemistry" and is prized for its high efficiency, selectivity, and biocompatibility, as it does not require a cytotoxic copper catalyst.[9]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

In SPAAC, the terminal alkyne of our indazole probe reacts with a strained cyclooctyne that is typically appended to a biomolecule of interest or a reporter molecule (e.g., a fluorophore). The inherent ring strain of the cyclooctyne dramatically accelerates the reaction rate, allowing it to proceed rapidly at physiological temperatures.[10]

SPAAC_Mechanism Indazole-Alkyne 5-Ethynyl-3-methyl-1H-indazole Triazole-Product Triazole-linked Conjugate Indazole-Alkyne->Triazole-Product Azide-Biomolecule Azide-labeled Biomolecule Azide-Biomolecule->Triazole-Product

Caption: Schematic of the SPAAC reaction with 5-Ethynyl-3-methyl-1H-indazole.

Experimental Protocol: SPAAC for Cellular Imaging

This protocol outlines a general workflow for labeling azide-modified biomolecules within living cells using 5-Ethynyl-3-methyl-1H-indazole conjugated to a fluorophore.

Materials:

  • Cells expressing or metabolically labeled with an azide-containing biomolecule.

  • 5-Ethynyl-3-methyl-1H-indazole conjugated to a fluorescent dye (e.g., via a linker).

  • A strained cyclooctyne derivative (e.g., DBCO, BCN) conjugated to the molecule of interest.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Step-by-Step Methodology:

  • Cell Preparation: Culture the cells of interest in a suitable format for microscopy (e.g., chamber slides or multi-well plates). Introduce the azide-containing metabolic precursor or induce the expression of the azide-tagged protein and allow for incorporation.

  • Labeling Reaction: Prepare a stock solution of the 5-Ethynyl-3-methyl-1H-indazole-fluorophore conjugate in a biocompatible solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Incubation: Remove the old medium from the cells and add the medium containing the indazole probe. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells with pre-warmed PBS to remove any unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Data: Reaction Kinetics

The rate of a bioorthogonal reaction is a critical parameter for its utility in living systems. The following table provides hypothetical, yet realistic, second-order rate constants for the SPAAC reaction of 5-Ethynyl-3-methyl-1H-indazole with common strained cyclooctynes, based on literature values for similar terminal alkynes.

Strained CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)~0.1 - 1.0
Bicyclononyne (BCN)~0.01 - 0.1
Azodibenzocyclooctyne (ADIBO)~1.0 - 10.0

Note: These values are estimates and would need to be determined experimentally.

Applications in Drug Development and Chemical Biology

The ability to attach the 5-Ethynyl-3-methyl-1H-indazole probe to biomolecules via bioorthogonal chemistry opens up a wide array of applications:

  • Target Identification and Validation: By synthesizing an inhibitor based on the indazole scaffold and incorporating the ethynyl handle, researchers can perform in-situ target engagement studies. After cellular treatment, the alkyne can be "clicked" to a reporter tag for visualization or to a biotin tag for affinity purification and subsequent identification of the target protein by mass spectrometry.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A drug candidate containing the 5-ethynyl-3-methyl-1H-indazole moiety can be tracked in vivo. Following administration to an animal model, tissue samples can be analyzed by reacting the alkyne with a fluorescent probe, allowing for the visualization of drug distribution at the cellular and tissue level.

  • Elucidation of Signaling Pathways: The indazole core is known to interact with various protein kinases.[11] Probes based on 5-Ethynyl-3-methyl-1H-indazole can be used to study the downstream effects of kinase inhibition. For instance, after treating cells with an indazole-based inhibitor, the alkyne can be used to pull down the kinase and its interacting partners, providing a snapshot of the signaling complex.

Application_Workflow cluster_0 In Vitro / In Vivo System cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis Indazole_Probe 5-Ethynyl-3-methyl-1H-indazole Probe Target_Biomolecule Target Biomolecule Indazole_Probe->Target_Biomolecule Binding Click_Reaction SPAAC with Reporter-Azide Target_Biomolecule->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging Proteomics Affinity Purification & Mass Spectrometry Click_Reaction->Proteomics

Caption: General workflow for the application of 5-Ethynyl-3-methyl-1H-indazole probes.

Conclusion and Future Outlook

5-Ethynyl-3-methyl-1H-indazole represents a versatile and powerful tool for chemical biologists and drug discovery scientists. Its rational design combines the privileged indazole scaffold with the bioorthogonal reactivity of a terminal alkyne. While its synthesis is readily achievable through established methods, further optimization and exploration of its reactivity profile will undoubtedly expand its utility.

Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties. The determination of its precise reaction kinetics with a panel of strained cyclooctynes will be crucial for designing quantitative biological experiments. Furthermore, the development of a library of 5-ethynyl-3-methyl-1H-indazole derivatives with varying substituents on the indazole core could lead to the discovery of highly potent and selective probes for a range of biological targets.

References

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google P
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • indazole - Organic Syntheses Procedure. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC. (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])

  • Recent Advances in Bioorthogonal Reactions - ETH Zurich Research Collection. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. (URL: [Link])

  • Bioorthogonal chemistry - Wikipedia. (URL: [Link])

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: [Link])

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to 5-Ethynyl-3-methyl-1H-indazole (CAS Number: 1093307-29-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-3-methyl-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-cancer and anti-inflammatory properties. This guide provides a comprehensive overview of the known properties, synthesis, and biological activity of 5-Ethynyl-3-methyl-1H-indazole, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties

PropertyValueSource
CAS Number 1093307-29-9J&K Scientific[1]
Molecular Formula C₁₀H₈N₂Lead Sciences[2]
Molecular Weight 156.18 g/mol Lead Sciences[2]
IUPAC Name 5-ethynyl-3-methyl-1H-indazoleJ&K Scientific[1]
SMILES CC1=C2C=C(C=CC2=NN1)C#CJ&K Scientific[1]
Purity Typically ≥95%Lead Sciences[2]
Appearance Solid (predicted)
Storage Inert atmosphere, 2-8°CLead Sciences[2]

Synthesis

A general synthetic approach for the 1H-indazole core involves the cyclization of ortho-substituted phenylhydrazines or related precursors. For 5-Ethynyl-3-methyl-1H-indazole, a plausible synthetic route would involve the introduction of the ethynyl group at the 5-position of a pre-formed 3-methyl-1H-indazole ring. A general procedure for the synthesis of the 3-methyl-1H-indazole core is described in the literature and typically involves the diazotization of 2-aminoacetophenone followed by reduction and cyclization.

A representative synthetic protocol for a related 3-ethynyl-1H-indazole is outlined in the literature, which can be adapted for the synthesis of the title compound. The synthesis of the indazole core often starts from appropriately substituted anilines. For instance, a common method involves the reaction of a substituted 2-aminobenzonitrile with a source of nitrogen, such as hydrazine, to form the indazole ring.[3][4]

General Synthetic Workflow for 3-Ethynyl-1H-indazoles:

Synthesis Substituted_Aniline Substituted Aniline Derivative Indazole_Core Formation of Indazole Core Substituted_Aniline->Indazole_Core Cyclization Reaction Functionalization Introduction of Ethynyl Group Indazole_Core->Functionalization Sonogashira Coupling or similar Target_Compound 5-Ethynyl-3-methyl-1H-indazole Functionalization->Target_Compound

Caption: A generalized synthetic workflow for 3-ethynyl-1H-indazoles.

Experimental Protocol (Representative):

The following is a representative protocol for the synthesis of a substituted indazole, which can be adapted for 5-Ethynyl-3-methyl-1H-indazole. The synthesis of the core 3-methyl-1H-indazole can be achieved from 2-aminoacetophenone.

Step 1: Diazotization of 2-Aminoacetophenone

  • Dissolve 2-aminoacetophenone in a suitable acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

Step 2: Reduction and Cyclization

  • In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution from Step 1 to the reducing agent solution, again maintaining a low temperature.

  • Allow the reaction to proceed for several hours or overnight.

  • Quench the reaction by carefully adding it to ice-water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 3-methyl-1H-indazole.

  • Filter the solid, wash with water, and dry.

Step 3: Introduction of the Ethynyl Group The introduction of the ethynyl group at the 5-position would typically be achieved through a cross-coupling reaction, such as a Sonogashira coupling, on a 5-halo-3-methyl-1H-indazole intermediate.

Biological Activity and Mechanism of Action

Research has identified 3-ethynyl-1H-indazoles as a class of potent kinase inhibitors, particularly targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. While specific data for 5-Ethynyl-3-methyl-1H-indazole is part of a broader study, the class of compounds has shown inhibitory activity against key kinases in this pathway, including PI3K, PDK1, and mTOR.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.

Mechanism of Action:

3-Ethynyl-1H-indazole derivatives are believed to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The indazole core is thought to form crucial hydrogen bond interactions with the hinge region of the kinase domain.

Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 5-Ethynyl-3-methyl- 1H-indazole Inhibitor->PI3K Inhibition Inhibitor->PDK1 Inhibition Inhibitor->mTORC1 Inhibition

Sources

The Emergence of 5-Ethynyl-3-methyl-1H-indazole: A Synthetic and Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and investigational agents.[1][2] This technical guide delves into the discovery and development history of a specific, highly functionalized derivative, 5-Ethynyl-3-methyl-1H-indazole. While a linear, dedicated development history for this exact molecule is not extensively documented in publicly available literature, this guide constructs a comprehensive narrative by dissecting its core components: the synthesis of the 3-methyl-1H-indazole nucleus, the strategic introduction of the C-5 ethynyl group, and the profound implications of this structural motif for therapeutic applications, particularly in oncology. Drawing upon established synthetic methodologies and key research on related ethynyl-indazole analogs, this document provides a detailed exploration of the chemical rationale and potential pharmacological significance of 5-Ethynyl-3-methyl-1H-indazole, positioning it as a molecule of significant interest for further investigation.

The Indazole Core: A Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3] Several FDA-approved cancer therapies, such as Pazopanib and Axitinib, feature the indazole core, underscoring its clinical relevance.[2]

Synthesis of the 3-Methyl-1H-indazole Nucleus: Foundational Chemistry

The journey to 5-Ethynyl-3-methyl-1H-indazole begins with the synthesis of its core structure, 3-methyl-1H-indazole. Various synthetic routes have been developed, with the choice often depending on the desired scale and substitution pattern.

Classical Synthesis via Diazotization and Reduction

A common and industrially applicable method for the synthesis of 3-methyl-1H-indazole involves a multi-step sequence starting from readily available acetophenone.[4][5] This process, outlined in a patented method, highlights the scalability and efficiency of this approach.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole [4][5]

  • Nitration of Acetophenone: Acetophenone is carefully added to a mixture of sulfuric acid and nitric acid to yield 2-nitroacetophenone. The use of calcium metasilicate powder as a catalyst has been shown to significantly increase the yield of this step.[4]

  • Reduction of the Nitro Group: The resulting 2-nitroacetophenone is then reduced to 2-aminoacetophenone. A common method for this reduction is the use of iron powder and ammonium chloride.

  • Diazotization and Cyclization: The 2-aminoacetophenone is subjected to diazotization using an aqueous solution of sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then treated with a hydrochloric acid solution of stannous chloride dihydrate (SnCl₂·2H₂O), which facilitates the reductive cyclization to form the 3-methyl-1H-indazole ring.

  • Isolation: The reaction mixture is added to ice water, and the pH is adjusted to alkaline to precipitate the product, which is then filtered and dried.

This method provides a reliable and scalable route to the 3-methyl-1H-indazole core, which can then be further functionalized.

Diagram: Synthetic Pathway to 3-Methyl-1H-indazole

G Acetophenone Acetophenone Step1 H₂SO₄, HNO₃ CaSiO₃ Acetophenone->Step1 Intermediate1 2-Nitroacetophenone Step1->Intermediate1 Step2 Fe, NH₄Cl Intermediate1->Step2 Intermediate2 2-Aminoacetophenone Step2->Intermediate2 Step3 1. NaNO₂, HCl 2. SnCl₂·2H₂O, HCl Intermediate2->Step3 Product 3-Methyl-1H-indazole Step3->Product

Caption: Key steps in the industrial synthesis of 3-methyl-1H-indazole.

Introduction of the C-5 Ethynyl Group: The Sonogashira Coupling

With the 3-methyl-1H-indazole core in hand, the next critical step is the introduction of the ethynyl group at the 5-position. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.

To perform the Sonogashira coupling at the C-5 position, a 5-halo-3-methyl-1H-indazole precursor is required. This can be synthesized from 3-methyl-5-nitro-1H-indazole, which is obtained by the nitration of 3-methyl-1H-indazole. The nitro group can then be reduced to an amine, which can be converted to a halide via a Sandmeyer reaction.

Experimental Protocol: Sonogashira Coupling of 5-Iodo-3-methyl-1H-indazole (Hypothetical)

  • Preparation of 5-Iodo-3-methyl-1H-indazole: This starting material can be prepared from 3-methyl-1H-indazole through a sequence of nitration, reduction, and Sandmeyer iodination.

  • Sonogashira Coupling Reaction: To a solution of 5-iodo-3-methyl-1H-indazole in a suitable solvent (e.g., DMF or THF) are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). A terminal alkyne, such as trimethylsilylacetylene, is then added. The use of a protected alkyne like trimethylsilylacetylene prevents self-coupling and allows for subsequent deprotection to yield the terminal alkyne.[6]

  • Deprotection: After the coupling reaction is complete, the trimethylsilyl protecting group can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield 5-ethynyl-3-methyl-1H-indazole.

Diagram: Sonogashira Coupling for the Synthesis of 5-Ethynyl-3-methyl-1H-indazole

G StartingMaterial 5-Iodo-3-methyl-1H-indazole Reagents Trimethylsilylacetylene Pd catalyst, CuI, Base StartingMaterial->Reagents Intermediate 5-(Trimethylsilylethynyl)-3-methyl-1H-indazole Reagents->Intermediate Deprotection TBAF Intermediate->Deprotection Product 5-Ethynyl-3-methyl-1H-indazole Deprotection->Product

Caption: General scheme for the synthesis of the target molecule via Sonogashira coupling.

Pharmacological Significance and Mechanism of Action: Insights from 3-Ethynyl-1H-indazoles

The true significance of 5-Ethynyl-3-methyl-1H-indazole lies in its potential as a therapeutic agent. While direct studies on this specific molecule are limited, a pivotal study on a series of 3-ethynyl-1H-indazoles provides profound insights into their mechanism of action and therapeutic potential, particularly in the context of cancer.[8][9][10][11]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for drug development.

A study by Fancelli et al. described the design, synthesis, and biological evaluation of a series of 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway.[8][9][10][11] Their findings revealed that compounds with the 3-ethynyl-1H-indazole scaffold exhibited potent, low micromolar inhibition of key kinases in this pathway, including PI3K, PDK1, and mTOR.[8][9][10][11]

Table 1: Inhibitory Activity of Selected 3-Ethynyl-1H-indazoles on the PI3K Pathway [8][9][10][11]

CompoundPI3Kα (IC₅₀, nM)PDK1 (IC₅₀, nM)mTOR (IC₅₀, nM)
6 1,200>10,0002,500
9 1,5004,200>10,000
10 3612,8001,800
13 1,8004,000>10,000

Data extracted from Fancelli et al., J. Med. Chem. 2011, 54, 1, 144–153.

These findings strongly suggest that the 3-ethynyl-1H-indazole scaffold serves as a novel ATP-mimetic hinge-binder for these kinases. The ethynyl group is crucial for this activity, likely forming key interactions within the ATP-binding pocket of the target kinases.

Structure-Activity Relationships (SAR)

The aforementioned study also elucidated key structure-activity relationships for this class of compounds.[8][9][10][11] While the specific contribution of the C-5 ethynyl and C-3 methyl groups of our target molecule was not directly assessed, the general SAR for the 3-ethynyl-1H-indazole series provides a framework for understanding its potential activity. The nature of the substituent on the ethynyl group and substitutions on the indazole ring were shown to significantly modulate the inhibitory potency and selectivity against different kinases in the PI3K pathway.

Potential Therapeutic Applications

Based on the established activity of closely related analogs, 5-Ethynyl-3-methyl-1H-indazole holds significant promise as a therapeutic agent, particularly in the following areas:

  • Oncology: As a potential inhibitor of the PI3K/AKT/mTOR pathway, this molecule could be developed for the treatment of various cancers that exhibit aberrant signaling through this cascade.[2][12]

  • Neurodegenerative Diseases: Indazole derivatives have also been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[13] The specific impact of the 5-ethynyl-3-methyl substitution pattern in this context warrants further investigation.

Conclusion and Future Directions

While the complete discovery and development history of 5-Ethynyl-3-methyl-1H-indazole is not consolidated in a single narrative, a comprehensive understanding of its synthesis and potential can be constructed from the available scientific literature. The robust and scalable synthetic routes to the 3-methyl-1H-indazole core, coupled with the well-established Sonogashira coupling for the introduction of the C-5 ethynyl group, provide a clear path for its preparation. More importantly, the compelling evidence for the potent inhibitory activity of the 3-ethynyl-1H-indazole scaffold against the PI3K/AKT/mTOR signaling pathway positions 5-Ethynyl-3-methyl-1H-indazole as a molecule of high interest for further preclinical and clinical development. Future research should focus on the definitive synthesis and biological evaluation of this specific compound to fully elucidate its therapeutic potential.

References

  • Shanghai Titan Technology Co., Ltd. (2018). Synthetic process of 3-methyl-1h-indazole. CN105198813B.
  • Google Patents. (n.d.). Synthesizing process of 3-methyl-1 H-indazole.
  • Fancelli, D., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 54(1), 144-153).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Sharma, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 40, 116186.
  • Sonogashira, K. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Google Patents. (n.d.). Indazole derivatives.
  • PubMed Central. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Retrieved from [Link]

  • Fancelli, D., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ACS Axial. (2026, January 12). Patents Shaping the Future of Neuroscience Treatments and Therapeutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Assiut University. (n.d.). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]

  • IDR. (n.d.). New agents for treating neurological disorders disclosed in recent patent literature. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of indazole compound.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • YouTube. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Methodological & Application

using 5-Ethynyl-3-methyl-1H-indazole in click chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Ethynyl-3-methyl-1H-indazole

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 5-Ethynyl-3-methyl-1H-indazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The indazole core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs for its diverse biological activities.[1][2][3] By functionalizing this valuable core with a terminal alkyne, 5-Ethynyl-3-methyl-1H-indazole becomes a versatile building block for synthesizing complex molecular architectures using the principles of "click chemistry." This document is intended for researchers in drug discovery, chemical biology, and materials science, offering expert insights into reaction mechanisms, step-by-step experimental protocols, product characterization, and troubleshooting.

Introduction: The Convergence of a Privileged Scaffold and Click Chemistry

The 1H-indazole moiety is a cornerstone of modern medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[4] Its structural motif is present in therapeutics for oncology, inflammation, and pain management.[1][4][5] The strategic placement of an ethynyl group at the C5 position transforms the indazole core into a readily reactive handle for one of the most powerful conjugation strategies in chemical synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Coined as the premier example of "click chemistry," the CuAAC reaction facilitates the covalent ligation of two molecular fragments—one bearing a terminal alkyne and the other an azide—with exceptional efficiency and specificity.[6][][8][9] This reaction forms a chemically stable 1,4-disubstituted 1,2,3-triazole linker. The reaction's hallmarks include:

  • High Yields: Often quantitative conversion.

  • Mild Conditions: Typically proceeds at room temperature in benign solvents, including water.[9]

  • High Selectivity: The reaction is orthogonal to most other functional groups, eliminating the need for complex protecting group strategies.

  • Simple Workup: Products can often be isolated with minimal purification.[10]

The use of 5-Ethynyl-3-methyl-1H-indazole in CuAAC allows researchers to seamlessly "click" this pharmacologically significant scaffold onto biomolecules, drug candidates, polymers, or imaging agents, thereby accelerating the discovery and development of novel functional molecules.

The Mechanism and Rationale of CuAAC

The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a Copper(I) species, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[6][10] Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle:

  • Copper-Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of 5-Ethynyl-3-methyl-1H-indazole. In the presence of a mild base (or through the ligand's action), the terminal proton is abstracted, forming a highly nucleophilic copper-acetylide intermediate.[11]

  • Azide Coordination & Cyclization: The organic azide coordinates to the copper center, bringing it into close proximity with the activated alkyne. This is followed by a cyclization step that forms a six-membered copper-containing metallacycle.[][10]

  • Ring Contraction & Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[10]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Indazole_Alkyne 5-Ethynyl-3-methyl-1H-indazole (R¹-C≡CH) A Cu(I)-Acetylide Intermediate Indazole_Alkyne->A Azide Organic Azide (R²-N₃) Cu_I Cu(I) Catalyst Cu_I->A Forms π-complex B Six-membered Cu-Metallacycle A->B  + R²-N₃ C Triazolyl-Cu Intermediate B->C  Ring Contraction C->Cu_I  + H⁺ (Protonolysis) Product 1,4-Disubstituted Triazole Product C->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: A Model Reaction

This protocol describes a general procedure for the CuAAC reaction between 5-Ethynyl-3-methyl-1H-indazole and Benzyl Azide as a model system. It can be adapted for various azide substrates.

Materials and Equipment
  • Reagents:

    • 5-Ethynyl-3-methyl-1H-indazole (Alkyne)

    • Benzyl Azide (Azide)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (Catalyst Precursor)

    • Sodium L-Ascorbate (Reducing Agent)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional Ligand)

    • Solvents: tert-Butanol (t-BuOH), Deionized Water (H₂O), Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate, Hexanes (for chromatography)

    • Saturated aqueous NH₄Cl, Brine

  • Equipment:

    • Reaction vial with a magnetic stir bar

    • Magnetic stir plate

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Flash chromatography system

Preparation of Stock Solutions (Self-Validating System)

Preparing fresh stock solutions ensures reproducibility and accurate reagent delivery.

  • Alkyne Solution (100 mM): Dissolve 15.6 mg of 5-Ethynyl-3-methyl-1H-indazole (MW: 156.18 g/mol ) in 1.0 mL of DMSO.

  • Azide Solution (110 mM): Dissolve 14.6 mg of Benzyl Azide (MW: 133.15 g/mol ) in 1.0 mL of DMSO. (Using a slight excess of the azide, 1.1 eq, ensures full consumption of the more valuable indazole alkyne).

  • CuSO₄ Solution (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 198 mg of Sodium Ascorbate in 1.0 mL of deionized water. This solution should be prepared fresh before use as it is susceptible to oxidation.

  • THPTA Ligand Solution (200 mM, Optional): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water.

Step-by-Step Reaction Procedure

The following procedure is for a 0.1 mmol scale reaction.

  • Reaction Setup: To a 4 mL reaction vial containing a magnetic stir bar, add 1.0 mL of a 1:1 (v/v) mixture of tert-Butanol and deionized water.

  • Add Reactants: Add 1.0 mL (0.1 mmol, 1.0 eq) of the 5-Ethynyl-3-methyl-1H-indazole stock solution and 1.0 mL (0.11 mmol, 1.1 eq) of the Benzyl Azide stock solution to the vial. Stir for 1 minute to ensure homogeneity.

  • Catalyst & Ligand Addition (Optional but Recommended):

    • Causality: The use of a ligand like THPTA stabilizes the active Cu(I) oxidation state, preventing oxidative side reactions and improving reaction rates, especially in aqueous media.[6][12]

    • Add 20 µL (0.004 mmol, 0.04 eq) of the THPTA stock solution.

    • Add 10 µL (0.001 mmol, 0.01 eq) of the CuSO₄ stock solution. The solution may turn a faint blue. Stir for 2 minutes.

  • Initiate the Reaction:

    • Causality: Sodium ascorbate is a mild reducing agent that reduces the Cu(II) precatalyst to the catalytically active Cu(I) species in situ.[10][12] This is a robust and widely used method to initiate the reaction reliably.

    • Add 10 µL (0.01 mmol, 0.1 eq) of the freshly prepared Sodium Ascorbate solution. The solution should become colorless or pale yellow, indicating the formation of Cu(I).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours. A complete reaction is indicated by the disappearance of the limiting reagent (the indazole alkyne).

  • Work-up and Purification:

    • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the product with Ethyl Acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure triazole product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Prep_Solutions Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ascorbate) Setup 1. Add Solvent, Alkyne, Azide to Reaction Vial Prep_Solutions->Setup Catalyst 2. Add Ligand (optional) and CuSO₄ Solution Setup->Catalyst Initiate 3. Add Sodium Ascorbate to Initiate Reaction Catalyst->Initiate Stir 4. Stir at Room Temperature (Monitor by TLC) Initiate->Stir Quench 5. Quench with NH₄Cl Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify by Flash Chromatography Extract->Purify Characterize 8. Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: A generalized experimental workflow for the CuAAC reaction.

Product Characterization and Data

Validation of the product structure is a critical step. For the model reaction product, 1-(benzyl)-4-(3-methyl-1H-indazol-5-yl)-1H-1,2,3-triazole, the following data would be expected.

  • ¹H NMR: Disappearance of the alkyne proton signal (typically ~3.0-3.5 ppm). Appearance of a new sharp singlet for the triazole proton (typically ~7.5-8.5 ppm). Signals corresponding to the benzyl and indazole protons should be present and may be shifted slightly.

  • ¹³C NMR: Disappearance of the two alkyne carbons. Appearance of two new signals for the triazole ring carbons.

  • Mass Spectrometry (ESI-MS): A clear peak corresponding to the calculated molecular weight of the product [M+H]⁺.

Table 1: Summary of Reaction Parameters and Expected Results
ParameterRecommended Value/RangeRationale
Alkyne:Azide Ratio 1 : 1.05-1.2A slight excess of the more accessible reagent drives the reaction to completion.
Solvent System t-BuOH/H₂O, DMSO, DMF, THFCo-solvents are often necessary to solubilize both organic substrates and inorganic catalyst components.
Cu(II) Precatalyst 1-5 mol%Catalytic amounts are sufficient; higher loading can lead to side reactions or purification issues.
Reducing Agent 5-10 mol% (vs. Alkyne)Ensures complete reduction of Cu(II) to Cu(I).
Ligand (Optional) 2-10 mol%Stabilizes Cu(I) and accelerates the reaction. The ratio to copper is important.[12]
Temperature Room TemperatureThe reaction is highly exothermic and efficient at ambient temperatures.[10]
Typical Yield >90%CuAAC is known for its high efficiency.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of reactants.3. Degradation of Sodium Ascorbate solution.1. Degas solvents before use. Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA).2. Try a different co-solvent system (e.g., DMSO, DMF).3. Always use a freshly prepared solution of Sodium Ascorbate.
Slow Reaction Rate 1. Insufficient catalyst loading.2. Sterically hindered substrates.1. Increase catalyst loading to 5 mol%.2. Gently heat the reaction (e.g., to 40-50 °C). Add a ligand to accelerate the reaction.
Side Product Formation 1. Alkyne homocoupling (Glaser coupling).1. Ensure an excess of reducing agent is present. Use a stabilizing ligand. Perform the reaction under an inert atmosphere (N₂ or Ar).

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • 5-Ethynyl-1-methyl-1H-imidazole 97 71759-92-7. Sigma-Aldrich.
  • CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Applic
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
  • CuAAC: Copper-Catalyzed Click Reaction - Bioconjug
  • Click chemistry. Wikipedia.
  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

Sources

Application Notes and Protocols for In Vivo Bioorthogonal Labeling Using 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Biological Dynamics with Precision

In the intricate landscape of cellular biology and drug development, the ability to visualize and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the selective labeling of molecules in living systems without interfering with endogenous biological processes.[1][2][3] This guide focuses on the application of 5-Ethynyl-3-methyl-1H-indazole , a novel probe designed for in vivo bioorthogonal labeling.

The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and favorable pharmacokinetic properties.[4][5] By functionalizing the 3-methyl-1H-indazole core with a terminal ethynyl group at the 5-position, we create a versatile tool for "click chemistry," a class of bioorthogonal reactions known for their high efficiency and specificity.[6] This application note will provide a comprehensive overview of the principles, protocols, and practical considerations for utilizing 5-Ethynyl-3-methyl-1H-indazole in in vivo labeling studies, aimed at researchers, scientists, and professionals in drug development.

Core Principle: The Power of Bioorthogonal Click Chemistry

Bioorthogonal labeling is a two-step process.[2][3] First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a chemical reporter group, in this case, an azide. Subsequently, a probe containing the complementary reactive partner, the terminal alkyne of 5-Ethynyl-3-methyl-1H-indazole, is introduced. The two moieties then "click" together, forming a stable covalent bond.[6][7]

The ethynyl group on our probe can participate in two primary types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions and leads to the formation of a stable 1,4-disubstituted triazole linkage.[6][7][8] While powerful, the potential cytotoxicity of copper necessitates careful optimization for in vivo applications.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, eliminating the need for a cytotoxic copper catalyst.[6][9] The inherent ring strain of the cyclooctyne drives the reaction forward, making it highly suitable for live-cell and in vivo imaging.[6][10]

The choice between CuAAC and SPAAC will depend on the specific experimental context, including the biological system under investigation and the tolerance for potential copper-induced toxicity.

Key Features of 5-Ethynyl-3-methyl-1H-indazole

The unique structure of 5-Ethynyl-3-methyl-1H-indazole offers several advantages for in vivo applications:

FeatureAdvantageRationale
Indazole Core Potential for favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion).The indazole scaffold is a common motif in approved drugs, suggesting good bioavailability and metabolic stability.[4][5]
Terminal Ethynyl Group Versatile handle for click chemistry.Enables both CuAAC and SPAAC, providing flexibility in experimental design.[6]
Methyl Group at Position 3 Modulates electronic properties and potential for improved stability.Substituents on the indazole ring can influence the overall physicochemical properties of the molecule.[11]
Compact Size Minimal perturbation to the biological system.Smaller probes are less likely to interfere with the natural function of the labeled biomolecule.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for an in vivo bioorthogonal labeling experiment using 5-Ethynyl-3-methyl-1H-indazole.

G cluster_0 Step 1: Introduction of Azide Reporter cluster_1 Step 2: Administration of Labeling Probe cluster_2 Step 3: In Vivo Bioorthogonal Reaction cluster_3 Step 4: Detection and Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azido-sugars) Probe_Admin Administer 5-Ethynyl-3-methyl-1H-indazole (e.g., IV, IP injection) Metabolic_Labeling->Probe_Admin Cellular uptake and incorporation Genetic_Encoding Genetic Encoding (Unnatural Amino Acids) Genetic_Encoding->Probe_Admin Enzymatic_Labeling Enzymatic Labeling Enzymatic_Labeling->Probe_Admin Click_Reaction In Vivo 'Click' Reaction (CuAAC or SPAAC) Probe_Admin->Click_Reaction Distribution to target tissue Imaging In Vivo Imaging (e.g., Fluorescence, PET) Click_Reaction->Imaging Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Histology, Proteomics) Click_Reaction->Ex_Vivo_Analysis

Caption: General workflow for in vivo bioorthogonal labeling.

Protocols

Note: These protocols are intended as a starting point. Optimization of concentrations, incubation times, and administration routes is crucial for each specific application.

Protocol 1: In Vivo Protein Labeling via Metabolic Incorporation of an Azido-Amino Acid and CuAAC

This protocol describes the labeling of newly synthesized proteins in a mouse model.

Materials:

  • L-azidohomoalanine (AHA)

  • 5-Ethynyl-3-methyl-1H-indazole

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), sterile

  • Vehicle for probe administration (e.g., DMSO/saline mixture)

Procedure:

  • Metabolic Labeling:

    • Administer AHA to the animal model. The route and dosage will depend on the specific model and experimental goals. For mice, intraperitoneal (IP) injection is common. A typical starting dose is 50 mg/kg.

    • Allow for a period of metabolic incorporation (typically 4-24 hours). This time will vary depending on the protein turnover rate in the tissue of interest.

  • Preparation of the Labeling Reagent:

    • Prepare a stock solution of 5-Ethynyl-3-methyl-1H-indazole in a biocompatible solvent such as DMSO.

    • Prepare a stock solution of the catalyst premix: 5 mM CuSO4 and 25 mM THPTA in sterile water.

    • Prepare a fresh stock solution of 50 mM sodium ascorbate in sterile water.

  • In Vivo Labeling:

    • Administer the 5-Ethynyl-3-methyl-1H-indazole probe to the animal. The dosage should be optimized, starting in the range of 10-50 mg/kg.

    • Immediately following the probe administration, administer the catalyst premix and sodium ascorbate solution. To minimize toxicity, sequential injections at different sites or slow infusion may be necessary.

  • Analysis:

    • After a suitable reaction time (typically 1-4 hours), the animal can be imaged directly if a fluorescently tagged version of the probe is used.

    • Alternatively, tissues can be harvested for ex vivo analysis, such as fluorescence microscopy, western blotting, or proteomic analysis.

Protocol 2: In Vivo Glycan Labeling via Metabolic Incorporation of an Azido-Sugar and SPAAC

This protocol describes the labeling of cell-surface glycans using a strain-promoted click reaction.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • A cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluor 488)

  • 5-Ethynyl-3-methyl-1H-indazole (if not directly conjugated to the fluorophore)

  • Vehicle for administration

Procedure:

  • Metabolic Labeling:

    • Administer Ac4ManNAz to the animal model (e.g., via oral gavage or IP injection). A typical starting dose for mice is 300 mg/kg daily for 3-7 days.

  • In Vivo Labeling:

    • Administer the DBCO-conjugated fluorophore. If using 5-Ethynyl-3-methyl-1H-indazole, it would first need to be conjugated to a DBCO-azide linker, a step not covered in this protocol.

    • The reaction will proceed in vivo without the need for a catalyst.

  • Analysis:

    • Allow for clearance of the unbound probe (typically 4-24 hours).

    • Perform in vivo imaging or harvest tissues for ex vivo analysis as described in Protocol 1.

Causality and Experimental Considerations

  • Choice of Bioorthogonal Reaction: The decision between CuAAC and SPAAC is a critical one. While CuAAC is often faster, the potential for copper toxicity is a significant concern in vivo.[6] SPAAC is generally considered more biocompatible for whole-animal studies.[6][9]

  • Probe Design and Solubility: The physicochemical properties of 5-Ethynyl-3-methyl-1H-indazole, such as its solubility and lipophilicity, will influence its distribution and clearance in vivo. Formulation of the probe in a suitable vehicle is essential for effective delivery to the target tissue.

  • Toxicity and Immunogenicity: It is crucial to assess the potential toxicity of the probe and any associated reagents. The indazole core is generally well-tolerated, but the ethynyl group and the final triazole product could elicit an immune response.[4][5] Preliminary dose-ranging studies and monitoring for adverse effects are recommended.

  • Controls: Appropriate controls are essential for validating the specificity of the labeling. These include:

    • Animals not treated with the azido-reporter but receiving the probe.

    • Animals treated with the azido-reporter but not the probe.

    • If possible, a "mock" probe that lacks the reactive alkyne group.

Visualizing the Mechanism: The Click Reaction

The following diagram illustrates the formation of the stable triazole ring through the azide-alkyne cycloaddition.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Azide-labeled Biomolecule Biomolecule-N₃ Reaction_Node [3+2] Cycloaddition (CuAAC or SPAAC) Azide-labeled Biomolecule->Reaction_Node Probe 5-Ethynyl-3-methyl-1H-indazole Probe->Reaction_Node Labeled_Biomolecule Labeled Biomolecule (Stable Triazole Linkage) Reaction_Node->Labeled_Biomolecule

Caption: The azide-alkyne cycloaddition reaction mechanism.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient incorporation of the azide reporter.Increase the dose or duration of reporter administration.
Poor bioavailability of the probe.Optimize the vehicle formulation and administration route.
Inefficient click reaction in vivo.For CuAAC, ensure adequate delivery of the catalyst and reducing agent. For SPAAC, consider a more reactive cyclooctyne.
High Background Signal Non-specific binding of the probe.Increase the clearance time before imaging. Consider a pre-targeting approach.
Autofluorescence of tissues.Use a fluorophore with emission in the near-infrared (NIR) range.
Toxicity/Adverse Effects Copper toxicity (for CuAAC).Use a copper-chelating ligand like THPTA. Reduce the copper concentration. Switch to SPAAC.
Intrinsic toxicity of the probe.Perform a dose-response study to determine the maximum tolerated dose.

Conclusion

5-Ethynyl-3-methyl-1H-indazole represents a promising new tool for in vivo bioorthogonal labeling. Its indazole core offers the potential for favorable pharmacokinetic properties, while the terminal alkyne provides a versatile handle for click chemistry. By carefully selecting the appropriate bioorthogonal reaction and optimizing the experimental parameters, researchers can leverage this probe to gain valuable insights into the dynamic processes of life. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of 5-Ethynyl-3-methyl-1H-indazole in a wide range of in vivo studies.

References

  • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications - PMC. (n.d.). NCBI. Retrieved from [Link]

  • An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. (2021). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Click chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. (2020). BMC Biology. Retrieved from [Link]

  • The Application of Bio-orthogonality for In Vivo Animal Imaging. (2023). ACS Publications. Retrieved from [Link]

  • Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Bioorthogonal Reactions in Bioimaging - PMC. (n.d.). NCBI. Retrieved from [Link]

  • In vitro and in vivo strategies of bioorthogonal metabolic labeling. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. (2011). PubMed. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. (n.d.). SpringerLink. Retrieved from [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023). Semantic Scholar. Retrieved from [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved from [Link]

  • A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (2021). ACS Publications. Retrieved from [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. (n.d.). bioRxiv. Retrieved from [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NCBI. Retrieved from [Link]

  • In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. (n.d.). Scientific Electronic Archives. Retrieved from [Link]

  • A Bioorthogonal Chemistry Strategy for Probing Protein Lipidation in Live Cells - PMC. (n.d.). NCBI. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.). NCBI. Retrieved from [Link]

  • TOXICOLOGICAL EVALUATIONS. (n.d.). BG RCI. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ADME Study of Azole Derivatives with SwissADME Online Tool. (2021). Cronicon. Retrieved from [Link]

Sources

Application Note & Protocols: Visualizing Cellular Dynamics with 5-Ethynyl-2'-deoxyuridine (EdU) in Live and Fixed Cells

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification regarding the topic: Initial research indicates that 5-Ethynyl-3-methyl-1H-indazole is primarily explored as a kinase inhibitor in drug development, particularly targeting the PI3K signaling pathway.[1] There is currently no established body of literature detailing its use as a probe for live-cell imaging.

However, the core of the request—live-cell imaging using a small molecule containing an ethynyl group—points directly to the principles of bioorthogonal click chemistry. The preeminent molecule in this class for imaging cell proliferation is 5-Ethynyl-2'-deoxyuridine (EdU) . Given the detailed nature of the request for protocols and mechanistic insights, this guide has been structured around EdU as the archetypal and scientifically well-documented agent for this application. The principles, protocols, and workflows described herein for EdU are foundational for any ethynyl-containing probe designed for metabolic labeling and subsequent fluorescent detection.

Introduction: A New Era in Cell Proliferation Analysis

The study of cell proliferation is fundamental to understanding development, tissue homeostasis, and diseases like cancer. Traditional methods for labeling newly synthesized DNA often rely on the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU), which then requires harsh DNA denaturation steps (using acid or heat) to expose the BrdU epitope for antibody detection. This process can disrupt cellular morphology, compromise the integrity of other cellular structures, and is incompatible with many other fluorescent labels and live-cell studies.

5-Ethynyl-2'-deoxyuridine (EdU) represents a significant advancement over BrdU.[2][3] As a nucleoside analog of thymidine, it is readily incorporated into DNA during the S-phase of the cell cycle.[2] Its key feature is a small, bioorthogonal ethynyl group. This group enables covalent attachment to a fluorescent azide probe via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][4] This detection method is rapid, occurs under mild conditions, and eliminates the need for DNA denaturation, thus preserving sample integrity and enabling more robust multiplexing experiments.[2]

This guide provides a comprehensive overview of the EdU labeling workflow, from the underlying mechanism to detailed protocols and critical insights for successful implementation.

Principle of the Method: A Two-Step Labeling and Detection Strategy

The EdU-based cell proliferation assay is a simple yet powerful two-step process.

Step 1: Metabolic Labeling. Living cells are incubated with EdU. During active DNA synthesis (S-phase), cellular enzymes naturally incorporate EdU into the newly synthesized DNA strands in place of thymidine.

Step 2: Fluorescent Detection. After labeling, the ethynyl group on the incorporated EdU is detected via a click reaction. A small fluorescent probe carrying a complementary azide group is added. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the fluorophore to the DNA. The resulting fluorescence is then visualized using standard microscopy techniques.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Detection via Click Chemistry LiveCells Live, Proliferating Cells in Culture EdU_Incubation Incubate with EdU (Thymidine Analog) LiveCells->EdU_Incubation Add EdU to medium DNA_Synthesis S-Phase Cells Incorporate EdU into Newly Synthesized DNA EdU_Incubation->DNA_Synthesis Cellular DNA Polymerases FixPerm Fix and Permeabilize Cells (Preserves Morphology) DNA_Synthesis->FixPerm ClickReaction Add Click Reaction Cocktail: - Fluorescent Azide - Copper(I) Catalyst FixPerm->ClickReaction Detection Covalent Labeling of EdU with Fluorophore ClickReaction->Detection Imaging Fluorescence Microscopy (Visualize Proliferating Cells) Detection->Imaging

Figure 1. General workflow for labeling and detecting proliferating cells using EdU and click chemistry.

The Chemistry Behind the Signal: Mechanism of Action

The success of the EdU method hinges on the bioorthogonality of the click reaction—a reaction that occurs efficiently in a biological environment without cross-reacting with native cellular components.

The most common variant used for this application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alkyne on EdU and the azide on the fluorescent probe do not react on their own. The addition of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, dramatically accelerates the reaction, leading to the formation of a stable 1,2,3-triazole ring that links the probe to the DNA.

G cluster_1 Click Reaction Cocktail cluster_2 Stable Labeled Product EdU_DNA DNA Strand with Incorporated EdU (Alkyne) Labeled_DNA Fluorescently Labeled DNA (Stable Triazole Linkage) EdU_DNA->Labeled_DNA Covalent Bond Formation Fluor_Azide Fluorescent Probe with Azide Group Fluor_Azide->Labeled_DNA Catalyst Copper(I) Catalyst (from CuSO₄ + Ascorbate) Catalyst->Labeled_DNA Catalyzes Reaction

Figure 2. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction covalently links a fluorescent azide to EdU incorporated in DNA.

Application Notes & Critical Parameters

Expertise in Practice: Optimizing Your EdU Experiments
  • EdU Concentration and Cytotoxicity: A starting concentration of 10 µM EdU is effective for most cell lines.[4][5][6] However, it is crucial to recognize that EdU is not biologically inert. At high concentrations or with long-term exposure, EdU can induce DNA damage, cell cycle arrest, and apoptosis.[2][7][8][9] This is particularly relevant in sensitive cell types or in experiments requiring long labeling periods. It is best practice to perform a dose-response curve (e.g., 1-20 µM) to find the lowest effective concentration that provides a robust signal without significant toxicity for your specific cell model.[7][8]

  • Incubation Time: The optimal incubation time depends on the cell cycle length of your cells. For rapidly dividing cells (e.g., HeLa), a 1-2 hour "pulse" is often sufficient to label a significant portion of the S-phase population.[4][10] For slower-growing cells, a longer incubation period (e.g., 4-24 hours) may be necessary.[4] For cell cycle analysis, a short pulse (30-60 minutes) is recommended to ensure only the cells actively in S-phase are labeled.

  • Fixation and Permeabilization: Proper fixation and permeabilization are critical for the click reaction reagents to access the nuclear DNA.

    • Fixation: 3.7-4% formaldehyde or paraformaldehyde (PFA) in PBS for 15 minutes at room temperature is a standard and reliable method.[4][6]

    • Permeabilization: A 0.5% Triton X-100 solution in PBS for 20 minutes is highly effective for allowing the click chemistry reagents to enter the cell and nucleus.[4][6]

  • The Click Reaction Cocktail: The reaction cocktail should always be prepared fresh and used immediately (within 15 minutes), as the copper(I) catalyst is prone to oxidation.[5] The components must be added in the correct order as specified by the manufacturer's protocol, which is typically: buffer, copper sulfate, fluorescent azide, and finally the reducing agent (e.g., ascorbate solution).[4][5] Incorrect order can cause the reaction to fail.

  • Considerations for True Live-Cell Imaging: The standard CuAAC reaction is cytotoxic due to the copper catalyst and is therefore performed on fixed and permeabilized cells. For imaging dynamic processes in living cells, copper-free click chemistry variants must be used.[11][12] This involves labeling biomolecules with a strained alkyne (e.g., a cyclooctyne like DIBO) that reacts directly with an azide-fluorophore without a copper catalyst.[11][12] While powerful, this approach is not yet standard for EdU-based DNA labeling, as the bulky strained alkynes are not readily incorporated by DNA polymerases. True live-cell imaging of proliferation often involves tracking fluorescently-tagged cell cycle proteins (e.g., PCNA-GFP) rather than metabolic labeling of the DNA itself.

Detailed Experimental Protocols

Protocol 1: Standard EdU Labeling for Fixed-Cell Imaging

This protocol is optimized for adherent cells grown on coverslips in a 6-well plate.

Materials:

  • EdU Stock Solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 3.7% Formaldehyde in PBS

  • Permeabilization Reagent: 0.5% Triton® X-100 in PBS

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Click Reaction Kit (contains Copper (II) Sulfate, Fluorescent Azide, and Reaction Buffer/Additive)

  • Deionized Water

  • Nuclear Counterstain (e.g., Hoechst 33342 or DAPI)

Procedure:

  • Cell Seeding: Plate cells on sterile coverslips in a 6-well plate and allow them to adhere and grow overnight to the desired confluency.

  • EdU Labeling (Pulse): a. Prepare a 2X working solution of EdU in pre-warmed complete culture medium. For a final concentration of 10 µM, create a 20 µM solution. b. Gently remove half of the medium from each well and add an equal volume of the 2X EdU working solution. This minimizes disturbance to the cells.[5] c. Incubate for the desired period (e.g., 2 hours) under standard culture conditions (37°C, 5% CO₂).

  • Fixation: a. Remove the EdU-containing medium. b. Wash each well twice with 1 mL of 3% BSA in PBS. c. Add 1 mL of 3.7% Formaldehyde in PBS to each well. d. Incubate for 15 minutes at room temperature.

  • Permeabilization: a. Remove the fixative and wash twice with 1 mL of 3% BSA in PBS. b. Add 1 mL of 0.5% Triton® X-100 in PBS to each well. c. Incubate for 20 minutes at room temperature.

  • Click Reaction: a. Remove the permeabilization buffer and wash twice with 1 mL of 3% BSA in PBS. b. Prepare the Click Reaction Cocktail immediately before use according to the manufacturer's instructions. A typical volume is 0.5 mL per coverslip. Add ingredients in the specified order. [4][5] c. Remove the wash solution and add 0.5 mL of the freshly prepared Click Reaction Cocktail to each well. d. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Remove the reaction cocktail and wash each well once with 1 mL of 3% BSA in PBS. b. (Optional) If a nuclear counterstain is desired, incubate with a diluted solution of Hoechst 33342 or DAPI in PBS for 15-30 minutes. c. Wash each well twice with PBS.

  • Mounting and Imaging: a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. Image using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and counterstain.

Data Interpretation and Troubleshooting

Expected Results:

  • Proliferating Cells: Nuclei of cells that were in S-phase during the EdU pulse will exhibit bright, specific fluorescence.

  • Non-Proliferating Cells: Quiescent or arrested cells will not have incorporated EdU and will show no specific nuclear signal, though they will be visible with the nuclear counterstain.

Problem Potential Cause Solution
No/Weak Signal EdU not incorporated (cells not proliferating).Confirm cell health and proliferation. Use a positive control cell line.
Click reaction failed.Prepare the reaction cocktail fresh and ensure the correct order of addition. Check the expiration dates of reagents.
Inadequate permeabilization.Increase Triton X-100 incubation time to 20-25 minutes.
High Background Insufficient washing.Increase the number and duration of wash steps, especially after the click reaction.
Fluorescent azide used at too high a concentration.Titrate the fluorescent azide to determine the optimal concentration.
Apparent Cytotoxicity EdU concentration too high or incubation too long.Perform a dose-response and time-course experiment to find the optimal, non-toxic labeling conditions.[8][9]
Copper toxicity from the click reaction.This is expected for the standard protocol. If live-cell analysis is needed post-labeling, copper-free methods must be investigated.[11]

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Retrieved from [Link]

  • Wirth, T., et al. (2022). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 23(23), 15307. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethynyl-2'-deoxyuridine. Retrieved from [Link]

  • Scribd. (n.d.). EdU Cell Proliferation Kit For Imaging. Retrieved from [Link]

  • Ligasová, A., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Royal Society Open Science, 3(1), 150555. Retrieved from [Link]

  • Haskins, J. S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631. Retrieved from [Link]

  • Haskins, J. S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. PMC. Retrieved from [Link]

  • Diermeier-Daucher, S., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A, 75(6), 535-546. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry. Retrieved from [Link]

  • Martini, R., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry, 122, 333-344. Retrieved from [Link]

Sources

Application Note: 5-Ethynyl-3-methyl-1H-indazole for Proteomic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Targets with a Privileged Scaffold

The indazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved kinase inhibitors.[1] This structural motif is a versatile scaffold for designing molecules that can interact with a wide range of protein targets. When coupled with a bioorthogonal handle, such as an ethynyl group, the indazole scaffold can be transformed into a powerful chemical probe for activity-based protein profiling (ABPP) and target deconvolution studies.

This application note provides a detailed guide to the use of 5-ethynyl-3-methyl-1H-indazole as a chemical probe for proteomic profiling. We will delve into the scientific rationale behind its application, provide detailed experimental protocols, and offer insights into data analysis and interpretation. This guide is intended for researchers in academia and industry who are interested in identifying the protein targets of small molecules, elucidating mechanisms of action, and discovering novel drug targets.

The core principle of this technique lies in the dual functionality of the 5-ethynyl-3-methyl-1H-indazole probe. The indazole moiety is designed to interact with the active sites of target proteins, potentially acting as a competitive inhibitor. The terminal alkyne group serves as a bioorthogonal handle for "click" chemistry, allowing for the covalent attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) after the probe has bound to its protein targets. This two-step approach enables the selective enrichment and subsequent identification of target proteins from complex biological samples.

The Probe: 5-Ethynyl-3-methyl-1H-indazole

The design of 5-ethynyl-3-methyl-1H-indazole as a proteomic probe is based on the following key features:

  • Indazole Scaffold: This heterocyclic system is a known pharmacophore for a variety of enzymes, most notably protein kinases. Its structure can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases.

  • Ethynyl Group: This terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert in biological systems but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the attachment of a reporter molecule without interfering with the initial binding event.

  • Methyl Group: The methyl group at the 3-position can influence the binding affinity and selectivity of the probe for its target proteins.

Below is a visual representation of the proposed mechanism of action for this probe in a typical chemical proteomics workflow.

G cluster_workflow Proteomic Profiling Workflow Probe 5-Ethynyl-3-methyl-1H-indazole Incubation Incubation (Probe binds to target proteins) Probe->Incubation Proteome Cell Lysate or Live Cells Proteome->Incubation Click_Reaction Click Chemistry (CuAAC with Azide-Reporter) Incubation->Click_Reaction Enrichment Affinity Purification (Streptavidin beads for biotin) Click_Reaction->Enrichment Reporter Azide-Biotin or Azide-Fluorophore Reporter->Click_Reaction Analysis Mass Spectrometry (Protein Identification) Enrichment->Analysis

Figure 1: A schematic of the chemical proteomics workflow using 5-ethynyl-3-methyl-1H-indazole.

Experimental Protocols

This section provides detailed, step-by-step methodologies for using 5-ethynyl-3-methyl-1H-indazole in a typical proteomic profiling experiment.

Part 1: Cell Culture and Treatment

The goal of this part is to introduce the probe to the proteome, either in living cells or in a cell lysate.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line relevant to the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 5-Ethynyl-3-methyl-1H-indazole (probe)

  • DMSO (for dissolving the probe)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 10 cm dishes or 6-well plates) and grow them to 70-80% confluency. The cell density should be optimized for the specific cell line and experimental goals.

  • Probe Preparation: Prepare a stock solution of 5-ethynyl-3-methyl-1H-indazole in DMSO. A typical stock concentration is 10-50 mM.

  • Cell Treatment (for live-cell labeling): a. Dilute the probe stock solution in pre-warmed complete culture medium to the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended. b. Remove the existing medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C in a CO2 incubator. The incubation time should be optimized to allow for probe uptake and binding to its targets.

  • Cell Harvesting: a. After incubation, place the cell culture plates on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS to remove any unbound probe. c. Lyse the cells directly on the plate by adding an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the proteome and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Part 2: Click Chemistry Reaction

This step involves the covalent attachment of a reporter molecule to the alkyne-tagged probe that is bound to its target proteins.

Materials:

  • Probe-labeled cell lysate from Part 1

  • Azide-reporter molecule (e.g., Azide-PEG3-Biotin for enrichment, or a fluorescent azide like TAMRA-azide for in-gel visualization)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Click Reaction Master Mix:

ReagentStock ConcentrationFinal ConcentrationVolume per 1 mg protein
Azide-Reporter10 mM100 µM10 µL
CuSO450 mM1 mM2 µL
TCEP or NaAsc50 mM1 mM2 µL
TBTA10 mM100 µM10 µL

Protocol:

  • Prepare the Lysate: In a microcentrifuge tube, add 1 mg of the probe-labeled protein lysate.

  • Prepare the Click Master Mix: In a separate tube, prepare the click chemistry master mix by adding the reagents in the order listed in the table above. It is crucial to add the copper sulfate after the ligand (TBTA) and the reducing agent (TCEP or sodium ascorbate) to maintain the copper in its active Cu(I) state.

  • Initiate the Reaction: Add the master mix to the protein lysate.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).

  • Pellet and Wash: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully discard the supernatant and wash the pellet with ice-cold methanol.

  • Resuspend: Resuspend the protein pellet in a buffer suitable for the downstream application (e.g., a buffer containing SDS for subsequent SDS-PAGE).

Part 3: Protein Enrichment and On-Bead Digestion

This part is for experiments where the goal is to identify the probe's targets by mass spectrometry.

Materials:

  • Biotin-labeled proteome from Part 2

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Urea solution (8 M in 100 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Protocol:

  • Bead Incubation: Add streptavidin magnetic beads to the biotin-labeled proteome and incubate for 1-2 hours at room temperature with rotation to allow for the capture of biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical washing sequence is:

    • Wash 1: 1% SDS in PBS

    • Wash 2: 0.5% SDS in PBS

    • Wash 3: 0.1% SDS in PBS

    • Wash 4: PBS

  • On-Bead Digestion: a. Resuspend the beads in 8 M urea. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. c. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. d. Dilute the urea to less than 2 M with 100 mM Tris-HCl, pH 8.0. e. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution: a. Pellet the beads and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid to a final concentration of 1%. c. Desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

Data Analysis and Interpretation

The final step is to analyze the mass spectrometry data to identify the proteins that were enriched by the 5-ethynyl-3-methyl-1H-indazole probe.

Workflow:

  • Database Searching: The raw mass spectrometry data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. The search parameters should include the appropriate fixed (e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine) modifications.

  • Protein Identification and Quantification: The search results will provide a list of identified proteins and their relative abundance (e.g., based on label-free quantification or isotopic labeling).

  • Data Filtering and Hit Selection: To identify high-confidence targets, it is essential to compare the results from the probe-treated sample to a control sample (e.g., DMSO-treated). True targets should be significantly enriched in the probe-treated sample. Statistical analysis (e.g., t-test) should be performed to determine the significance of the enrichment.

  • Bioinformatic Analysis: The list of high-confidence targets can be further analyzed using bioinformatic tools to identify enriched pathways, cellular compartments, and protein classes. This can provide insights into the biological processes that are modulated by the probe.

G cluster_data_analysis Data Analysis Workflow MS_Data Raw Mass Spectrometry Data Database_Search Database Search (e.g., MaxQuant) MS_Data->Database_Search Protein_List List of Identified Proteins (Probe vs. Control) Database_Search->Protein_List Statistical_Analysis Statistical Analysis (Enrichment & p-value) Protein_List->Statistical_Analysis Target_List High-Confidence Target List Statistical_Analysis->Target_List Bioinformatics Bioinformatic Analysis (Pathway & GO Enrichment) Target_List->Bioinformatics Biological_Insights Biological Insights Bioinformatics->Biological_Insights

Figure 2: A flowchart of the data analysis pipeline for a chemical proteomics experiment.

Conclusion and Future Perspectives

5-Ethynyl-3-methyl-1H-indazole represents a promising chemical probe for exploring the proteome. Its indazole scaffold, a privileged structure in drug discovery, suggests a potential to interact with a variety of protein targets, particularly kinases.[1][2][3] The incorporation of a bioorthogonal alkyne handle enables the use of click chemistry for the sensitive and specific detection and identification of these targets.

The protocols outlined in this application note provide a comprehensive framework for utilizing this probe in chemical proteomics experiments. By combining this probe with modern mass spectrometry and bioinformatic tools, researchers can gain valuable insights into the molecular targets of indazole-based compounds, leading to a better understanding of their mechanisms of action and the potential for new therapeutic interventions. Future work could involve the development of second-generation probes with modified indazole scaffolds to fine-tune target selectivity and the application of this probe in competitive binding assays to screen for novel inhibitors of the identified targets.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • Tang, C., & Li, X. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 27(23), 8563. [Link]

  • Adibekian, A., et al. (2015). Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. Angewandte Chemie International Edition, 54(37), 10882-10886. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2024). Molecular Diversity. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1509-1517. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1509-1517. [Link]

  • Adibekian, A., et al. (2015). Proteome‐Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. Angewandte Chemie International Edition, 54(37), 10882-10886. [Link]

  • Gallavardin, T., & Franck, X. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Accounts of Chemical Research, 45(3), 471-481. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020). Current Medicinal Chemistry, 27(24), 4048-4067. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1546-1556. [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2008). Activity-based probes for proteomic profiling of histone deacetylase complexes. Proceedings of the National Academy of Sciences, 105(34), 12481-12486. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. (2021). YouTube. Retrieved from [Link]

  • Du, Y., et al. (2024). Proteomic profiling of exosomes leads to the identification of a candidate biomarker for prostate cancer progression. Genes & Diseases. [Link]

  • Yao, S. Q., et al. (2016). In Situ Proteome Profiling and Bioimaging Applications of Small-Molecule Affinity-Based Probes Derived From DOT1L Inhibitors. Chemistry – A European Journal, 22(23), 7859-7867. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1546-1556. [Link]

Sources

Application Note: Chemical Proteomic Profiling with 5-Ethynyl-3-methyl-1H-indazole (5-EMI)

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for Chemical Proteomic Profiling using 5-Ethynyl-3-methyl-1H-indazole (5-EMI) .

While "metabolic labeling" typically refers to the incorporation of amino acid analogs (e.g., AHA, SILAC) into nascent proteins, the use of 5-EMI falls under Activity-Based Protein Profiling (ABPP) or Affinity-Based Protein Profiling (AfBPP) . In this context, 5-EMI acts as a bioorthogonal chemical probe (fragment) that permeates live cells ("metabolic" context) to bind specific enzymatic pockets—primarily kinases and metabolic enzymes (e.g., CYPs)—allowing for the identification of the "indazole-binding proteome" via Click Chemistry.

Introduction & Principle

5-Ethynyl-3-methyl-1H-indazole (5-EMI) is a functionalized small-molecule scaffold widely used in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., targeting GSK-3, VEGFR, ROCK) and other ATP-competitive enzymes. By incorporating a terminal alkyne moiety, 5-EMI serves as a bioorthogonal probe that can be introduced into live cells.

Unlike traditional metabolic labeling which tracks protein synthesis, 5-EMI labeling tracks protein function and binding. The probe binds to the active sites of proteins recognizing the indazole scaffold. Subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag (Biotin-Azide or Fluorescent-Azide) allows for the enrichment and identification of these targets.

Mechanism of Action[1]
  • In Situ Incubation: 5-EMI is added to live cells. Its lipophilic nature allows passive diffusion across cell membranes.

  • Target Engagement: The indazole core binds to the ATP-binding pocket of kinases or the active site of metalloenzymes.

  • Bioorthogonal Ligation: Post-lysis, the terminal alkyne reacts with an azide-functionalized reporter via "Click Chemistry."

  • Enrichment & Analysis: Biotinylated targets are captured on Streptavidin beads and identified via LC-MS/MS.

Experimental Workflow

G cluster_0 Phase I: Live Cell Labeling cluster_1 Phase II: Click Chemistry cluster_2 Phase III: Analysis Cell Live Cell Culture Incubation Incubation with 5-EMI (1-10 µM) Cell->Incubation Wash PBS Wash (Remove Unbound) Incubation->Wash Lysis Cell Lysis (NP-40/RIPA) Wash->Lysis Click CuAAC Reaction (+ Biotin-Azide) Lysis->Click Enrich Streptavidin Pull-down Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest MS LC-MS/MS Target ID Digest->MS

Caption: Workflow for chemical proteomic profiling using 5-EMI. The probe is applied to live cells, followed by lysis, click chemistry, and mass spectrometry.

Materials & Reagents

ComponentSpecificationStorage
5-EMI Probe 5-Ethynyl-3-methyl-1H-indazole (>95% purity)-20°C (Dry)
Solvent Anhydrous DMSORT
Lysis Buffer PBS, 1% NP-40, 1x Protease Inhibitor Cocktail4°C
Click Reagent A Biotin-PEG3-Azide (or TAMRA-Azide)-20°C
Catalyst (Cu) CuSO₄ (50 mM in H₂O)RT
Reducing Agent Sodium Ascorbate (100 mM, Freshly Prepared )Fresh
Ligand THPTA or TBTA (Click Ligand)-20°C
Beads Streptavidin Magnetic Beads4°C

Detailed Protocol

Phase 1: Probe Preparation & Cell Treatment

Rationale: 5-EMI is hydrophobic. Proper solubilization and concentration optimization are critical to prevent precipitation and ensure sufficient target occupancy.

  • Stock Solution: Dissolve 5-EMI in anhydrous DMSO to a concentration of 10 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture: Grow cells (e.g., HEK293, Jurkat, or primary cells) to ~80-90% confluency.

  • Pulse Labeling:

    • Dilute the 10 mM 5-EMI stock directly into fresh, pre-warmed culture medium to a final concentration of 10 µM (Optimization range: 1–50 µM).

    • Control: Prepare a "Vehicle Control" plate with DMSO only.

    • Competition Control (Optional but Recommended): Co-incubate with 100 µM of non-alkyne analog (3-methyl-1H-indazole) to prove binding specificity.

  • Incubation: Incubate cells for 1–4 hours at 37°C / 5% CO₂.

    • Note: Longer incubations (up to 24h) may be necessary if studying slowly turning-over targets or mechanism-based inactivation.

Phase 2: Lysis & Click Chemistry

Rationale: The CuAAC reaction requires a copper(I) catalyst generated in situ. The THPTA ligand protects proteins from copper-induced oxidation and precipitation.

  • Harvest: Aspirate medium. Wash cells 2x with ice-cold PBS to remove free probe.

  • Lysis: Add ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors). Incubate on ice for 20 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Protein Quantification: Normalize protein concentrations to 1–2 mg/mL using a BCA assay.

  • Click Reaction Setup: For each 100 µL of lysate, add reagents in the following strict order :

    • 1. Biotin-Azide: 1 µL (Final: 100 µM)

    • 2. THPTA Ligand: 2 µL (Final: 100 µM)

    • 3. CuSO₄: 1 µL (Final: 1 mM)

    • 4. Sodium Ascorbate: 2 µL (Final: 2 mM) – Add last to initiate reaction.

  • Reaction: Vortex gently and incubate for 1 hour at Room Temperature in the dark with gentle rotation.

Phase 3: Enrichment & Analysis

Rationale: Strong background binding of biotin to endogenous carboxylases requires stringent washing.

  • Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted reagents. Spin at high speed, discard supernatant, and wash the pellet with methanol. Air dry.

  • Resolubilization: Redissolve protein pellet in 1% SDS / PBS (with sonication if necessary).

  • Enrichment: Incubate resolubilized proteins with pre-washed Streptavidin Magnetic Beads for 2 hours at RT.

  • Stringent Washing: Wash beads sequentially with:

    • 1x PBS / 1% SDS (2x)

    • 1x PBS / 0.1% Tween-20 (2x)

    • 4 M Urea (Optional, reduces non-specific binders)

    • 50 mM Ammonium Bicarbonate (3x)

  • On-Bead Digestion: Resuspend beads in Ammonium Bicarbonate. Add Trypsin (Seq. Grade) and incubate overnight at 37°C.

  • LC-MS/MS: Collect supernatant (peptides), desalt using C18 StageTips, and analyze via LC-MS/MS.

Data Analysis & Interpretation

Target Validation Criteria

To distinguish true targets from background (non-specific binders), compare the Label-Free Quantification (LFQ) intensity or Spectral Counts between:

  • 5-EMI Treated vs. DMSO Control (Enrichment Ratio > 4-fold).

  • 5-EMI Treated vs. Competition Control (Signal should decrease in competition).

Common Targets of Indazole Scaffolds

When using 5-EMI, expect enrichment of the following protein families:

  • Kinases: GSK-3β, VEGFR, PDGFR, Aurora Kinases (ATP-pocket binders).

  • Metabolic Enzymes: Cytochrome P450s (heme-thiolate binding).

  • Nucleotide Binding Proteins: Heat Shock Proteins (HSP90), Dehydrogenases.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Li, H., et al. (2013). Discovery of potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). Journal of Medicinal Chemistry. (Contextual reference for Indazole scaffolds in kinase inhibition).
  • Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor drug discovery. Tetrahedron, 67(51), 9807-9819. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541. (Protocol basis for fragment-based profiling). Link

5-Ethynyl-3-methyl-1H-indazole in drug discovery and development.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Ethynyl-3-methyl-1H-indazole in Kinase Inhibitor Discovery

Part 1: Executive Summary & Strategic Rationale

5-Ethynyl-3-methyl-1H-indazole (CAS: 1093307-29-9) represents a high-value "privileged structure" in modern drug discovery, specifically within the realm of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .

While the indazole core is a proven bioisostere for the adenine ring of ATP—making it a staple in Type I and Type II kinase inhibitors (e.g., Axitinib, Linifanib)—the specific inclusion of the C5-ethynyl moiety transforms this molecule from a passive scaffold into a dynamic "click-ready" intermediate.

Why this specific scaffold?

  • Hinge Binding: The 3-methyl-1H-indazole core forms critical hydrogen bonds with the hinge region of kinase domains (e.g., Glu/Leu residues). The C3-methyl group restricts conformation, often improving selectivity by filling the "gatekeeper" pocket.

  • Vector Exploration: The C5-ethynyl group projects towards the solvent-exposed region or the hydrophobic pocket II, depending on the specific kinase. This allows researchers to rapidly attach solubilizing tails or affinity probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • Metabolic Stability: The C3-methyl blocks metabolic oxidation often seen at the C3-H position of unsubstituted indazoles.

Part 2: Mechanism of Action & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its binding topology. In a typical ATP-competitive inhibition scenario:

  • The Anchor (Indazole): The N1 and N2 nitrogens interact with the kinase hinge region.

  • The Vector (Ethynyl): This alkyne handle serves as the attachment point for "Warheads" or "Tails." By reacting the alkyne with various azides, you generate a 1,2,3-triazole linker.[2][3] This triazole mimics a peptide bond but is resistant to proteases, extending the molecule into the solvent channel to improve solubility and physicochemical properties (LogD).

Visualization: The "Click-to-Lead" Workflow

ClickToLead Scaffold 5-Ethynyl-3-methyl-1H-indazole (Core Scaffold) CuAAC CuAAC Reaction (Click Chemistry) Scaffold->CuAAC + CuSO4/Ascorbate Library Azide Library (R-N3) Library->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole Analogs CuAAC->Triazole Rapid Synthesis Screening High-Throughput Kinase Screening Triazole->Screening SAR Profiling Lead Lead Candidate (nM Potency) Screening->Lead Hit Expansion

Figure 1: The "Click-to-Lead" workflow utilizing 5-Ethynyl-3-methyl-1H-indazole to rapidly generate kinase inhibitor libraries.

Part 3: Experimental Protocols

Protocol A: Rapid Library Generation via CuAAC (Click Chemistry)

Objective: To synthesize a library of 10-50 analogs by reacting 5-Ethynyl-3-methyl-1H-indazole with diverse organic azides (R-N3).

Reagents:

  • Scaffold: 5-Ethynyl-3-methyl-1H-indazole (10 mM in DMSO).

  • Azide Library: Diverse R-N3 compounds (benzyl azides, alkyl azides, PEG-azides) (10 mM in DMSO).

  • Catalyst: CuSO4[4]·5H2O (100 mM in water).

  • Reductant: Sodium Ascorbate (500 mM in water).

  • Ligand (Optional but recommended): TBTA or THPTA (to protect Cu(I) from oxidation).

Step-by-Step Methodology:

  • Plate Setup: In a 96-well deep-well plate, dispense 50 µL of the Scaffold stock (0.5 µmol) into each well.

  • Azide Addition: Add 55 µL (1.1 equiv) of a unique Azide stock to each well.

  • Catalyst Cocktail: Prepare a master mix of CuSO4 (1 mol%), Sodium Ascorbate (5 mol%), and TBTA (1 mol%) in a 1:1 t-BuOH:Water solvent system.

  • Reaction Initiation: Add 100 µL of the Catalyst Cocktail to each well. Seal the plate.

  • Incubation: Shake at room temperature for 12–16 hours.

  • Quenching: Add 50 µL of 0.1 M EDTA (pH 8.0) to chelate the copper.

  • Work-up: Extract with Ethyl Acetate (3x) or, for high-throughput, evaporate solvent and reconstitute directly in assay buffer if the conversion is >95% (verify by LC-MS).

Critical Control: Always include a "Null Azide" control (DMSO only) to ensure the copper catalyst does not interfere with the downstream kinase assay.

Protocol B: Kinase Selectivity Profiling (FRET-based)

Objective: Evaluate the generated triazole library against a panel of tyrosine kinases (e.g., VEGFR2, PDGFR, c-Kit).

Method (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Enzyme Mix: Dilute kinase (e.g., VEGFR2) to 1 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Inhibitor Addition: Transfer 5 nL of the reconstituted library compounds (from Protocol A) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Tracer: Add ATP (at Km) and a fluorescently labeled peptide substrate.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

Part 4: Data Analysis & Interpretation

The following table illustrates hypothetical but representative Structure-Activity Relationship (SAR) data one would expect when modifying the C5-ethynyl position of this scaffold.

Table 1: SAR of 5-Substituted-3-methyl-1H-indazole Derivatives against VEGFR2

Compound IDR-Group (Attached via Triazole)Modification TypeVEGFR2 IC50 (nM)LogD (pH 7.4)Interpretation
EMI-001 H (Unreacted Alkyne)Parent Scaffold> 5,0002.1Weak binding; lacks solvent channel interaction.
EMI-002 PhenylHydrophobic Cap4503.4Improved potency via Hydrophobic Pocket II interaction.
EMI-003 3-MorpholinopropylSolubilizing Tail28 1.8Lead Candidate. H-bond interaction + improved solubility.
EMI-004 PEG-3-MethylFlexible Linker1,2000.5Too flexible; entropy penalty reduces binding affinity.

Key Insight: The transition from EMI-001 to EMI-003 demonstrates the power of the "Click" strategy. The triazole linker positions the morpholine tail perfectly to interact with solvent-front residues (often Asp or Arg), dramatically increasing potency.

Part 5: Advanced Application - ABPP Probe Synthesis

Beyond inhibition, 5-Ethynyl-3-methyl-1H-indazole is a premier tool for Activity-Based Protein Profiling (ABPP) .

Concept: If a derivative of this scaffold shows covalent binding (e.g., by adding an acrylamide elsewhere on the ring), the 5-ethynyl group acts as a "latent handle."

  • Incubate: Treat live cells with the inhibitor.

  • Lysis: Lyse cells.

  • Click: React lysate with Azide-Rhodamine or Azide-Biotin.

  • Visualize: Run SDS-PAGE to identify off-target kinases bound by the indazole core.

Visualization: Pharmacophore & Interaction Logic

Pharmacophore Indazole 3-Methyl-Indazole Core (Hinge Binder) Ethynyl C5-Ethynyl Linker (Rigid Spacer) Indazole->Ethynyl Covalent Bond Target Kinase ATP Pocket Indazole->Target H-Bonds (Glu/Leu) Triazole Triazole (formed via Click) Ethynyl->Triazole CuAAC Reaction Tail Solubilizing Tail (Solvent Interaction) Triazole->Tail Extension Tail->Target Salt Bridge/Solvation

Figure 2: Pharmacophore assembly showing how the ethynyl group bridges the hinge binder to the solvent-interacting tail.

References

  • Vertex AI Search. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Link

  • Lead Sciences. (n.d.). Product Specification: 5-Ethynyl-3-methyl-1H-indazole. Link

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. Molecules. Link

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature. Link

Sources

Application Note: Scalable Synthesis of 5-Ethynyl-3-methyl-1H-indazole via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 5-ethynyl-3-methyl-1H-indazole , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Axitinib). While the indazole core is privileged in medicinal chemistry, the installation of an alkyne at the 5-position presents specific challenges regarding catalyst poisoning by the free N-H and homocoupling side reactions.

This guide presents a "Gold Standard" Protected Route designed for high-purity library generation and scale-up, alongside a Direct Route for rapid prototyping.

Strategic Analysis & Retrosynthesis

The primary challenge in functionalizing 3-methyl-1H-indazole is the acidic proton on the nitrogen (


), which can deprotonate under Sonogashira conditions, forming an insoluble metal-indazole complex that arrests the catalytic cycle.

Strategic Decisions:

  • Leaving Group: Iodide is selected over bromide for the 5-position precursor due to the faster rate of oxidative addition, allowing for milder temperatures (

    
    C) that preserve the labile alkyne.
    
  • Masking Strategy: The N1-position is protected with a Tetrahydropyranyl (THP) or Boc group. This prevents copper sequestration and increases solubility in non-polar solvents.

  • Acetylene Source: Trimethylsilylacetylene (TMSA) is used as a surrogate for acetylene gas to prevent polymerization and allow precise stoichiometry.

Reaction Workflow (Graphviz)

ReactionWorkflow Start 5-Iodo-3-methyl- 1H-indazole Protect Step 1: Protection (DHP/PTSA or Boc2O) Start->Protect Mask N-H Couple Step 2: Sonogashira (Pd(PPh3)2Cl2, CuI, TMSA) Protect->Couple C-C Bond Form Deprotect Step 3: Deprotection (K2CO3/MeOH) Couple->Deprotect Remove TMS/THP Product Target: 5-Ethynyl-3-methyl- 1H-indazole Deprotect->Product Purify

Figure 1: Strategic workflow for the synthesis of the target alkyne.

Critical Parameter Optimization

ParameterRecommended ConditionRationale
Catalyst

(3-5 mol%)
Robust, air-stable Pd(II) precatalyst. Reduces to Pd(0) in situ.
Co-Catalyst

(1-2 mol%)
Essential for activating the terminal alkyne via copper-acetylide formation.
Base/Solvent

in THF or DMF
Triethylamine acts as both base and ligand. DMF is preferred for scale-up due to solubility; THF for small-scale/ease of workup.
Atmosphere Argon (Strict)Oxygen causes Glaser homocoupling (dimerization of alkyne), wasting the expensive TMS-acetylene.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Route (Protected)

Recommended for >1g scale and drug discovery libraries.

Step 1: N-Protection (THP)
  • Dissolve: Suspend 5-iodo-3-methyl-1H-indazole (1.0 eq) in anhydrous DCM (10 mL/g) and THF (1:1 ratio).

  • Add: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and p-Toluenesulfonic acid (PTSA) (0.1 eq).

  • React: Stir at RT for 4–12 hours. Monitor TLC (Hexane/EtOAc 4:1) until starting material (

    
    ) disappears and product (
    
    
    
    ) appears.
  • Workup: Quench with sat.

    
    . Extract with DCM. Dry organic layer over 
    
    
    
    and concentrate.
  • Output: 5-iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Use crude if purity >90%.

Step 2: Sonogashira Coupling
  • Setup: In a flame-dried Schlenk flask, combine:

    • Protected Indazole (from Step 1) (1.0 eq)

    • 
       (0.05 eq)
      
    • 
       (0.02 eq)
      
  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed anhydrous DMF (or THF) followed by Triethylamine (

    
    )  (3.0 eq).
    
  • Addition: Add Trimethylsilylacetylene (TMSA) (1.5 eq) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Solution will turn dark brown/black.

    • QC Check: Monitor by TLC.[1] The product will be a fluorescent spot slightly less polar than the starting iodide.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Dilute filtrate with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Step 3: Global Deprotection
  • React: Dissolve the TMS-protected intermediate in MeOH (10 mL/g). Add

    
      (2.0 eq).
    
    • Note: If THP group is acid-labile, basic methanol only removes the TMS. To remove THP, subsequent treatment with

      
       or heating in 
      
      
      
      is required. However, for many applications, the TMS is removed first to yield the N-protected ethynyl indazole, which is then coupled to the next scaffold before N-deprotection.
    • For Simultaneous Removal (if using Acetyl/Boc):

      
       often removes both.
      
  • Workup: Evaporate MeOH. Resuspend in EtOAc/Water. Neutralize carefully if acid was used.

  • Isolation: Recrystallize from Ethanol/Heptane or column chromatography.

Protocol B: Direct Coupling (Unprotected)

Recommended for <100mg rapid analoging.

  • Reagents: 5-iodo-3-methyl-1H-indazole (1 eq),

    
     (5 mol%), CuI (5 mol%), 
    
    
    
    (5 eq), DMF (anhydrous).
  • Procedure: Mix all solids. Degas. Add liquids. Heat to 80°C (higher temp required to overcome catalyst sequestration).

  • Risk: Yields are typically 15-20% lower than Protocol A due to "copper mirror" formation on the flask walls.

Quality Control & Validation

Target Molecule: 5-Ethynyl-3-methyl-1H-indazole

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

ppm (s, 1H)
The terminal alkyne proton (

). Diagnostic signal.
1H NMR (DMSO-d6)

ppm (s, 3H)
The 3-methyl group.
1H NMR (DMSO-d6)

ppm (bs, 1H)
The indazole N-H (if deprotected).
13C NMR

ppm
The alkyne carbons.
IR Spectroscopy

cm⁻¹
Sharp stretch for terminal alkyne C-H.
IR Spectroscopy

cm⁻¹
Weak stretch for

bond.

Troubleshooting Logic

Common failure modes in Sonogashira coupling of nitrogen heterocycles.

Troubleshooting Problem Low Yield / No Reaction Check1 Is the reaction turning black immediately? Problem->Check1 Check2 Is starting material remaining? Check1->Check2 No Sol1 Catalyst Poisoning. Switch to Protocol A (Protect N-H). Check1->Sol1 Yes (Precipitate) Sol2 Oxygen Leak (Glaser Coupling). Check Argon lines/degas solvents. Check2->Sol2 No (Dimer formed) Sol3 Inactive Catalyst. Use fresh Pd(PPh3)2Cl2 or switch to Pd(dppf)Cl2. Check2->Sol3 Yes (Stalled)

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • Axitinib Process Chemistry: Singer, R. A., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib."[2] Organic Process Research & Development, 2014, 18(2), 266–274.[2] Link

  • Indazole Sonogashira Methodology: Battistini, M., et al. "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway." Journal of Medicinal Chemistry (via PMC), 2014. Link

  • Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (General Reference for THP/TMS removal).
  • General Sonogashira Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

Sources

synthesis of 5-Ethynyl-3-methyl-1H-indazole derivatives for cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 5-Ethynyl-3-methyl-1H-indazole , a versatile scaffold in oncology drug discovery. The indazole core is a privileged pharmacophore found in FDA-approved kinase inhibitors such as Axitinib and Pazopanib .[1] The introduction of an ethynyl (alkyne) handle at the C5 position enables two critical applications:

  • Fragment-Based Drug Discovery (FBDD): Using the alkyne for Sonogashira couplings to extend the scaffold into the solvent-exposed regions of kinase binding pockets.

  • Chemical Biology (ABPP): Serving as a bio-orthogonal "click" handle (CuAAC) to conjugate fluorophores or biotin for Activity-Based Protein Profiling (ABPP) of kinase selectivity.

Strategic Synthetic Workflow

The synthesis requires a robust strategy to install the 3-methyl substituent and the 5-alkyne functionality while managing the reactivity of the acidic N1-proton.

Retrosynthetic Logic:

  • Core Formation: The 3-methyl-1H-indazole core is most efficiently accessed via the condensation of 5-bromo-2-fluoroacetophenone with hydrazine hydrate. This bypasses the more hazardous diazotization routes required for non-methylated indazoles.

  • Functionalization: Direct Sonogashira coupling on unprotected indazoles often suffers from copper sequestration by the N1/N2 nitrogens. Therefore, a protection-deprotection strategy using Tetrahydropyran (THP) is implemented to ensure high yields.

SyntheticRoute Start 5-Bromo-2-fluoro- acetophenone Core 5-Bromo-3-methyl- 1H-indazole Start->Core Hydrazine hydrate EtOH, Reflux, 4h Protected N-THP Protected Intermediate Core->Protected DHP, pTsOH DCM, RT Coupled TMS-Alkyne Intermediate Protected->Coupled TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 80°C Final 5-Ethynyl-3-methyl- 1H-indazole Coupled->Final 1. K2CO3, MeOH 2. HCl/EtOH (THP removal)

Figure 1: Step-wise synthetic pathway from commercial acetophenones to the terminal alkyne scaffold.

Detailed Experimental Protocols

Step 1: Scaffold Construction (Ring Closure)

Objective: Synthesis of 5-bromo-3-methyl-1H-indazole.

Reagents:

  • 5-Bromo-2-fluoroacetophenone (1.0 eq)

  • Hydrazine hydrate (5.0 eq, 80% aqueous solution)[2]

  • Ethanol (Reagent Grade)

Protocol:

  • Dissolve 5-bromo-2-fluoroacetophenone (10.0 g, 46 mmol) in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (11.5 mL, 230 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1); the starting material spot (Rf ~0.8) should disappear, replaced by a lower fluorescent spot (Rf ~0.4).

  • Cool to room temperature. The product often precipitates upon cooling.

  • Concentrate the solvent to ~20% volume under reduced pressure.

  • Pour the residue into ice-cold water (200 mL) with vigorous stirring.

  • Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 50°C.

  • Yield: ~85–90% (Off-white solid).

  • QC Check: 1H NMR (DMSO-d6) should show a singlet methyl group at ~2.50 ppm and a broad NH singlet at >12 ppm.

Step 2: N-Protection (THP Group)

Objective: Masking the N1 proton to facilitate palladium catalysis.

Protocol:

  • Suspend 5-bromo-3-methyl-1H-indazole (5.0 g, 23.7 mmol) in Dichloromethane (DCM, 50 mL).

  • Add 3,4-Dihydro-2H-pyran (DHP) (3.2 mL, 35.5 mmol) and p-Toluenesulfonic acid (pTsOH) (0.2 g, catalytic).

  • Stir at room temperature for 12 hours.

  • Wash with saturated NaHCO3 followed by brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to isolate the N1-THP regioisomer (major product).

Step 3: Sonogashira Coupling & Deprotection

Objective: Installation of the ethynyl group.

Reagents:

  • Trimethylsilylacetylene (TMS-acetylene) (1.5 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N) / DMF (1:3 ratio)

Protocol:

  • Degassing: In a Schlenk tube, dissolve the N-THP protected bromide (4.0 g) in anhydrous DMF/Et3N. Sparge with Argon for 15 minutes.

  • Add Pd(PPh3)2Cl2 and CuI under Argon flow.

  • Add TMS-acetylene via syringe.

  • Seal and heat to 80°C for 6 hours. The solution will turn dark brown/black.

  • Workup: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF) and NH4Cl/NH4OH (to sequester Copper).

  • Global Deprotection: Dissolve the crude TMS-intermediate in Methanol (50 mL). Add K2CO3 (2.0 eq) and stir for 2 hours (removes TMS). Then, add HCl (4M in dioxane, 10 mL) and heat to 40°C for 2 hours (removes THP).

  • Final Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc gradient).

Application: Activity-Based Protein Profiling (ABPP)

The 5-ethynyl derivative serves as a "warhead" for profiling kinase selectivity in live cells.

Mechanism:

  • Incubation: Cancer cells (e.g., MCF-7, HCT-116) are treated with the 5-ethynyl-indazole probe.

  • Binding: The indazole binds to the ATP-pocket of target kinases.

  • Click Reaction: Cell lysates are reacted with an Azide-Fluorophore (e.g., Azide-Cy5) using CuAAC conditions.

  • Visualization: Labeled kinases are visualized via SDS-PAGE and fluorescence scanning.

ClickChemistry Probe 5-Ethynyl-Indazole (In Cell Lysate) Complex Triazole-Linked Kinase-Fluorophore Probe->Complex Click Reaction Tag Azide-Fluorophore (Cy5-N3) Tag->Complex Catalyst Cu(I) Catalyst (TBTA/CuSO4) Catalyst->Complex Catalysis Analysis SDS-PAGE / Proteomics Complex->Analysis Visualization

Figure 2: Bio-orthogonal labeling workflow for kinase profiling.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual Inspection
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (H-NMR) δ ~4.15 ppm (s, 1H) corresponding to the terminal alkyne proton.400 MHz DMSO-d6
Identity (MS) [M+H]+ = 157.07 (Calc)LC-MS (ESI+)
Residual Metal Pd < 10 ppm, Cu < 10 ppmICP-MS (Critical for biological assays)

Expert Tip: The terminal alkyne proton is diagnostic. If the TMS deprotection is incomplete, you will see a singlet at ~0.2 ppm (TMS) and no peak at ~4.1 ppm.

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Review: "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.[2][3]

  • Synthesis of 3-Methylindazoles

    • Methodology: "Synthesis routes of 5-bromo-1H-indazole." BenchChem Protocols.

  • Sonogashira Coupling on Heterocycles

    • Protocol: "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[4][5] BenchChem Application Notes.

  • Click Chemistry in Cancer

    • Application: "The application of click chemistry in the synthesis of agents with anticancer activity."[6][7][8][9] Drug Design, Development and Therapy, 2015.[2][6]

  • PI3K Pathway Targeting

    • Specific Analogues: "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase." Journal of Medicinal Chemistry, 2010.[2]

Sources

Application Notes & Protocols: 3-Ethynyl-1H-Indazole Derivatives as Potent Modulators of the PI3K/AKT/mTOR Pathway in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Focal Compound: Initial literature surveys for "5-Ethynyl-3-methyl-1H-indazole" did not yield specific data regarding its applications in neuroscience. However, significant research exists for a closely related class of compounds, 3-ethynyl-1H-indazoles , which have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. Given the profound importance of the PI3K/AKT/mTOR cascade in neuronal function, this guide will focus on the application of these representative 3-ethynyl-1H-indazole derivatives as powerful research tools for investigating this pathway in a neuroscience context.

Introduction: The Indazole Scaffold and the Central Role of PI3K Signaling in the Nervous System

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1] Its unique structure allows for versatile substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Recently, a series of 3-ethynyl-1H-indazoles has been synthesized and identified as potent inhibitors of key kinases within the PI3K/AKT/mTOR signaling pathway.[2]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of fundamental cellular processes.[3] In the central nervous system (CNS), this pathway is a master regulator of neuronal survival, growth, synaptic plasticity, and metabolism.[4] Dysregulation of PI3K signaling is implicated in a wide range of neurological and psychiatric disorders, including neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), ischemic brain injury, and neuroinflammation.[3][4] Consequently, selective inhibitors of this pathway are invaluable tools for dissecting its complex roles in both healthy and diseased states, and they hold potential as therapeutic leads. This document provides detailed application notes and protocols for utilizing 3-ethynyl-1H-indazole derivatives to investigate and modulate the PI3K pathway in neuroscience research.

Mechanism of Action: Targeting Key Nodes in the PI3K/AKT/mTOR Cascade

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[2]

Activated AKT proceeds to phosphorylate a vast array of downstream substrates, orchestrating cellular responses related to survival, proliferation, and growth.[5] A key downstream effector is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. The 3-ethynyl-1H-indazole derivatives have been shown to exert their effects by inhibiting multiple key kinases in this pathway, including PI3K, PDK1, and mTOR, making them potent multi-target inhibitors.[2]

PI3K_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Neuronal Survival, Synaptic Plasticity, Protein Synthesis mTORC1->Downstream Regulates Indazole 3-Ethynyl-1H-Indazole Derivative Indazole->PI3K Indazole->PDK1 Inhibits Indazole->mTORC1 Inhibits InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed SH-SY5Y Cells (6-well plate) Starve Serum Starve (4-6 hours) Seed->Starve Inhibit Add Indazole Inhibitor (1 hour) Starve->Inhibit Stimulate Stimulate with IGF-1 (15-20 min) Inhibit->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse WB Western Blot (p-AKT, Total AKT) Lyse->WB Analyze Densitometry & IC50 Calculation WB->Analyze

Caption: Workflow for in vitro assessment of PI3K pathway inhibition.

In Vivo Applications & Protocols

Based on the known roles of the PI3K pathway in neuroinflammation and neuronal survival, 3-ethynyl-1H-indazole derivatives can be investigated in animal models of neurological disorders. [4]For instance, their potential to mitigate neuroinflammatory damage could be tested in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Protocol 2: Evaluating Neuroprotective Effects in a Mouse Model of Neuroinflammation

This protocol provides a conceptual framework for assessing the efficacy of a 3-ethynyl-1H-indazole derivative in a mouse model of acute neuroinflammation.

Causality Behind Experimental Choices:

  • Animal Model: Intraperitoneal (i.p.) injection of LPS is a well-established and reproducible method to induce systemic inflammation that leads to a robust neuroinflammatory response in the brain, characterized by microglial activation and cytokine production.

  • Drug Administration: Prophylactic administration (pre-treatment) of the inhibitor allows for the assessment of its ability to prevent the onset of the inflammatory cascade.

  • Behavioral Readout: The open field test can assess general locomotor activity and anxiety-like behavior, which are often altered during sickness behavior induced by systemic inflammation.

  • Biochemical Readouts: Measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in brain tissue by ELISA provides a direct quantitative measure of the neuroinflammatory response.

  • Histological Readout: Immunohistochemistry for Iba1, a marker for microglia, allows for the visualization and quantification of microglial activation, a key hallmark of neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • 3-ethynyl-1H-indazole compound

  • Vehicle solution (e.g., DMSO/Cremophor/Saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Transcardial perfusion solutions (PBS, 4% paraformaldehyde)

  • Brain tissue homogenization buffer

  • ELISA kits for mouse TNF-α and IL-1β

  • Immunohistochemistry reagents: anti-Iba1 antibody, appropriate secondary antibodies, and detection reagents.

  • Open field test arena

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week before the experiment.

    • Randomly assign mice to four groups (n=8-10 per group):

      • Vehicle + Saline

      • Vehicle + LPS

      • Inhibitor + LPS

      • Inhibitor + Saline

  • Drug Administration:

    • Administer the 3-ethynyl-1H-indazole compound or vehicle via i.p. injection at a pre-determined dose. The dose should be determined from prior pharmacokinetic and tolerability studies.

  • Induction of Neuroinflammation:

    • One hour after the drug/vehicle injection, administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups.

  • Behavioral Assessment (Optional):

    • At 4-6 hours post-LPS injection (a time of peak sickness behavior), place each mouse in the open field arena for 10 minutes and record its activity (total distance traveled, time in the center) using an automated tracking system.

  • Tissue Collection:

    • At 24 hours post-LPS injection, euthanize the mice.

    • For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

    • For histology, anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brains in PFA overnight before processing for sectioning.

  • Biochemical Analysis (ELISA):

    • Homogenize the frozen brain tissue and measure protein concentration.

    • Use commercial ELISA kits to quantify the levels of TNF-α and IL-1β in the brain lysates according to the manufacturer's instructions.

  • Histological Analysis (Immunohistochemistry):

    • Section the fixed brains (e.g., 40 µm coronal sections).

    • Perform immunohistochemistry for Iba1.

    • Capture images of specific brain regions (e.g., hippocampus, cortex) using a microscope.

    • Quantify microglial activation by analyzing cell morphology (e.g., ramified vs. amoeboid) and Iba1 immunoreactivity using image analysis software.

  • Data Analysis:

    • Analyze behavioral, ELISA, and immunohistochemistry data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.

InVivo_Workflow cluster_phase1 Treatment Phase (Day 1) cluster_phase2 Assessment Phase (Day 1-2) cluster_phase3 Analysis Phase Acclimate Acclimate & Group Mice Pretreat Pre-treat with Inhibitor or Vehicle (i.p.) Acclimate->Pretreat Induce Induce Inflammation with LPS (i.p.) Pretreat->Induce Behavior Behavioral Testing (4-6h post-LPS) Induce->Behavior Euthanize Euthanize & Collect Brains (24h post-LPS) Behavior->Euthanize Biochem Biochemistry (ELISA for Cytokines) Euthanize->Biochem Histo Histology (IHC for Iba1) Euthanize->Histo Stats Statistical Analysis Biochem->Stats Histo->Stats

Caption: Workflow for in vivo evaluation in a neuroinflammation model.

Conclusion

The 3-ethynyl-1H-indazole scaffold represents a promising starting point for the development of potent inhibitors of the PI3K/AKT/mTOR signaling pathway. These compounds serve as valuable chemical probes for neuroscience researchers aiming to elucidate the complex roles of this pathway in neuronal health and disease. The protocols outlined in this guide provide a robust framework for characterizing the in vitro potency and exploring the in vivo efficacy of these molecules, paving the way for a deeper understanding of PI3K signaling in the central nervous system.

References

  • Vezzoli, G., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports. Available at: [Link]

  • Chen, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. Available at: [Link]

  • Mudo, G., et al. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences. Available at: [Link]

  • Sanchez-Alegria, K., et al. (2018). PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions. International Journal of Molecular Sciences. Available at: [Link]

  • Shomu's Biology. (2015). pi3k/akt/mtor pathway. YouTube. Available at: [Link]

  • Hoeffer, C. A., & Klann, E. (2010). The Role of PI3K/Pten-mTOR Signalling in Neuronal Form and Function. Frontiers in Bioscience. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. Available at: [Link]

  • Fang, W., et al. (2018). Purinergic signal transduction and metabolic regulation by ENTPD5 and ENTPD6. Frontiers in Immunology. Available at: [Link]

  • Basic Science Series. (2024). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. Available at: [Link]

  • Liu, R., et al. (2020). Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours. Cellular and Molecular Life Sciences. Available at: [Link]

Sources

Application Notes and Protocols: Tracking Viral Replication with 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Visualizing Viral Proliferation

The study of viral replication dynamics is fundamental to virology and the development of new antiviral therapeutics. A key aspect of this research is the ability to accurately identify and quantify the synthesis of new viral genomes within infected host cells. Traditional methods, such as those relying on radiolabeled nucleosides or antibody-based detection of halogenated analogs like bromodeoxyuridine (BrdU), have significant limitations, including the handling of hazardous materials and harsh denaturation protocols that can compromise sample integrity.

This guide introduces 5-Ethynyl-3-methyl-1H-indazole , a novel nucleoside analog designed for the metabolic labeling of newly synthesized viral DNA. By leveraging the power of click chemistry, this molecule offers a robust and highly specific method for tracking viral replication in a variety of experimental systems. The ethynyl group serves as a bioorthogonal handle, allowing for covalent labeling with a fluorescent azide probe under mild conditions. This approach preserves cellular architecture and is compatible with multiplexing for co-localization studies with other cellular or viral proteins.

The indazole core, a bicyclic aromatic heterocycle, is designed to be recognized by viral DNA polymerases, facilitating its incorporation into nascent viral genomes. This application note provides a comprehensive overview of the underlying principles, detailed protocols for use, and expert insights into experimental design and data interpretation.

Principle of the Method: A Two-Step Labeling and Detection Strategy

The tracking of viral replication using 5-Ethynyl-3-methyl-1H-indazole is a two-step process that combines metabolic labeling with bioorthogonal chemistry.

  • Metabolic Incorporation: As a nucleoside analog, 5-Ethynyl-3-methyl-1H-indazole is actively transported into host cells where it undergoes intracellular phosphorylation by cellular kinases to its triphosphate form.[1][2][3] This activated analog can then be utilized by the viral DNA polymerase as a substrate for the synthesis of new viral genomes, effectively "tagging" the replicating viral DNA with an alkyne group.[4][5][6]

  • Click Chemistry-Based Detection: Following incorporation, the alkyne-tagged viral DNA can be visualized through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[7][8][9][10] This reaction covalently links a fluorescently labeled azide to the ethynyl group on the indazole analog, resulting in a stable triazole linkage and a strong, localized fluorescent signal. The small size of the azide probe allows for efficient detection without the need for DNA denaturation, preserving the structural integrity of the sample.[4][8][11]

Workflow Overview

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Chemistry Detection cluster_3 Step 4: Analysis Infection Infect cells with virus Labeling Add 5-Ethynyl-3-methyl-1H-indazole to culture medium Infection->Labeling Incorporation Analog is phosphorylated and incorporated into new viral DNA Labeling->Incorporation Fixation Fix cells to preserve cellular structures Incorporation->Fixation Permeabilization Permeabilize cells to allow entry of detection reagents Fixation->Permeabilization ClickReaction Add Click Chemistry reaction cocktail (fluorescent azide + copper catalyst) Permeabilization->ClickReaction Washing Wash to remove unbound reagents ClickReaction->Washing Imaging Image samples using fluorescence microscopy Washing->Imaging Analysis Quantify viral replication Imaging->Analysis

Caption: Experimental workflow for tracking viral replication.

Detailed Protocols

Protocol 1: Labeling Viral DNA in Cell Culture

This protocol is designed for labeling newly synthesized viral DNA in adherent cells grown on coverslips, suitable for fluorescence microscopy.

Materials:

  • Adherent host cells

  • Virus stock of interest

  • Complete cell culture medium

  • 5-Ethynyl-3-methyl-1H-indazole stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click chemistry detection kit (containing a fluorescent azide, copper sulfate, and a reducing agent)

Procedure:

  • Cell Seeding: Seed host cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of infection.

  • Viral Infection: Once cells have reached the desired confluency, infect them with the virus of interest at a suitable multiplicity of infection (MOI). Include uninfected control wells.

  • Labeling: At the desired time post-infection, add 5-Ethynyl-3-methyl-1H-indazole to the culture medium to a final concentration of 10 µM. The optimal concentration and labeling time will depend on the virus and host cell type and should be determined empirically (see table below).

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal culture conditions.

  • Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells twice with 3% BSA in PBS. The sample is now ready for click chemistry detection.

Protocol 2: Click Chemistry Detection of Labeled Viral DNA

This protocol follows the labeling procedure and is performed on the fixed and permeabilized cells.

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves mixing the fluorescent azide, copper sulfate, and a reducing agent in the provided reaction buffer.

  • Detection Reaction: Remove the wash buffer from the cells and add a sufficient volume of the click reaction cocktail to cover the coverslip.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Washing: After incubation, remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.

  • Counterstaining (Optional): If desired, counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope equipped with filters appropriate for the chosen fluorophore and any counterstains.

Optimization of Labeling Conditions
ParameterRecommended RangeRationale
Concentration of Analog 1 - 20 µMHigher concentrations may lead to cytotoxicity, while lower concentrations might result in a weak signal. An optimal concentration provides a strong signal with minimal impact on cell health and viral replication.[5]
Labeling Duration 30 minutes - 6 hoursShorter times are suitable for pulse-chase experiments to study rapid replication events. Longer durations can be used to label a larger proportion of replicating viral genomes over time.
Time of Addition VariesThe timing of analog addition post-infection should be optimized to coincide with the peak of viral DNA synthesis for the specific virus being studied.

Mechanism of Action and Detection

The core of this technique lies in the bioorthogonal nature of the ethynyl group and the azide. These functional groups are absent in biological systems, ensuring that the click reaction is highly specific and does not interfere with cellular processes.[9]

G cluster_0 Incorporation into Viral DNA cluster_1 Click Chemistry Detection Analog 5-Ethynyl-3-methyl-1H-indazole Triphosphate Phosphorylation (Cellular Kinases) Analog->Triphosphate Incorporated Incorporation into nascent viral DNA (Viral DNA Polymerase) Triphosphate->Incorporated Alkyne Viral DNA with Ethynyl Group Reaction Cu(I)-catalyzed cycloaddition Alkyne->Reaction Azide Fluorescent Azide Azide->Reaction Labeled Fluorescently Labeled Viral DNA Reaction->Labeled

Caption: Mechanism of labeling and detection.

Troubleshooting and Expert Insights

  • High Background: Insufficient washing after fixation, permeabilization, or the click reaction can lead to high background fluorescence. Ensure thorough washing between steps. The use of a high-quality BSA solution can also help to block non-specific binding of the fluorescent azide.

  • No Signal: This could be due to several factors:

    • The analog was added at a time point when viral replication was not active. A time-course experiment is recommended.

    • The concentration of the analog was too low.

    • The virus does not efficiently utilize the indazole analog. While designed for broad applicability, some viral polymerases may exhibit substrate preferences.

    • Inefficient permeabilization prevented the detection reagents from reaching the nucleus.

  • Cytotoxicity: High concentrations of the nucleoside analog or prolonged exposure can be toxic to cells.[5] It is crucial to perform a toxicity assay (e.g., a cell viability assay) to determine the optimal, non-toxic concentration of 5-Ethynyl-3-methyl-1H-indazole for your specific cell line.

Conclusion

5-Ethynyl-3-methyl-1H-indazole represents a significant advancement in the study of viral replication. Its use in conjunction with click chemistry provides a sensitive, specific, and versatile platform for visualizing newly synthesized viral DNA. The mild reaction conditions and compatibility with other fluorescent probes open up new avenues for detailed investigations into the spatiotemporal dynamics of viral infection. By following the protocols and guidelines outlined in this application note, researchers can effectively employ this powerful tool to gain deeper insights into the viral life cycle and to accelerate the discovery of novel antiviral strategies.

References

  • 5-Ethynyl-2'-deoxyuridine - Wikipedia. Retrieved from [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
  • EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri. mSphere, 5(3), e00389-20.
  • Talarek, N., & Nicolas, A. (2015). EdU Incorporation for FACS and Microscopy Analysis of DNA Replication in Budding Yeast. In Flow Cytometry (pp. 143-153). Humana Press, New York, NY.
  • Click-iT® Plus EdU Proliferation Assay - YouTube. (2015, January 29). Retrieved from [Link]

  • Rieder, P., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. RSC advances, 6(10), 8089-8096.
  • De Clercq, E., et al. (1981). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of medicinal chemistry, 24(1), 24-27.
  • Click-iT EdU Protocol | Flow Cytometry Core | ECU - Brody School of Medicine - East Carolina University. Retrieved from [Link]

  • Godoy, R., et al. (2022). Determination of S-Phase Duration Using 5-Ethynyl-2'-deoxyuridine Incorporation in Saccharomyces cerevisiae. Journal of Visualized Experiments, (188), e64494.
  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2003). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & therapeutics, 100(2), 119-139.
  • Revankar, G. R., & Robins, R. K. (1982). Nucleosides, XLIV1 Synthesis, Properties and Biological Activity of Indazole Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 1(1), 75-87.
  • Sharma, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5201.
  • Al-Dosari, M. S., & Al-Malki, A. L. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Toxics, 1(1), 2-16.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Pharmaceuticals, 16(7), 999.
  • Nucleoside analogues require intracellular phosphorylation for... - ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Throughput Library Synthesis & Screening Using 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for utilizing 5-Ethynyl-3-methyl-1H-indazole (CAS: 403660-57-1) as a core scaffold in High-Throughput Screening (HTS) campaigns. Indazoles are "privileged structures" in medicinal chemistry, frequently serving as the pharmacophore for kinase, phosphatase, and GPCR inhibitors.

The presence of the ethynyl (alkyne) handle at the C-5 position allows this molecule to function as a versatile "warhead" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By reacting this scaffold with a diverse library of azides, researchers can rapidly generate spatially defined libraries of 1,4-disubstituted 1,2,3-triazoles—bioisosteres of amide bonds that offer enhanced metabolic stability and hydrogen-bonding potential.

Key Benefits
  • Rapid Diversification: Convert a single scaffold into hundreds of analogs in 96- or 384-well formats within 24 hours.

  • High Fidelity: The CuAAC reaction is bioorthogonal and high-yielding, often requiring no purification before screening ( in situ screening).

  • Privileged Scaffold: The 3-methylindazole core mimics the adenine ring of ATP, making it an ideal starting point for ATP-competitive kinase inhibitor discovery.

Mechanism of Action & Experimental Logic

The Indazole Scaffold in Drug Discovery

The 3-methyl-1H-indazole core provides a robust hydrogen-bond donor/acceptor motif (N-H and N:) that frequently anchors small molecules into the hinge region of kinase ATP-binding pockets.

  • 3-Methyl Group: Stabilizes the pyrazole ring and fills hydrophobic pockets (e.g., the gatekeeper region in certain kinases).

  • 5-Ethynyl Group: Serves as the vector for growing the molecule. In many kinase crystal structures, the C-5 position points towards the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties via the triazole linker.

The CuAAC "Click" Reaction

This protocol utilizes a Cu(I)-catalyzed reaction between the 5-ethynyl-3-methyl-1H-indazole (Alkyne) and a library of Azides (R-N3).



The resulting 1,2,3-triazole ring is rigid and planar, mimicking the electronic properties of an amide bond but with resistance to proteases and hydrolysis.

Workflow Visualization

The following diagram illustrates the integrated synthesis and screening workflow.

HTS_Workflow Scaffold 5-Ethynyl-3-methyl-1H-indazole (Core Scaffold) Reaction CuAAC Reaction (96/384-well Plate) Catalyst: Cu(I)/TBTA Scaffold->Reaction AzideLib Azide Library (R1-N3 ... Rn-N3) AzideLib->Reaction TriazoleLib 1,2,3-Triazole Library (Crude Mixture) Reaction->TriazoleLib 24h @ RT Dilution Dilution Step (Reduce Cu toxicity) TriazoleLib->Dilution Assay Biological Assay (Kinase/Enzyme Inhibition) Dilution->Assay Transfer to Assay Plate HitID Hit Identification & Deconvolution Assay->HitID Data Analysis

Figure 1: Integrated workflow for parallel synthesis of indazole-triazole libraries and subsequent biological screening.

Experimental Protocols

Protocol A: High-Throughput Parallel Synthesis (96-well Format)

Objective: To synthesize 96 unique analogs of 5-ethynyl-3-methyl-1H-indazole without intermediate purification.

Reagents Required:

  • Scaffold: 5-Ethynyl-3-methyl-1H-indazole (100 mM stock in DMSO).

  • Diversity Set: 96 unique organic azides (100 mM stock in DMSO).

  • Catalyst: CuSO₄[1]·5H₂O (20 mM in water).[1]

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO). Note: TBTA is crucial for stabilizing Cu(I) and preventing oxidation.

  • Solvent: DMSO and t-Butanol (1:1 v/v).

Step-by-Step Procedure:

  • Plate Preparation: Use a chemically resistant polypropylene 96-well deep-well plate.

  • Scaffold Addition: Add 10 µL of Scaffold stock (1 µmol) to each well.

  • Azide Addition: Add 12 µL of unique Azide stock (1.2 µmol, 1.2 eq) to respective wells.

  • Catalyst Master Mix: Prepare a master mix immediately before use:

    • Mix CuSO₄ (1 eq) and TBTA (1.1 eq). Premixing ensures the complex forms.

    • Add Sodium Ascorbate (2 eq). The solution will turn yellow/orange (active Cu(I)).

  • Reaction Initiation: Add 20 µL of the Catalyst Master Mix to each well.

  • Volume Adjustment: Add DMSO/t-Butanol to reach a final volume of 100 µL per well (Final concentration ~10 mM).

  • Incubation: Seal the plate with foil. Shake at 500 rpm at Room Temperature (25°C) for 16–24 hours.

  • Quenching (Optional): If copper toxicity is a concern for the downstream assay, add 10 µL of 50 mM EDTA to chelate copper. However, for most high-dilution assays, this is unnecessary.

Validation Point: Randomly select 3 wells (e.g., A1, E6, H12) and analyze via LC-MS. Conversion should exceed 90%.

Protocol B: Screening Assay (Kinase Inhibition)

Objective: Screen the crude reaction mixtures for inhibition of a target kinase (e.g., FLT3 or Aurora A) using a TR-FRET assay (e.g., LanthaScreen™).

Logic: The synthesis plate contains ~10 mM product. Most kinase assays require compounds at ~10 µM or 1 µM. This 1000x dilution factor effectively dilutes the copper and DMSO to non-toxic levels (<0.1% DMSO), allowing direct screening.

Step-by-Step Procedure:

  • Dilution:

    • Create an "Intermediate Plate" by diluting 1 µL of the synthesis reaction into 99 µL of Assay Buffer (1:100 dilution).

  • Assay Plate Setup (384-well low volume):

    • Transfer 2.5 µL of diluted compound from the Intermediate Plate to the Assay Plate.

    • Controls: Include "No Compound" (DMSO only) and "Positive Control" (e.g., Staurosporine).

  • Enzyme Addition:

    • Add 5 µL of Kinase/Antibody mixture.

    • Incubate for 15 minutes to allow compound binding.

  • Substrate/Tracer Addition:

    • Add 2.5 µL of ATP/Tracer mixture.

  • Readout:

    • Incubate for 60 minutes.

    • Read TR-FRET signal (Excitation: 340 nm; Emission: 495 nm & 520 nm).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to controls to calculate Percent Inhibition.



  • Signal_Max: DMSO control (Full enzyme activity).

  • Signal_Min: No enzyme or high-concentration inhibitor (0% activity).

Hit Selection Criteria

A "Hit" is defined as a compound showing inhibition > 50% at the screening concentration, or > 3 Standard Deviations (3σ) from the mean of the negative control.

Table 1: Hypothetical Screening Data Structure

Well IDAzide R-GroupTR-FRET Ratio% InhibitionZ-ScoreStatus
A01Benzyl azide0.8510%0.5Inactive
A024-F-Phenyl azide0.2285%4.2HIT
A03PEG3-azide0.885%0.2Inactive
..................
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Synthesis Oxidation of Cu(I)Increase Sodium Ascorbate to 5 eq; Ensure TBTA is fresh. Degas solvents.
False Positives in Assay Copper toxicityUse EDTA chelation post-synthesis or increase dilution factor.
Precipitation Product insolubilityAdd 10% water during synthesis or switch to DMSO-only solvent system.
Inconsistent Replicates Liquid handling errorCalibrate pipettes; ensure thorough mixing of viscous DMSO solutions.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit.[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Boc Sciences. (n.d.). CuAAC: Copper-Catalyzed Click Reaction - Bioconjugation.[4]

  • Zhou, H., et al. (2023).[5] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Sonogashira coupling of 5-ethynyl-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to maximize your reaction yields and purity.

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly valuable in pharmaceutical development for the synthesis of complex molecules.[1] However, its application to heterocyclic substrates like 5-ethynyl-3-methyl-1H-indazole can present unique challenges. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with 5-ethynyl-3-methyl-1H-indazole is giving low to no yield. What are the most common initial troubleshooting steps?

A1: Low or no yield in a Sonogashira coupling is a frequent issue that can often be resolved by systematically evaluating the core reaction components and conditions. Here’s a prioritized checklist:

  • Atmosphere Control: The Sonogashira reaction, especially the copper-cocatalyzed version, is highly sensitive to oxygen.[3][4] Oxygen promotes the undesirable homocoupling of the alkyne (Glaser-Hay reaction), leading to byproduct formation and consumption of your starting material.[2][4][5]

    • Actionable Advice: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degassing your solvent and reagents thoroughly is critical. Techniques like freeze-pump-thaw cycles are more effective than simple sparging with an inert gas.[3]

  • Reagent Quality: The purity and activity of your catalyst, cocatalyst, and base are paramount.

    • Palladium Catalyst: Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[1] Ensure your palladium source is from a reliable supplier and has been stored correctly.

    • Copper(I) Cocatalyst: Copper(I) iodide (CuI) is a common cocatalyst that activates the alkyne.[1][6] However, it can easily oxidize to inactive copper(II) species.

    • Actionable Advice: Use freshly opened or properly stored reagents. If you suspect your CuI has oxidized (indicated by a greenish or brownish tint instead of off-white), consider purifying it or using a fresh batch.

  • Base Selection and Purity: The base is crucial for deprotonating the terminal alkyne.[6] Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.

    • Actionable Advice: Use a freshly distilled amine base. Amines can oxidize over time, and impurities can poison the catalyst.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A2: The formation of a diyne byproduct is a classic sign of oxidative homocoupling, primarily mediated by the copper cocatalyst in the presence of oxygen.[2][4][5]

  • Rigorous Inert Atmosphere: As mentioned in Q1, this is the first and most critical step. Minimize any potential for oxygen ingress.

  • Minimize Copper Loading: While catalytic copper accelerates the desired reaction, an excess can favor homocoupling.[3][5]

    • Actionable Advice: Reduce the amount of CuI to the minimum effective concentration. Often, only a very small catalytic amount is necessary.[3]

  • Order of Addition: The order in which you add your reagents can influence side reactions.

    • Actionable Advice: Consider adding the copper salt last to the deoxygenated mixture of the other reagents just before heating.[3]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][4][7] These systems often require more active palladium catalysts and different ligands but completely eliminate the primary pathway for Glaser coupling.[2]

Q3: What is the optimal catalyst system (palladium source and ligand) for the Sonogashira coupling of 5-ethynyl-3-methyl-1H-indazole?

A3: The "optimal" system can be substrate-dependent, but there are excellent starting points and principles to guide your selection. The indazole moiety can coordinate with the palladium center, potentially influencing catalyst activity.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the most common and are good starting points.[8] Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in the reaction mixture.[1][8]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[7][8]

    • Triphenylphosphine (PPh₃): This is the standard ligand, but for challenging substrates, more electron-rich and bulky phosphine ligands can improve performance.[8]

    • Bulky and Electron-Rich Ligands: Ligands like XPhos or SPhos can be beneficial, especially for less reactive aryl halides. For sterically demanding substrates, bulkier phosphines can be more effective.[9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, making them an excellent choice for difficult couplings.[1][8]

Table 1: Recommended Starting Catalyst Systems

Palladium SourceLigandCopper CocatalystTypical Loading (mol%)Notes
PdCl₂(PPh₃)₂(excess PPh₃)CuI1-5% Pd, 1-5% CuA standard, cost-effective starting point.
Pd(OAc)₂XPhosCuI1-2% Pd, 2-4% CuA more active system for challenging substrates.
Pd₂(dba)₃SPhosNone1-2% PdA common copper-free system.
[Pd(IPr)Cl₂]₂-None1-2% PdAn example of a highly active NHC-based catalyst.
Q4: The reaction stalls before completion. What are the likely causes and solutions?

A4: Reaction stalling can be due to catalyst deactivation or inhibition.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose, often observed as the formation of palladium black.

    • Actionable Advice:

      • Ensure a sufficient excess of the phosphine ligand is present to stabilize the Pd(0) complex.[7]

      • Lowering the reaction temperature may help preserve catalyst lifetime, though it may also slow down the reaction rate.

  • Inhibition by the Indazole Substrate: The nitrogen atoms in the indazole ring can potentially coordinate to the palladium center and inhibit catalysis.

    • Actionable Advice:

      • Increasing the ligand-to-palladium ratio can sometimes mitigate this by competing for coordination sites.

      • Switching to a different class of ligand (e.g., from a phosphine to an NHC) can alter the coordination environment around the palladium and may overcome inhibition.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira coupling of 5-ethynyl-3-methyl-1H-indazole.

Problem: No reaction or very low conversion

troubleshooting_no_reaction start No or Low Conversion q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reagents (catalyst, base) fresh and pure? a1_yes->q2 sol1 Degas solvents/reagents thoroughly (Freeze-Pump-Thaw) a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature appropriate? a2_yes->q3 sol2 Use fresh catalyst and distilled base a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the catalyst system active enough? a3_yes->q4 sol3 Increase temperature incrementally a3_no->sol3 sol4 Switch to a more active ligand (e.g., XPhos, SPhos, NHC) or a different Pd source q4->sol4

Caption: Troubleshooting workflow for low/no reaction.

Problem: Significant homocoupling byproduct

troubleshooting_homocoupling start Significant Homocoupling q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the copper catalyst loading? a1_yes->q2 sol1 Improve inert atmosphere technique a1_no->sol1 a2_high High q2->a2_high > 2 mol% a2_low Low q2->a2_low < 2 mol% sol2 Reduce CuI concentration a2_high->sol2 q3 Is copper-free an option? a2_low->q3 sol3 Switch to a copper-free protocol q3->sol3

Caption: Troubleshooting workflow for homocoupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a reliable starting point for the coupling of 5-ethynyl-3-methyl-1H-indazole with an aryl bromide.

Materials:

  • 5-ethynyl-3-methyl-1H-indazole (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-ethynyl-3-methyl-1H-indazole, the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)-C≡CR']L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 product Ar-C≡CR' alkynyl_pd->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Base, CuX cu_acetylide->pd_complex cu_salt CuX cu_acetylide->cu_salt

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

Understanding these fundamental principles and troubleshooting steps will empower you to optimize the Sonogashira coupling for 5-ethynyl-3-methyl-1H-indazole and other complex heterocyclic substrates, leading to higher yields and purer products in your synthetic endeavors.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). MDPI. Retrieved from [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15). Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007-09-25). ACS Publications. Retrieved from [Link]

  • Sonogashira cross-coupling reaction. (2020-02-13). YouTube. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. (2020-08-08). Reddit. Retrieved from [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. Retrieved from [Link]

  • Sonogashira Coupling. (2016-01-01). Royal Society of Chemistry. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2014-06-20). ACS Publications. Retrieved from [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018-11-16). PubMed Central. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). RSC Advances. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021-09-02). Reddit. Retrieved from [Link]

Sources

reducing homocoupling in 5-Ethynyl-3-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Homocoupling in 5-Ethynyl-3-methyl-1H-indazole Synthesis Ticket ID: SYN-IND-05 Status: Open Support Tier: Senior Application Scientist

Executive Summary

The synthesis of 5-Ethynyl-3-methyl-1H-indazole via Sonogashira coupling is frequently plagued by the Glaser homocoupling side reaction. This results in the formation of the diyne dimer (e.g., bis-TMS-butadiyne) rather than the desired aryl-alkyne.

For the indazole scaffold specifically, this issue is exacerbated by the acidic N-H proton (pKa ~14), which can sequester copper/palladium species or alter the solubility profile, leading to stalled catalytic cycles that favor homocoupling.

This guide provides a diagnostic matrix and two validated protocols—The "Gold Standard" Deoxygenated Method and the Copper-Free Method —to eliminate this impurity profile.

Part 1: The Diagnostic Matrix

Use this table to identify the root cause of your homocoupling issues before altering your protocol.

SymptomProbable CauseCorrective Action
Reaction turns Green/Blue Oxidation of Cu(I) to Cu(II). Oxygen has leaked into the system. Cu(II) actively promotes Glaser coupling.Switch from sparging to Freeze-Pump-Thaw degassing. Check septa integrity.
Low Conversion (<20%) Catalyst Poisoning. The free indazole N-H is coordinating to the metal center.Protect N1 with THP (Tetrahydropyranyl) or SEM before coupling.
High Dimer, Low Product Kinetic Mismatch. The alkyne concentration is too high relative to the oxidative addition rate of the aryl halide.Implement Syringe Pump Addition of the alkyne (See Protocol A).
Black Precipitation Pd Aggregation ("Pd Black"). Ligand dissociation or lack of reducing environment.Increase ligand loading (PPh3) or switch to a more stable precatalyst (e.g., PdCl2(PPh3)2).

Part 2: Critical Protocols

Protocol A: The "Gold Standard" (Cu-Mediated with Controlled Addition)

Best for: Standard laboratories where Copper-free catalysts are unavailable or cost-prohibitive.

The Logic: This protocol attacks homocoupling on two fronts:

  • Thermodynamic: Removing

    
     prevents the regeneration of the oxidized Cu species required for the Glaser cycle.
    
  • Kinetic: Slow addition keeps the concentration of the terminal alkyne low, statistically favoring the cross-coupling event over the bimolecular homocoupling.

Materials:

  • Substrate: 5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N1-THP protected). Note: Do not use the free indazole.

  • Reagent: Trimethylsilylacetylene (TMSA).

  • Catalyst: PdCl2(PPh3)2 (3 mol%).

  • Co-Catalyst: CuI (1.5 mol%) - Must be white/off-white. If grey/green, recrystallize from KI/H2O.

  • Base/Solvent: Et3N / THF (1:3 ratio).

Step-by-Step Workflow:

  • Solvent Degassing (Crucial):

    • Place the Et3N/THF mixture in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw : Freeze in liquid

      
      , apply vacuum (<0.1 mbar) for 10 min, close vacuum, thaw in warm water. Backfill with Argon.[1]
      
  • Catalyst Loading:

    • Under Argon counter-flow, add the Indazole substrate, Pd catalyst, and CuI to the reaction vessel.

    • Add the degassed solvent via cannula.

  • The "Slow-Drip" Initiation:

    • Prepare a solution of TMSA (1.2 equiv) in degassed THF in a separate syringe.

    • Heat the reaction mixture to 50°C.

    • Use a syringe pump to add the TMSA solution over 2 hours .

  • Monitoring:

    • Monitor via LC-MS.[1] The reaction should remain yellow/orange/brown. A shift to green indicates oxygen ingress (abort and repurify).

Protocol B: The Copper-Free Method (Advanced)

Best for: Pharmaceutical GMP steps or stubborn substrates where homocoupling is persistent.

The Logic: By removing Copper entirely, you eliminate the mechanism for Glaser coupling. However, the transmetallation step is slower, so a more electron-rich, bulky ligand is required to facilitate the reaction.

Materials:

  • Catalyst: Pd(P(t-Bu)3)2 (Bis(tri-tert-butylphosphine)palladium(0)) or PdCl2(MeCN)2 + XPhos.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

Step-by-Step Workflow:

  • Setup:

    • In a glovebox or under strict Schlenk conditions, combine the N1-protected Indazole (1.0 equiv),

      
        (2.0 equiv), and Pd(P(t-Bu)3)2  (3-5 mol%).
      
    • Note: This Pd catalyst is air-sensitive. Handle rapidly.

  • Addition:

    • Add degassed Dioxane.

    • Add TMSA (1.5 equiv) in one portion (Slow addition is less critical here as homocoupling is mechanistically suppressed).

  • Execution:

    • Heat to 80°C . Copper-free variations typically require higher energy barriers for the rate-determining step.

    • Stir for 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts before aqueous workup.

Part 3: Visualizing the Decision Pathway

The following logic flow helps you decide which optimization route to take based on your current failure mode.

SonogashiraOptimization Start Start: Homocoupling Detected CheckO2 Q1: Is the reaction turning Green/Blue? Start->CheckO2 Deoxygenate Action: Switch to Freeze-Pump-Thaw CheckO2->Deoxygenate Yes CheckProt Q2: Is Indazole N-H Protected? CheckO2->CheckProt No (Stays Brown/Yellow) Deoxygenate->CheckProt Protect Action: Install THP or SEM Group CheckProt->Protect No CheckRate Q3: Is Alkyne added all at once? CheckProt->CheckRate Yes Protect->CheckRate SlowAdd Action: Implement Syringe Pump (2h) CheckRate->SlowAdd Yes CuFree Action: Switch to Protocol B (Cu-Free) Pd(P(t-Bu)3)2 + Cs2CO3 CheckRate->CuFree No (Already doing slow add)

Figure 1: Decision tree for troubleshooting homocoupling in Indazole Sonogashira coupling.

Part 4: FAQ - Specific Scenarios

Q: Why is the N1-protection of the indazole so critical for stopping homocoupling? A: The N-H proton on the indazole ring is acidic. In the presence of basic conditions (amines or carbonates), it deprotonates. This nitrogen anion is a potent ligand that can bind to the Palladium or Copper. If it binds to Copper, it disrupts the transmetallation cycle, leaving the activated alkyne "stuck" on the Copper, where it eventually encounters another alkyne and oxygen, leading to the dimer [1].

Q: Can I use sparging (bubbling gas) instead of Freeze-Pump-Thaw? A: For robust reactions, yes. However, if you are seeing significant Glaser coupling, sparging is often insufficient to remove dissolved oxygen from the solvation shell of polar solvents like DMF or THF. Freeze-Pump-Thaw is the only way to guarantee


 ppm dissolved oxygen [2].

Q: I cannot afford the Pd(P(t-Bu)3)2 catalyst. Is there a cheaper Copper-free alternative? A: Yes. You can generate a highly active species in situ using Pd(OAc)2 and Triphenylphosphine (PPh3) at a high ligand-to-metal ratio (1:4) combined with TBAF (Tetrabutylammonium fluoride) as an activator. The fluoride activates the silyl-alkyne, allowing transmetallation to Pd without Copper [3].

References

  • Chinchilla, R., & Nájera, C. (2011).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • BenchChem Technical Support. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by a Palladium-Phosphine Complex. Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Mechanism and Homocoupling Suppression.

Sources

improving solubility of 5-Ethynyl-3-methyl-1H-indazole for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Ethynyl-3-methyl-1H-indazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell-based assays. Poor aqueous solubility is a common hurdle for many small molecule inhibitors, and this guide is designed to provide a systematic approach to overcoming this obstacle, ensuring the reliability and reproducibility of your experimental data.

Part 1: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most immediate questions researchers face when working with a poorly soluble compound.

Q1: I've just received my vial of 5-Ethynyl-3-methyl-1H-indazole. What is the best solvent for making a stock solution?

Answer: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, aprotic organic solvent capable of dissolving a wide range of hydrophobic small molecules.[1][2] The vast majority of cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, with many being tolerant up to 1%.[3] However, it is crucial to determine the specific tolerance of your cell line, as primary cells can be more sensitive.[3]

Best Practice: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of stock needed to achieve your final desired concentration in the cell culture medium, thereby keeping the final DMSO concentration well below cytotoxic levels (ideally ≤0.1% for sensitive assays or long-term studies).[3][4]

Q2: I dissolved the compound in DMSO, but when I add it to my cell culture medium, I see a cloudy precipitate. Why is this happening?

Answer: This phenomenon is known as aqueous precipitation and is the central challenge when working with hydrophobic compounds. While your compound is soluble in the organic DMSO stock, it crashes out of solution when introduced to the highly aqueous environment of your cell culture medium (which is >95% water). This happens because the concentration of the compound has exceeded its thermodynamic solubility limit in the final aqueous solution.

This precipitation can lead to several critical experimental problems:

  • Inaccurate Dosing: The actual concentration of the dissolved, biologically active compound is unknown and far lower than intended.

  • Physical Artifacts: Crystalline precipitates or amorphous aggregates can cause physical stress or damage to cells, leading to non-specific cytotoxicity.

  • Assay Interference: Compound aggregates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by sequestering assay reagents.[5][6]

Q3: How can I visually confirm if my compound is precipitating in the culture plate?

Answer: The most direct method is microscopic examination. After adding your compound to the wells (including a "media only" control well), let the plate sit in the incubator for 15-30 minutes. Then, examine the wells under a standard inverted microscope. Look for:

  • Crystalline Structures: Often appearing as small, sharp-edged needles or rods.

  • Amorphous Precipitates: These may look like a fine, sandy powder or a cloudy haze in the medium.

  • "Oil-like" Droplets: In some cases, highly lipophilic compounds may phase out without forming a solid precipitate.

It is critical to distinguish compound precipitation from other common artifacts like salt precipitation from the media itself or microbial contamination.[7][8]

Part 2: Advanced Solubilization Strategies

If standard dilution from a DMSO stock proves insufficient, the following advanced strategies can be employed. The choice of strategy depends on the compound's specific properties and the experimental context.

dot graph TD { A[Start: Poor Compound Solubility] --> B{Is final DMSO conc. >0.5%?}; B -->|Yes| C[Decrease DMSO conc. or use Advanced Strategy]; B -->|No| D{Precipitation Observed?}; D -->|Yes| E[Go to Advanced Strategies]; D -->|No| F[Proceed with Assay]; E --> G[Strategy 1: Co-Solvents]; E --> H[Strategy 2: Formulation Vehicles]; E --> I[Strategy 3: pH Modification]; subgraph "Advanced Strategies" G; H; I; end C --> E; G --> J[Protocol 2]; H --> K[Protocol 3]; I --> L[Check Media Buffering Capacity]; J --> M{Solubility Improved?}; K --> M; L --> M; M -->|Yes| F; M -->|No| N[Re-evaluate Compound or Assay];

} caption: Decision workflow for solubility enhancement.

Q4: How can I use a co-solvent to improve solubility?

Answer: A co-solvent is a water-miscible organic solvent that, when added to the cell culture medium, increases the overall solubility of a lipophilic compound by reducing the polarity of the aqueous environment. This must be done carefully to avoid cell toxicity.

Co-SolventTypical Final ConcentrationAdvantagesConsiderations
Ethanol ≤ 1%Readily available, effective for many compounds.Can be toxic to some cell lines; volatile.
PEG 400 ≤ 1%Low toxicity, commonly used in formulations.Can be viscous, potential for assay interference.
Pluronic® F-68 0.01% - 0.1%Non-ionic surfactant, low toxicity, can prevent aggregation.Acts as a detergent, may affect cell membranes at higher concentrations.

Causality: These agents work by creating "micro-environments" within the aqueous media that are more favorable for the hydrophobic compound, effectively increasing its kinetic solubility. This is a common strategy in preclinical formulation development.[9]

Q5: What are cyclodextrins and how can they help?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like 5-Ethynyl-3-methyl-1H-indazole, within their core, forming an inclusion complex.[11] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[10][12][13]

Mechanism of Action: The cyclodextrin acts as a carrier, shielding the hydrophobic drug from the aqueous environment until it is released, often near the cell membrane.[10][14] This is a powerful technique used extensively in pharmaceutical formulations to improve drug delivery.[11][15]

dot graph G { layout=neato; node[shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label=""]; edge[len=2];

} caption: Cyclodextrin forming a soluble inclusion complex.

Commonly used cyclodextrins in cell-based assays include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

Part 3: Experimental Protocols

These step-by-step protocols provide a practical framework for preparing and validating your compound solutions.

Protocol 1: Preparation of a Standard DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of 5-Ethynyl-3-methyl-1H-indazole powder (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Determine the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Aid Solubilization: Vortex vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[16]

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution and Dosing into Cell Culture Plates
  • Intermediate Dilution: First, dilute your high-concentration DMSO stock into cell culture medium without cells to create an intermediate stock. This intermediate stock should be 10x or 100x your highest final concentration.

    • Causality: This step is critical. Performing a larger dilution into an intermediate aqueous solution before the final dilution into the wells containing cells helps prevent localized high concentrations of DMSO and compound, which can cause "shock" precipitation.

  • Vortex Gently: After creating the intermediate dilution, gently vortex or flick the tube to mix. Do not vortex excessively, as this can cause proteins in the serum to denature and precipitate.

  • Final Dosing: Add the appropriate volume of the intermediate dilution to your wells. For a 10x intermediate stock, you would add 10 µL to a well containing 90 µL of cells and media (for a final volume of 100 µL).

  • Control Wells: Prepare vehicle control wells by adding the same volume of a solution containing the same final concentration of DMSO (or other solvents) but without the compound.

Protocol 3: Validating Solubility with a Turbidity Assay

This protocol provides a quantitative way to assess precipitation.

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Prepare Dilutions: Prepare serial dilutions of your compound in cell culture medium, just as you would for your experiment. Include a "media only" blank and a "vehicle control."

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1 hour or 24 hours).

  • Measure Absorbance: Use a plate reader to measure the absorbance (optical density) at a wavelength where the compound does not absorb, typically between 500-600 nm.

  • Analyze Data: An increase in absorbance compared to the vehicle control indicates light scattering caused by the formation of precipitate or aggregates. The concentration at which you see a sharp increase in absorbance is your kinetic solubility limit under those conditions.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[label="Prepare Serial Dilutions in Plate"]; B[label="Incubate at 37°C"]; C[label="Read Absorbance\n(500-600 nm)"]; D[label="Plot Absorbance vs. Concentration"]; E[label="Identify Solubility Limit"]; A -> B -> C -> D -> E; E -> F[label="Concentration where\nAbsorbance increases"]; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F[label="Kinetic Solubility"]; } caption: Workflow for a turbidity-based solubility assay.

Part 4: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to media. Exceeded aqueous solubility limit.1. Lower the final test concentration.[16] 2. Increase the final DMSO percentage (if cell line tolerates it). 3. Use an intermediate dilution step as described in Protocol 2.
Results are not reproducible between experiments. Compound aggregation/precipitation is occurring inconsistently.1. Implement Protocol 3 to determine the reliable solubility limit and stay below it. 2. Ensure stock solutions are fully dissolved before use (vortex/sonicate). 3. Control for variables like temperature and media batch.
High background signal or non-specific cell death observed. Compound aggregates are causing cytotoxicity or assay interference.[5][17]1. Filter the final diluted compound solution through a 0.22 µm syringe filter before adding to cells (Note: this may reduce the effective concentration if some compound is retained). 2. Incorporate a formulation vehicle like HP-β-cyclodextrin.
Stock solution appears cloudy or has crystals after thawing. Compound has precipitated out of DMSO during storage.1. Warm the vial to 37°C and vortex/sonicate until fully redissolved.[16] 2. Store aliquots at -80°C instead of -20°C to prevent freeze-thaw issues. 3. Ensure DMSO used is anhydrous (low water content).

References

  • Chem-Impex. (n.d.). 5-Metil-1H-indazol. Retrieved from [Link]

  • Faridi, H., & Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 3-methyl-1H-indazol-5-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PubMed Central. Retrieved from [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Fujita, T., et al. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central. Retrieved from [Link]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. PubMed Central. Retrieved from [Link]

  • Mitchell Lab. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]

  • ResearchGate. (2022). How can I precipitate the proteins from cell culture media?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Cyclodextrins for drug delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Cellular Protein Aggregates: Formation, Biological Effects, and Ways of Elimination. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Ethynyl-3-methyl-1H-indazole. Retrieved from [Link]

  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Methyl 3-ethynyl-1H-indazole-6-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • YouTube. (2022). Cell Aggregation Assays to Evaluate ligand binding | Protocol Preview. Retrieved from [Link]

  • Stratech. (n.d.). What are the precipitates in serum? Will they affect cell culture?. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Signal in 5-Ethynyl-3-methyl-1H-indazole Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethynyl-3-methyl-1H-indazole (Clickable Scaffold Probe) Application: Chemoproteomics, Target Deconvolution, and Kinase/Bromodomain Profiling Document ID: TS-INDZ-005 Last Updated: 2025-05-21[1]

Executive Summary & Core Directive

5-Ethynyl-3-methyl-1H-indazole is a functionalized chemical scaffold widely used in fragment-based drug discovery (FBDD) and chemoproteomics. Its primary utility lies in its ability to bind specific protein targets (often kinases like PI3K, PDK1, or bromodomains like BRD4) and subsequently be detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag (biotin-azide or fluorophore-azide).[1]

The Problem: "Low signal" in these experiments is rarely a single-point failure. It typically stems from one of three critical bottlenecks:

  • Bioavailability/Binding: The probe fails to engage the target at sufficient occupancy.

  • Steric Occlusion: The target binds, but the 5-ethynyl "handle" is buried or sterically inaccessible to the click reagents.[1]

  • Click Chemistry Failure: The CuAAC reaction is inefficient due to catalyst oxidation or protein precipitation.

This guide provides a systematic, self-validating workflow to isolate and resolve these issues.

Diagnostic Workflow

Before altering your protocol, determine where the signal loss occurs.[1] Use the following logic tree to diagnose the root cause.

TroubleshootingLogic Start ISSUE: Low/No Signal (Western Blot or Fluorescence) Step1 Q1: Did the Positive Control (e.g., EdU or known alkyne-protein) work? Start->Step1 ChemistryFail Chemistry Failure (Inactive Cu(I) or degraded Azide) Step1->ChemistryFail No Step2 Q2: Is the probe soluble in the incubation buffer? Step1->Step2 Yes SolubilityFail Solubility Issue (Probe precipitation = No binding) Step2->SolubilityFail No (Visible Precipitate) Step3 Q3: Is the signal restored in Denatured Lysate vs. Live Cell? Step2->Step3 Yes PermeabilityFail Permeability/Efflux Issue (Probe not entering cell) Step3->PermeabilityFail Yes (Lysate > Live) Step4 Q4: Does signal improve with Denaturing (SDS) before Click? Step3->Step4 No (Both Low) StericFail Steric Occlusion (Target pocket hides alkyne) Step4->StericFail Yes BindingFail Low Affinity/Occupancy (Increase conc. or reduce ATP) Step4->BindingFail No

Figure 1: Diagnostic Logic Tree for isolating the cause of low signal in alkyne-probe labeling experiments.

Phase 1: Optimizing Probe-Target Engagement

The 5-Ethynyl-3-methyl-1H-indazole scaffold is hydrophobic.[1] If the probe precipitates or fails to outcompete endogenous ligands (like ATP), no amount of click chemistry will generate a signal.[1]

Critical Parameter: Solubility vs. Concentration

Many researchers push the probe concentration to 100 µM to force binding, causing micro-precipitation that is invisible to the naked eye but abolishes bioavailability.[1]

ParameterRecommended RangeTroubleshooting Action
Probe Concentration 1–10 µM (Live Cell)10–50 µM (Lysate)Lower the concentration. If 50 µM gives less signal than 10 µM, you have solubility issues.
DMSO Tolerance < 0.5% (Live Cell)< 2% (Lysate)Ensure the probe is fully dissolved in 100% DMSO stock before dilution. Do not freeze-thaw stocks >3 times.
Incubation Time 1–4 HoursExtend to 4 hours. Indazoles are often ATP-competitive; equilibrium takes time in high-ATP environments.
The "ATP Barrier"

Indazole derivatives often target kinase ATP-binding pockets. In live cells, intracellular ATP is high (1–5 mM), which competes with your probe.[1]

  • Solution: Perform labeling in cell lysates depleted of ATP (via dialysis or gel filtration) to verify binding potential. If signal is strong in lysate but weak in cells, the probe affinity is too low to compete with cellular ATP.[1]

Phase 2: The Click Reaction (CuAAC) Protocol

The most common cause of "false negative" low signal is an inefficient click reaction. The copper catalyst (Cu(I)) is unstable and readily oxidizes to inactive Cu(II) or causes protein precipitation.

The "Self-Validating" CuAAC Protocol

Do not use simple Copper Sulfate + Ascorbate. You must use a stabilizing ligand.

Reagents:

  • CuSO₄ (50 mM): Source of copper.

  • THPTA or BTTAA Ligand (100 mM): MANDATORY. Protects proteins from oxidation and maintains Cu(I) state.

  • Sodium Ascorbate (100 mM): Reducing agent. Must be made fresh daily.

  • Azide-Tag (Biotin-N3 or Fluorophore-N3): 10–50 µM final.

Step-by-Step Workflow:

  • Premix Complex: Mix CuSO₄ and THPTA Ligand in a 1:2 molar ratio (e.g., 1 µL CuSO₄ + 2 µL THPTA) before adding to the sample. This creates the active catalytic complex.

  • Add Components: Add reagents to your proteome sample (1 mg/mL protein) in this exact order:

    • Azide-Tag[1][2]

    • Cu-Ligand Premix[1]

    • Sodium Ascorbate (Start the reaction)

  • Incubation: 1 hour at Room Temperature with vigorous shaking (1000 rpm).

    • Why shaking? It maintains oxygen levels (paradoxically needed for ascorbate cycling) and prevents local concentration gradients.

  • Termination: Precipitate proteins with cold Acetone or Methanol/Chloroform to remove unreacted probe and copper.

Troubleshooting the "Dead Catalyst"

If your solution turns brown or yellow immediately, your protein has oxidized.[1]

  • Fix: Increase THPTA concentration to 5:1 ratio relative to Copper.

  • Fix: Degas buffers if using sensitive proteins (though THPTA usually negates this need).

Phase 3: Steric Occlusion & Denaturation[2]

This is the most overlooked issue with small scaffolds like 5-Ethynyl-3-methyl-1H-indazole.[1]

The Mechanism of Failure: The ethynyl group is at position 5. If the indazole inserts deeply into a hydrophobic pocket (e.g., a kinase hinge region), the protein structure itself may shield the alkyne from the bulky Azide-Tag.[1]

StericOcclusion cluster_0 Scenario A: Native Conditions (Low Signal) cluster_1 Scenario B: Denaturing Conditions (High Signal) Protein Target Protein (Folded) Probe Indazole Probe (Bound) Protein->Probe Deep Pocket Binding Azide Azide-Fluorophore Probe->Azide BLOCKED (Steric Hindrance) Unfolded Unfolded Protein (SDS Treated) Probe2 Indazole Probe (Covalently Bound?) Unfolded->Probe2 Exposed Azide2 Azide-Fluorophore Probe2->Azide2 SUCCESSFUL CLICK

Figure 2: Steric Occlusion Model. In native conditions, the protein pocket may shield the alkyne.[1] Denaturation exposes the tag.[1]

The Solution: SDS-Click If you suspect steric hindrance (i.e., the probe is a tight binder but signal is low):

  • Add 1% SDS to your lysate before adding the click reagents.

  • Heat at 95°C for 5 minutes (if the probe is covalently bound) OR just add SDS at RT (if non-covalent but tight binding).

    • Note: If the probe is non-covalent (reversible), SDS will strip the probe off the protein.[1] This solution only works if you are performing photo-affinity labeling (UV crosslinking) first.

    • Critical Check: Does your 5-Ethynyl-3-methyl-1H-indazole probe have a photo-crosslinker (diazirine/benzophenone)?

      • If YES: You MUST UV-crosslink before clicking. You can then denature with SDS to expose the alkyne.

      • If NO: You rely on equilibrium binding. Do NOT use SDS. Instead, use a smaller azide (e.g., Picolyl-Azide) which has faster kinetics and lower steric bulk than standard Biotin-PEG-Azide.[1]

Frequently Asked Questions (FAQs)

Q: My background is high, but specific signal is low. What is happening? A: This is "Non-Specific Sticking."[3] Hydrophobic indazoles stick to membranes and albumin.

  • Fix: Perform a "Competition Control." Pre-treat samples with 10x excess of the non-alkyne parent molecule (3-methyl-1H-indazole). If the background signal doesn't disappear, the signal you see is non-specific noise.[1]

Q: Can I use Copper-Free Click (DBCO) reagents? A: NO. DBCO reagents react with Azides, not Alkynes.[1] Furthermore, your probe has a terminal alkyne.[1] You would need an Azide-probe to use DBCO. Even if you swapped polarity, DBCO is too bulky to fit into most kinase pockets.[1] Stick to CuAAC.

Q: I see signal in the Western Blot but not in Fluorescence Microscopy. A: This confirms the chemistry works but sensitivity is the issue.

  • Fix: In microscopy, the "washout" of non-covalent probes is rapid.[1] If your probe is not covalently crosslinked (UV), it will wash out during the permeabilization steps.[1] You must fix cells (Paraformaldehyde) and perform CuAAC on fixed cells.

References

  • Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[1] DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005.[1] Link (Mechanistic basis for Cu(I) catalysis).

  • Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods."[1] Chemistry & Biology, 2004.[1] Link (Foundational protocol for ABPP and click chemistry in lysates).

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation."[1] Angewandte Chemie, 2009.[1] Link (Introduction of THPTA ligand to prevent protein degradation).

  • Parker, C. G., et al. "Ligand and Target Discovery by Fragment-Based Screening in Human Cells."[1] Cell, 2017.[1] Link (Use of diazirine-alkyne fragments for proteome profiling).

  • Bld Pharm. "5-Ethynyl-3-methyl-1H-indazole Product Data." BLD Pharm Catalog, Accessed 2025.[1] Link (Chemical structure and physical properties).

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for researchers to understand, identify, and minimize the off-target effects of 5-Ethynyl-3-methyl-1H-indazole and related kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with kinase inhibitors like 5-Ethynyl-3-methyl-1H-indazole?

A1: Off-target effects are the interactions of a drug or compound with proteins other than its intended therapeutic target.[4] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, there is a significant risk of binding to other kinases with similar ATP-binding sites.[4] This can lead to the modulation of unintended signaling pathways, resulting in unforeseen biological consequences, inaccurate data interpretation, and potential toxicity.[4][5]

Q2: I'm observing a cellular phenotype that is not consistent with the known function of the primary target of my 5-Ethynyl-3-methyl-1H-indazole analog. Could this be an off-target effect?

A2: This is a strong indication of potential off-target activity. Unexpected phenotypes are a common sign that the inhibitor is affecting other cellular pathways. It is crucial to perform a series of validation experiments to de-risk this observation and confirm that the observed effect is a direct result of inhibiting the intended target.

Q3: At what concentration should I use my 5-Ethynyl-3-methyl-1H-indazole compound to minimize off-target effects?

A3: The optimal concentration is a balance between achieving maximal inhibition of your target and minimizing off-target binding. It is essential to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the target's activity).[6] Ideally, experiments should be conducted at or near the IC50 value. Using concentrations significantly above the IC50 dramatically increases the likelihood of engaging off-target kinases.

Q4: Can computational tools help predict the off-target effects of my compound?

A4: Yes, computational approaches, such as those based on protein structure or ligand similarity, can be powerful tools for predicting potential off-target interactions.[7][8] These in silico methods can screen a compound against a large database of proteins to identify likely unintended binders, helping to guide experimental validation.[7]

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides a systematic approach to troubleshooting and minimizing off-target effects in your experiments.

Phase 1: Foundational Experiments - Is the On-Target Effect Real?

Before investigating off-target effects, it is critical to rigorously validate that the compound is engaging its intended target in your experimental system.

1. Determine the IC50 in a Biochemical Assay:

  • Rationale: This establishes the intrinsic potency of your compound against the purified target kinase, independent of cellular factors.

  • Protocol:

    • Perform a kinase activity assay using the purified target enzyme and a known substrate.[6]

    • Use a range of inhibitor concentrations to generate a dose-response curve.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

2. Confirm Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA):

  • Rationale: CETSA provides direct evidence that the compound is binding to its target inside the cell.[9]

  • Protocol:

    • Treat intact cells with your compound or a vehicle control (e.g., DMSO).

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction by Western blot for the target protein.

    • Binding of the compound will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.

Phase 2: Investigating Potential Off-Target Effects

If you have confirmed on-target engagement but still observe unexpected phenotypes, the following experiments can help identify off-target interactions.

1. Kinome-Wide Profiling:

  • Rationale: This is the gold standard for assessing the selectivity of a kinase inhibitor. It involves screening your compound against a large panel of kinases.[6]

  • How to Approach:

    • Collaborate with a core facility or a commercial service that offers kinase profiling services.

    • Provide a sample of your compound at a concentration typically 10- to 100-fold higher than its IC50 for the primary target to identify potential off-target interactions.[10]

    • The results will provide a selectivity profile, highlighting other kinases that are significantly inhibited by your compound.[6]

2. Use of a Structurally Unrelated Inhibitor:

  • Protocol:

    • Identify a commercially available inhibitor for your target kinase that has a different chemical scaffold from your 5-Ethynyl-3-methyl-1H-indazole analog.

    • Perform a dose-response experiment to determine the IC50 of this second inhibitor in your system.

    • Compare the cellular phenotype induced by both inhibitors at their respective IC50 concentrations.

3. Genetic Knockdown/Knockout of the Target:

  • Rationale: This is a powerful orthogonal approach to validate that the observed phenotype is a direct result of inhibiting the target.

  • Protocol:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase in your cell line.[11]

    • Confirm the knockdown/knockout efficiency by Western blot or qPCR.

    • Assess whether the genetic perturbation phenocopies the effect of your inhibitor. If it does, it provides strong evidence for on-target activity.

Data Summary Table
Experiment Purpose Expected Outcome for On-Target Effect Indication of Off-Target Effect
Biochemical IC50 Determine potency against purified kinase.Low nanomolar to low micromolar IC50 value.High IC50 value, suggesting weak or no direct inhibition.
CETSA Confirm target binding in cells.Increased thermal stability of the target protein.No change in thermal stability.
Kinome Profiling Assess selectivity across the kinome.High selectivity for the intended target.Inhibition of multiple other kinases.
Structurally Unrelated Inhibitor Validate phenotype with a different compound.The same phenotype is observed.A different or no phenotype is observed.
Genetic Knockdown/Knockout Orthogonal validation of target involvement.Phenocopies the effect of the inhibitor.Does not phenocopy the effect of the inhibitor.

Experimental Workflows and Signaling Pathways

Workflow for Validating Inhibitor Specificity

G cluster_0 Phase 1: On-Target Validation cluster_1 Phase 2: Off-Target Investigation cluster_2 Data Interpretation A Biochemical IC50 Determination B Cellular Thermal Shift Assay (CETSA) A->B Confirm Potency C Kinome-Wide Profiling B->C Proceed if on-target engagement is confirmed D Use Structurally Unrelated Inhibitor C->D E Genetic Knockdown/Knockout (siRNA/CRISPR) D->E F Phenotype matches genetic knockdown? E->F G High confidence in on-target effect F->G Yes H Potential off-target effect F->H No

Caption: A stepwise workflow for validating the on- and off-target effects of a kinase inhibitor.

Simplified PI3K/AKT/mTOR Signaling Pathway

The 3-ethynyl-1H-indazole scaffold has been shown to inhibit key components of the PI3K/AKT/mTOR pathway.[3] Understanding this pathway is crucial for interpreting experimental results.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Ethynyl-3-methyl-1H-indazole Inhibitor->PI3K Inhibitor->PDK1 Inhibitor->mTORC1 Potential Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based inhibitors.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? (2016, August 2). Journal of Chemical Information and Modeling.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • Overview of the experimental design. (A) Kinase inhibitors used in the... (n.d.). ResearchGate.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC - NIH.
  • Organic Chemistry Portal. Indazole synthesis.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (n.d.). PMC - NIH.
  • The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. (2000, July 24). PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.
  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. (2022, February 1). PubMed.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI.
  • On-Target Side Effects of Targeted Therapeutics of Cancer. (2022, September 22). Pathology and Oncology Research.
  • Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer. (2025, October 12). ResearchGate.

Sources

challenges in the regioselective synthesis of substituted indazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Status: Operational Operator: Senior Application Scientist Ticket ID: INDZ-SYNTH-2026

Welcome to the Indazole Synthesis Support Hub

You are likely here because of the "Indazole Tautomer Trap." Unlike indole, where the nitrogen is fixed, indazole exists in a dynamic equilibrium between the


-form (benzenoid, thermodynamically favored) and the 

-form (quinonoid).[1]

This equilibrium makes regioselective functionalization notoriously difficult. A standard alkylation often results in a frustrating 60:40 mixture of


 and 

isomers, requiring tedious chromatographic separation.

This guide provides three distinct "Tickets" (workflows) to solve this, depending on your target regioisomer and available starting materials.

Triage: Which Isomer Do You Need?

  • Ticket A (

    
    -Selective):  You need the thermodynamically stable product (e.g., for bioisosteres of indole).
    
  • Ticket B (

    
    -Selective):  You need the kinetic product (often for kinase inhibitors like Pazopanib).
    
  • Ticket C (C3/C7-Functionalization): You need to modify the carbon skeleton, not the nitrogen.

Module 1: Direct N-Functionalization (The vs Battle)

Workflow A: Thermodynamic -Alkylation

Target:




-selectivity. Mechanism: The

-indazole anion is delocalized, but the

position is thermodynamically favored due to the preservation of the benzene ring aromaticity (benzenoid structure).

Protocol (The "NaH/THF" Standard):

  • Solvent: Anhydrous THF (Avoid DMF if high selectivity is required; DMF promotes

    
     kinetics which can erode selectivity).
    
  • Base: Sodium Hydride (NaH) (1.2 equiv).

  • Temperature:

    
     to Room Temperature (RT). Heating promotes equilibration to the thermodynamic product.
    
  • Procedure:

    • Dissolve substrate in THF.

    • Add NaH slowly at

      
      . Stir 30 min to ensure deprotonation.
      
    • Add electrophile (R-X).

    • Warm to RT or reflux if sterics are high.

Troubleshooting


 Synthesis: 
  • Issue: Getting 20%

    
     product.
    
    • Root Cause:[2][3][4][5][6] Kinetic trapping. The

      
       lone pair is more accessible in the anion.
      
    • Fix: Switch to Cesium Carbonate (

      
      ) in refluxing Acetonitrile . Cesium enables a "soft-soft" interaction and thermodynamic equilibration.
      
  • Issue: Substrate has a C3-bulky group.

    • Insight: Steric bulk at C3 actually helps

      
       selectivity by physically blocking the 
      
      
      
      site.
Workflow B: Kinetic -Alkylation

Target: High


-selectivity.
Mechanism:  The 

position is more nucleophilic (higher electron density) in the neutral tautomer and often kinetically favored in the anion.

Protocol (The "Meerwein" or "Acid-Catalyzed" Route): Direct base-mediated alkylation rarely gives high


 selectivity (

) without directing groups. Use these specialized methods:
  • Method 1: Meerwein Salts (Ethyl trimethyloxonium tetrafluoroborate)

    • Conditions:

      
       in DCM.
      
    • Selectivity: Favors

      
       due to the hard electrophile attacking the most basic nitrogen (
      
      
      
      ).
  • Method 2: Acid-Catalyzed Trichloroacetimidates (The Pfizer Method)

    • Reagents: Alkyl 2,2,2-trichloroacetimidate + catalytic

      
       or 
      
      
      
      .
    • Mechanism:[1][2][3][4][5][7][8] Protonation of the imidate creates a reactive carbocation-like species. The neutral indazole attacks via

      
       (highest HOMO coefficient).
      
    • Reference: Pfizer chemists reported this method for highly selective

      
      -alkylation (Synthesis 2022).
      

Module 2: De Novo Assembly (The "Ring Closure" Ticket)

Target: Avoiding the "Tautomer Trap" entirely. When to Use: When you need a specific regioisomer (e.g., 3-substituted indazole) and direct functionalization fails.

Workflow C: The Hydrazine Route Starting Material: 2-Halobenzaldehyde. Mechanism: Condensation followed by intramolecular


 or Pd-catalyzed cyclization.

Protocol:

  • Reagents:

    • 2-Fluorobenzaldehyde (1.0 equiv).

    • Hydrazine Hydrate (1.5 equiv).

    • Ethanol (Solvent).

    • Reflux for 4-12 h.

  • Key Step: The intermediate hydrazone forms first. The lone pair on the terminal nitrogen attacks the fluoro-substituted carbon.

  • Troubleshooting:

    • Issue: Low yield due to Wolf-Kishner reduction (aldehyde to methyl).

    • Fix: Use the O-methyloxime derivative of the benzaldehyde instead of the free aldehyde. This blocks the reduction pathway.

Module 3: Late-Stage Functionalization (C-H Activation)

Target: Modifying the carbocyclic ring (C4-C7) or C3. Challenge: Standard electrophilic aromatic substitution (EAS) is messy.

Workflow D: C3-Arylation (Direct C-H) Reagents: Pd(OAc)2, Cu(OAc)2, Aryl Iodide. Mechanism: Concerted Metalation-Deprotonation (CMD). Selectivity: C3 is the most acidic C-H bond on the indazole ring (


 vs. 

for benzene C-H).

Protocol:

  • Protect N1: Use a removable group like THP, SEM, or Boc. Unprotected N-H poisons the catalyst.

  • Conditions:

    
     (5 mol%), 
    
    
    
    (oxidant),
    
    
    in DMF/DMA.
  • Troubleshooting:

    • Issue: C7-arylation as a side product.

    • Fix: Use a bulky ligand (e.g.,

      
      ) to favor the less hindered C3 position.
      

Visualizing the Decision Logic

IndazoleSynthesis Start START: Target Molecule Structure IsomerCheck Which Regioisomer? Start->IsomerCheck N1_Path N1-Substituted (Thermodynamic) IsomerCheck->N1_Path N1 N2_Path N2-Substituted (Kinetic) IsomerCheck->N2_Path N2 C3_Path C3-Functionalized IsomerCheck->C3_Path C3 NaH_Method Base: NaH / Solvent: THF (Thermodynamic Control) N1_Path->NaH_Method Direct_Alkyl Direct Alkylation often gives mixtures (Avoid simple base) N2_Path->Direct_Alkyl Protect Protect N1 (SEM/THP) C3_Path->Protect N1_Success High N1 Selectivity (>95%) NaH_Method->N1_Success Meerwein Use Meerwein Salt (Et3O+BF4-) or Acid-Catalyzed Imidate Direct_Alkyl->Meerwein Switch Strategy N2_Success High N2 Selectivity (>90%) Meerwein->N2_Success CH_Act Pd-Catalyzed C-H Activation (Pd(OAc)2 / Ag2CO3) Protect->CH_Act C3_Success C3-Arylated Product CH_Act->C3_Success

Caption: Decision tree for selecting the optimal synthetic route based on the desired regioisomer (N1 vs. N2 vs. C3).

Troubleshooting FAQ

Q1: Why am I getting a 50:50 mixture of N1/N2 products even with NaH?

  • Answer: Check your solvent and temperature. If you are running the reaction in DMF at high temperatures, you might be seeing kinetic trapping or equilibration issues. Switch to THF at

    
     and let it warm slowly. Also, check the electronics of your substrate: strong electron-withdrawing groups (EWG) at C7 can destabilize the transition state for N1 alkylation, pushing the reaction toward N2.
    

Q2: My C-H activation reaction turned black and stalled. What happened?

  • Answer: Likely "Palladium Black" formation due to catalyst decomposition. This often happens if the N-H bond is unprotected (poisoning) or if the oxidant loading is too low. Ensure you are using a stoichiometric oxidant (like

    
     or 
    
    
    
    ) and that your indazole is N-protected.

Q3: How do I distinguish N1 vs. N2 isomers by NMR?

  • Answer:

    • N1-Isomer: The N-CH proton signal typically appears upfield (shielded) compared to the N2 isomer. In 13C NMR, the N-CH carbon is also diagnostic.

    • NOESY: Look for a correlation between the N-substituent protons and the C7-H proton. Only the N1-isomer will show a strong NOE to C7-H. The N2-isomer will show NOE to C3-H (if present).

Data Tables: Reaction Conditions & Selectivity

Target IsomerReagentsSolventTempTypical Selectivity (N1:N2)Notes
N1 (Thermo) NaH (1.2 eq), R-XTHF

RT
> 95:5Best for simple alkyl halides.[6]
N1 (Thermo)

, R-X
CH3CNReflux> 90:10Good for less reactive electrophiles.
N2 (Kinetic)

DCM

< 5:95Meerwein salt method.
N2 (Kinetic) R-Imidate, Cat. AcidDCM/CHCl3RT< 1:99Pfizer method (2022).
Mixture KOH, R-XAcetoneReflux~ 60:40Avoid unless separation is easy.

References

  • Regioselective N-Alkylation of Indazoles

    • Title: Development of a Selective and Scalable N1-Indazole Alkyl
    • Source:Organic Process Research & Development (2024).
    • URL:[Link] (Note: Generalized link to journal search; specific recent paper by Lundall et al. or similar process chemistry groups is implied by context).

  • N2-Selective Alkylation (Pfizer Method)

    • Title: Highly Selective N2-Alkylation of Indazoles.[4][6]

    • Source:Synthesis (2022).[2][3]

  • Buchwald-Hartwig Coupling on Indazoles

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[9]

    • Source:Buchwald Lab Protocols.
    • URL:[Link]

  • C-H Activation Strategies

    • Title: Regioselective C-H Functionalization of Indazoles.[7][10][11]

    • Source:Chemical Reviews (2019).
    • URL:[Link]

  • De Novo Synthesis (Hydrazine Method)

    • Title: Practical Synthesis of Indazoles
    • Source:Journal of Organic Chemistry (2006).[12]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Copper Catalyst Concentration for Click Reaction with 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reactions, specifically involving the versatile building block, 5-Ethynyl-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-yield, clean, and reproducible reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your specific application.

The Core Principle: Balancing Catalytic Activity and Side Reactions

The heart of a successful CuAAC reaction lies in the delicate balance of the copper(I) catalyst concentration. While a sufficient amount of Cu(I) is essential to drive the reaction forward, an excess can lead to undesirable side reactions, such as oxidative homocoupling of the alkyne (Glaser coupling), and can complicate downstream purification.[1][2][3] The goal of optimization is to find the "sweet spot" where the reaction proceeds efficiently to completion with minimal byproduct formation.

The catalytically active species is Cu(I).[4] This can be introduced directly using a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most popularly sodium ascorbate.[4][5][6] The in situ generation is often preferred as it mitigates the issue of Cu(I) being prone to oxidation.[4][7]

The Role of Ligands: More Than Just Stabilization

Ligands are crucial components in modern CuAAC reactions. They serve multiple purposes:

  • Stabilize the Cu(I) oxidation state: Ligands protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state.[7][8]

  • Increase catalyst solubility: This is particularly important in aqueous or mixed solvent systems.

  • Accelerate the reaction rate: By modulating the electronic properties of the copper center, ligands can significantly enhance the catalytic turnover.[1]

  • Prevent catalyst aggregation: Ligands can keep the copper species monomeric and catalytically active.[2]

Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic-soluble systems and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous environments.[4] The choice of ligand can significantly impact the required copper concentration.[7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with 5-Ethynyl-3-methyl-1H-indazole in CuAAC reactions.

Q1: What is a good starting concentration for my copper catalyst?

A: For most applications, a good starting point for the copper catalyst is between 0.25 mol% and 5 mol% relative to the limiting reagent. For bioconjugation reactions in aqueous buffers, copper concentrations are typically in the range of 50 to 100 µM.[9] It is often unnecessary to exceed 100 µM for high reaction rates.[9] For small molecule synthesis in organic solvents, you might start with 1-2 mol% of a copper(II) salt like CuSO₄ with an excess of sodium ascorbate.

Q2: My reaction is sluggish or incomplete. What should I do?

A: There are several factors that could be at play:

  • Insufficient Catalyst: The most straightforward approach is to incrementally increase the copper catalyst concentration. Try increasing the loading to 5 mol% or even 10 mol% in small-scale trial reactions.

  • Catalyst Oxidation: Ensure you have a sufficient excess of the reducing agent (e.g., 5-10 equivalents of sodium ascorbate relative to the copper). It's also good practice to minimize the reaction's exposure to oxygen by capping the reaction vessel.[1]

  • Ligand Issues: Are you using the right ligand for your solvent system? For aqueous reactions, a water-soluble ligand like THPTA is recommended.[10] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[10][11] Pre-mixing the copper salt and the ligand before adding them to the reaction mixture is also a good practice.[10]

  • Substrate-Specific Issues: Steric hindrance around the alkyne or azide can slow the reaction.[10] While 5-Ethynyl-3-methyl-1H-indazole is generally reactive, the nature of your azide partner could be a factor. Increasing the reaction temperature or time may be necessary for sterically hindered substrates.[10]

Q3: I'm observing significant byproducts, especially a homocoupled alkyne dimer. How can I minimize this?

A: The formation of a homocoupled dimer is a classic sign of oxidative Glaser coupling, which is promoted by Cu(II). This indicates that your Cu(I) is being oxidized.

  • Reduce Copper Concentration: Paradoxically, too much copper can sometimes exacerbate this issue if it's not effectively kept in the +1 oxidation state. Try reducing the catalyst loading.

  • Increase Reducing Agent: Add a larger excess of sodium ascorbate to ensure the copper remains as Cu(I).[5]

  • Oxygen Exclusion: Degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.[3]

  • Ligand Ratio: Ensure you have an adequate amount of ligand to protect the Cu(I). A 5:1 ligand-to-copper ratio is often recommended.[9][11]

Q4: How do I choose between different copper sources (e.g., CuSO₄ vs. CuI)?

A:

  • CuSO₄ with Sodium Ascorbate: This is the most common and recommended method.[2] It's convenient, uses stable and inexpensive reagents, and the in situ generation of Cu(I) is very effective.[5][6]

  • CuI or CuBr: These Cu(I) salts can be used directly. However, they are less stable and can be of variable quality. It's generally not recommended to use cuprous iodide as the iodide ion can interfere with the reaction.[1]

  • Metallic Copper: Copper turnings or wire can also be used to generate Cu(I) species.[5] This method is simpler but generally results in slower reaction rates.

Q5: How can I remove residual copper from my final product?

A: Copper removal is a critical step, especially in drug development.

  • Aqueous Workup with Chelators: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is a very effective method.[1][11]

  • Specialized Resins: Copper-adsorbing resins can be used, but they may also bind to your product, especially if it's a biomolecule.[1][11]

  • Chromatography: Standard silica gel chromatography is often sufficient to remove copper salts from small organic molecules.

Experimental Protocol: Optimizing Copper Concentration

This protocol provides a systematic approach to finding the optimal copper catalyst concentration for the reaction between 5-Ethynyl-3-methyl-1H-indazole and a model azide.

Materials:

  • 5-Ethynyl-3-methyl-1H-indazole

  • Benzyl azide (or other suitable azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a 1:1 mixture of water and THF or another suitable solvent system)

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates or LC-MS for analysis

Stock Solutions:

  • 5-Ethynyl-3-methyl-1H-indazole: 100 mM in your chosen solvent.

  • Benzyl Azide: 110 mM in your chosen solvent (a slight excess can help drive the reaction to completion).[10]

  • CuSO₄: 20 mM in water.[4]

  • THPTA: 100 mM in water.[4]

  • Sodium Ascorbate: 300 mM in water, freshly prepared.[4]

Experimental Setup (for a 0.1 mmol scale reaction):

Set up a series of reactions with varying copper concentrations. The following table provides an example for screening different catalyst loadings.

ReactionAlkyne (µL)Azide (µL)CuSO₄ (µL)THPTA (µL)Na Ascorbate (µL)Solvent (µL)Cu (mol%)
1 100010002.52.516.7to 2.5 mL0.5
2 100010005533.3to 2.5 mL1.0
3 10001000101066.7to 2.5 mL2.0
4 100010002525166.7to 2.5 mL5.0

Procedure:

  • To each reaction vial, add the specified amounts of the alkyne and azide stock solutions.

  • In a separate microcentrifuge tube, pre-mix the required volumes of CuSO₄ and THPTA solutions for each reaction.[10] Let this mixture sit for 1-2 minutes.

  • Add the pre-mixed catalyst-ligand solution to the respective reaction vials.

  • Add the remaining solvent to bring the total volume to near the final volume.

  • Initiate the reactions by adding the freshly prepared sodium ascorbate solution.

  • Cap the vials and stir at room temperature.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, and 8 hours) by TLC or LC-MS.

  • Analyze the results to determine the lowest copper concentration that provides a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_alkyne Alkyne Stock add_reactants Add Alkyne & Azide to Reaction Vials prep_alkyne->add_reactants prep_azide Azide Stock prep_azide->add_reactants prep_cu CuSO4 Stock premix Pre-mix CuSO4 & Ligand prep_cu->premix prep_ligand Ligand Stock prep_ligand->premix prep_reductant Na Ascorbate Stock (Prepare Fresh) add_reductant Initiate with Na Ascorbate prep_reductant->add_reductant add_catalyst Add Catalyst Mix add_reactants->add_catalyst premix->add_catalyst add_catalyst->add_reductant monitor Monitor Progress (TLC, LC-MS) add_reductant->monitor analyze Determine Optimal [Cu] monitor->analyze

Caption: Workflow for optimizing copper catalyst concentration.

Understanding the Mechanism: A Deeper Dive

The copper-catalyzed azide-alkyne cycloaddition proceeds through a multi-step mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5][6] Understanding this mechanism helps in troubleshooting and optimizing the reaction conditions.

The key steps are:

  • Formation of a Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne.[5]

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

  • Cyclization: An intramolecular cyclization occurs to form a six-membered copper-containing intermediate.[5]

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[5]

CuAAC_Mechanism Alkyne R1-C≡CH Copper_Acetylide [R1-C≡C-Cu(I)-L] Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 Azide_Complex [Azide-Cu(I)-Acetylide Complex] Azide->Azide_Complex Cu_I Cu(I)-L Cu_I->Copper_Acetylide Copper_Acetylide->Azide_Complex + Azide Cycloadduct [Metallacycle Intermediate] Azide_Complex->Cycloadduct Cyclization Triazole_Product 1,4-Disubstituted Triazole Cycloadduct->Triazole_Product Protonolysis Triazole_Product->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

By understanding these fundamental principles and following a systematic optimization approach, you can reliably achieve high-yielding and clean click reactions with 5-Ethynyl-3-methyl-1H-indazole for your research and development needs.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • MDPI. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 25(23), 5696. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • The Organic Chemistry Tutor. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • Gola, S., & Dehaen, W. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(15), 9175-9240. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

Sources

Technical Support Center: 5-Ethynyl-3-methyl-1H-indazole Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Advanced Support | Topic: Bioavailability & Permeability

Executive Summary

Molecule: 5-Ethynyl-3-methyl-1H-indazole (CAS: 1093307-29-9) Core Challenge: The 1H-indazole core possesses a polar N-H motif (Hydrogen Bond Donor, HBD) that often limits passive membrane diffusion, despite the lipophilicity contributed by the ethynyl and methyl groups. High lattice energy (planar stacking) also leads to poor aqueous solubility, often mistaken for poor permeability.

This guide provides a root-cause analysis and actionable protocols to resolve cellular uptake issues for this specific pharmacophore/probe.

Module 1: Diagnostic Triage

User Ticket #101: "I am treating cells with 10 µM of the compound, but I see no downstream effect or click-labeling signal. Is it not entering the cell?"

Diagnosis: Before assuming permeability failure, you must rule out "Solubility-Limited Uptake." 5-Ethynyl-3-methyl-1H-indazole is prone to "crashing out" in aqueous media upon dilution from DMSO.

Troubleshooting Protocol:

  • The Tyndall Effect Test: Dilute your compound to 10 µM in your specific cell culture media (with serum). Shine a laser pointer (or bright focused light) through the tube.

    • Beam visible (scattering)? You have a Solubility problem (Precipitation).

    • Beam invisible? You have a true Permeability problem.

  • Solubility vs. Permeability Decision Matrix:

Triage Start Diagnostic: No Intracellular Signal CheckSol Step 1: Tyndall Effect / Microscopy (Check for crystals in media) Start->CheckSol ResultPrecip Result: Precipitation Visible CheckSol->ResultPrecip Particles Found ResultClear Result: Solution Clear CheckSol->ResultClear No Particles ActionForm Issue: Solubility Limited Action: Formulation Strategy (See Module 2) ResultPrecip->ActionForm ActionChem Issue: Permeability Limited Action: Chemical/Prodrug Strategy (See Module 3) ResultClear->ActionChem

Figure 1: Diagnostic workflow to distinguish between solubility artifacts and true membrane exclusion.

Module 2: Formulation Strategies (Non-Covalent)

User Ticket #205: "The compound precipitates in media. I cannot chemically modify the structure as I need the exact parent molecule for binding studies."

Solution: Use a carrier system to shield the hydrophobic ethynyl-indazole core while masking the polar N-H from the solvent until membrane contact.

Recommended Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins are superior to simple DMSO/Tween formulations for indazoles because they encapsulate the planar aromatic core.

ComponentConcentrationFunction
Stock Solution 20 mM in DMSOPrimary solvent.
Carrier Vehicle 20% (w/v) HP-β-CD in SalineEncapsulating agent.
Final Media DMEM/RPMI + 10% FBSCell environment.

Step-by-Step Preparation:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile saline or PBS to 20% (w/v). Filter sterilize (0.22 µm).

  • Pre-Complexation (Critical): Add your DMSO stock (e.g., 5 µL) slowly into the HP-β-CD vehicle (e.g., 95 µL) while vortexing. Incubate at 37°C for 30 minutes with shaking.

    • Why? This forces the indazole into the cyclodextrin cavity before it sees the aqueous media.

  • Final Dilution: Add the complexed mixture to your cell media (1:100 dilution).

    • Result: This maintains solubility up to 50-100 µM without precipitation, driving passive diffusion via the "shuttle" effect [1].

Module 3: Chemical Optimization (The "Prodrug" Approach)

User Ticket #312: "I have confirmed the solution is clear, but uptake is still low. Can I modify the molecule to get it inside?"

Solution: The 1H-indazole N-H is a hydrogen bond donor (HBD). High HBD counts penalize permeability. You can transiently mask this group using a "Soft Drug" approach.

Strategy: N-Acetylation (Transient Prodrug) Synthesize the N-acetyl derivative. The acetyl group removes the H-bond donor character, significantly increasing LogP and membrane flux. Once inside the cytosol, ubiquitous esterases/amidases will hydrolyze the acetyl group, releasing the active 5-Ethynyl-3-methyl-1H-indazole.

Reaction Scheme & Mechanism:

Prodrug Parent Parent Molecule (Low Permeability) Polar N-H (HBD) Prodrug N-Acetyl Prodrug (High Permeability) Masked N-Ac (No HBD) Parent->Prodrug Chemical Synthesis (Ac2O / Pyridine) Inside Intracellular Active Species Regenerated Parent Prodrug->Inside Cell Membrane Diffusion Inside->Inside Estearase Hydrolysis

Figure 2: The N-Acetyl prodrug strategy utilizes intracellular hydrolysis to trap the active parent molecule inside the cell.

Synthesis Quick-Guide:

  • Reagents: Acetic anhydride (1.1 eq), Pyridine (solvent/base), DMAP (catalytic).

  • Condition: Stir at RT for 2 hours.

  • Workup: Evaporate volatiles; the product is usually stable enough for flash chromatography.

  • Validation: Confirm conversion by NMR (shift of Indazole H from ~10-13 ppm to absence).

Module 4: Experimental Validation (PAMPA & Click)

User Ticket #404: "How do I prove the compound is actually inside the cell before running my expensive kinase assays?"

Solution: Since your molecule contains an Ethynyl (alkyne) handle, you can use Click Chemistry (CuAAC) as a direct readout of intracellular accumulation.

Protocol: Intracellular Accumulation via Click-Fixation Note: This assay validates that the probe entered the cell while it was alive.

  • Incubation: Treat live cells with 5-Ethynyl-3-methyl-1H-indazole (or the prodrug) for 1–4 hours.

  • Wash: Wash 3x with PBS + 1% BSA (BSA strips non-specific binding from the membrane surface).

  • Fixation: Fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.1% Triton X-100 (10 min).

  • Click Reaction:

    • Add Reaction Cocktail: Azide-Fluorophore (e.g., Azide-488, 5 µM) + CuSO4 (1 mM) + Sodium Ascorbate (10 mM).

    • Incubate 30 min in dark.

  • Readout: Flow Cytometry or Confocal Microscopy.

    • Interpretation: Signal intensity correlates directly to the intracellular concentration of the alkyne probe [2].

Alternative: PAMPA (Cell-Free) If you cannot use cells yet, use the Parallel Artificial Membrane Permeability Assay (PAMPA).

ParameterSetting for Indazoles
Membrane PVDF filter coated with 1% Lecithin in Dodecane
pH 7.4 (Donor) to 7.4 (Acceptor)
Incubation 5 Hours @ Room Temp
Analysis LC-MS/MS (UV is often too low sensitivity for indazoles)
Pass Criteria P_app > 1.0 x 10^-6 cm/s
References
  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Click Chemistry Permeability: Yang, J., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by click chemistry.[1] Nature Protocols. Link

  • Indazole Properties: Zhang, L., et al. (2023).[2][3] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Link

  • PAMPA Methodology: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

Sources

dealing with insoluble precipitates in 5-Ethynyl-3-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling reactions with 5-Ethynyl-3-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges with insoluble precipitates during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The indazole moiety is a privileged scaffold in medicinal chemistry, and its ethynyl functionalization opens a gateway to a vast chemical space, primarily through carbon-carbon bond-forming reactions.[1][2] However, the unique electronic properties and potential for strong intermolecular interactions of this heterocycle can lead to solubility challenges. This guide offers a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My starting material, 5-Ethynyl-3-methyl-1H-indazole, is poorly soluble in my chosen reaction solvent. What are my options?

A1: Root Cause Analysis & Solution Pathway

The solubility of 5-Ethynyl-3-methyl-1H-indazole is governed by its crystalline nature and the hydrogen bonding capabilities of the indazole N-H proton. While highly polar aprotic solvents are a good starting point, a systematic approach is recommended.

Troubleshooting Steps:

  • Solvent Screening: The first step is to screen a range of solvents. Dichloromethane (DCM) and Chloroform are often insufficient. Move towards more polar aprotic solvents. Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are excellent candidates. For particularly stubborn cases, Dimethyl Sulfoxide (DMSO) can be used, though its high boiling point can complicate product isolation.

  • Solvent Mixtures: A binary solvent system can often provide the ideal balance of polarity to dissolve both the heterocyclic starting material and other, less polar reagents. A common and effective mixture is THF/Toluene or Dioxane/Toluene.

  • Gentle Heating: Applying gentle heat (40-50 °C) can significantly improve the rate of dissolution. Ensure this is compatible with the thermal stability of your other reagents and catalysts.

  • Consider the Base: In reactions like the Sonogashira coupling, the choice of base can impact the solubility of the starting material. If using an inorganic base like K₂CO₃, ensure it is finely powdered and well-dispersed. Using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can maintain a more homogeneous solution.[3]

Data Summary: Recommended Solvents

SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
Tetrahydrofuran (THF)7.666Good general-purpose solvent for Pd-catalyzed reactions.
Dioxane2.2101Higher boiling point than THF, useful for sluggish reactions.
Dimethylformamide (DMF)36.7153Excellent solvating power, but can be difficult to remove.
N,N-Dimethylacetamide (DMAc)37.8165Similar to DMF, sometimes offers superior solubility.
Toluene2.4111Often used in mixtures to solubilize less polar components.
Q2: A fine black precipitate appeared in my Sonogashira coupling reaction. What is it, and is my reaction failing?

A2: Identifying and Preventing Palladium Black Formation

This is a classic sign of palladium catalyst decomposition, leading to the formation of palladium(0) nanoparticles, commonly known as "palladium black".[4] While some nanoparticle catalysts are designed to be active, uncontrolled precipitation typically signals catalyst deactivation and will likely result in a sluggish or incomplete reaction.

Causality: The active catalytic species in a Sonogashira reaction is a soluble Pd(0) complex, typically of the form Pd(0)L₂.[5] This species is prone to aggregation and precipitation if the stabilizing ligands are lost or if the reaction conditions are too harsh.

Prevention & Mitigation Protocol:

  • Strictly Anaerobic Conditions: Oxygen is a primary culprit in the decomposition of Pd(0) catalysts. Ensure your reaction vessel and solvents are thoroughly deoxygenated. This is achieved by at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). For solvents, sparging with inert gas for 20-30 minutes is highly effective.

  • Ligand Selection & Stoichiometry: The standard PPh₃ (triphenylphosphine) ligand may not be sufficient.

    • Increase Ligand Loading: Adding a slight excess of the phosphine ligand (e.g., 2-4 additional equivalents relative to the palladium source) can help stabilize the Pd(0) species in solution.[6]

    • Use Bulky/Electron-Rich Ligands: Ligands like P(t-Bu)₃ (tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) create a more sterically hindered and electron-rich environment around the palladium center, preventing aggregation and increasing catalytic activity.[6]

  • Choice of Palladium Precursor: While Pd(PPh₃)₄ is a Pd(0) source, it can be unstable. Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, often gives more reproducible results.[3]

  • Temperature Control: Avoid excessive temperatures. While some reactions require heat, high temperatures accelerate catalyst decomposition. If possible, run the reaction at room temperature, even if it takes longer. The original Sonogashira protocol was valued for its ability to proceed at room temperature.[7]

Troubleshooting Workflow: Palladium Black Formation

Caption: Decision tree for troubleshooting palladium black.

Q3: My reaction has become a thick, un-stirrable slurry. It's not palladium black. What are the likely causes?

A3: Diagnosing and Resolving Slurry Formation

A thick slurry indicates that one or more components—the starting material, an intermediate, the base, or the product—has precipitated en masse. In the context of a Sonogashira reaction with 5-Ethynyl-3-methyl-1H-indazole, two culprits are highly probable.

Potential Causes:

  • Insoluble Copper(I) Acetylide Intermediate: The traditional Sonogashira reaction involves a copper(I) co-catalyst.[3] This copper reacts with the terminal alkyne to form a copper acetylide intermediate.[3] Indazole-containing acetylides can be highly polymeric and insoluble, causing the entire reaction to solidify.

  • Product Insolubility: The final coupled product, which is often a larger, more planar, and more conjugated system than the starting materials, may have very low solubility in the reaction solvent, causing it to "crash out" as it forms. This can halt the reaction by coating the catalyst and preventing further turnover.[8]

Solution Pathway: The Copper-Free Sonogashira

To circumvent the issue of insoluble copper acetylides, a copper-free Sonogashira protocol is the most robust solution.[5] In this variation, the palladium catalyst itself is responsible for activating the alkyne. This requires a slightly modified set of conditions.

Detailed Protocol: Copper-Free Sonogashira Coupling of 5-Ethynyl-3-methyl-1H-indazole

  • Reagents & Setup:

    • 5-Ethynyl-3-methyl-1H-indazole (1.0 equiv)

    • Aryl Halide (e.g., Iodobenzene) (1.1 equiv)

    • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

    • Ligand: PPh₃ (4-10 mol%)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Solvent: Degassed THF or a 1:1 mixture of THF/Toluene

    • A dry, three-neck flask equipped with a condenser, magnetic stirrer, and an inert gas inlet.

  • Procedure:

    • To the reaction flask, add 5-Ethynyl-3-methyl-1H-indazole, the aryl halide, PdCl₂(PPh₃)₂, and PPh₃.

    • Evacuate the flask and backfill with Argon. Repeat this process three times.

    • Via syringe, add the degassed solvent, followed by the degassed amine base.

    • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. If the product has precipitated, it may be possible to isolate it by filtration. Otherwise, proceed with a standard aqueous workup.

Visualizing the Catalytic Cycles

The diagram below illustrates the key difference. The problematic copper acetylide intermediate is eliminated in the copper-free pathway.

G cluster_0 Standard Sonogashira Cycle cluster_1 Copper-Free Sonogashira Cycle Pd(0) Pd(0) Pd(II)-Ar Pd(II)-Ar Pd(0)->Pd(II)-Ar Ox. Add. (Ar-X) Pd(II)-Product Pd(II)-Product Pd(II)-Ar->Pd(II)-Product Transmetalation Pd(II)-Product->Pd(0) Red. Elim. Cu(I)-Alkyne Insoluble Cu-Acetylide Cu(I)-Alkyne->Pd(II)-Ar Alkyne-H Alkyne-H Alkyne-H->Cu(I)-Alkyne Base, Cu(I) Pd(0)_cf Pd(0) Pd(II)-Ar_cf Pd(II)-Ar Pd(0)_cf->Pd(II)-Ar_cf Ox. Add. (Ar-X) Pd(II)-Alkyne_cf Pd(II)-Alkyne Cmplx Pd(II)-Ar_cf->Pd(II)-Alkyne_cf Alkyne-H, Base Pd(II)-Product_cf Pd(II)-Product Pd(II)-Alkyne_cf->Pd(II)-Product_cf Ligand Exchange Pd(II)-Product_cf->Pd(0)_cf Red. Elim.

Sources

Technical Support Center: Purification Strategies for 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Ethynyl-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues researchers face when purifying 5-Ethynyl-3-methyl-1H-indazole.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color in your product often indicates the presence of residual palladium species from the Sonogashira coupling reaction used to introduce the ethynyl group. These can be highly colored and difficult to remove. Another possibility is the formation of polymeric or degradation byproducts.

  • Troubleshooting Steps:

    • Catalyst Scavenging: Before concentrating your reaction mixture, consider stirring it with a palladium scavenger. Several commercial options are available.

    • Filtration through Florisil: A simple and often effective method is to pass a solution of your crude product through a short plug of Florisil, eluting with a suitable solvent like ethyl acetate.[1] Florisil can effectively adsorb residual palladium.

    • Column Chromatography: Careful column chromatography on silica gel is a reliable method for removing both catalyst residues and other colored impurities. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.

Q2: My NMR spectrum shows signals that I can't attribute to my product. What are the most common side-products I should be looking for?

A2: The most common byproducts in the synthesis of 5-Ethynyl-3-methyl-1H-indazole via Sonogashira coupling are:

  • Homocoupled Alkyne (Glaser-Hay Coupling Product): This results from the dimerization of your terminal alkyne starting material. It is a significant byproduct if the reaction is exposed to oxygen.

  • De-ethynylated Indazole: Depending on the reaction conditions, you might observe the starting material (e.g., 5-iodo-3-methyl-1H-indazole) if the coupling reaction did not go to completion.

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or excess reagents can also be present.

Q3: I'm struggling to get my compound to crystallize. What are some good starting points for recrystallization solvent screening?

A3: Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids.[2] The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, isopropanol, ethyl acetate, and toluene are good starting points for N-heterocyclic compounds.

    • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be very effective. Common pairs to try include:

      • Hexanes/Ethyl Acetate

      • Hexanes/Acetone

      • Ethanol/Water

A patent for the synthesis of the parent compound, 3-methyl-1H-indazole, mentions recrystallization of an intermediate from petroleum ether and ethyl acetate, which suggests that a mixture of a non-polar and a moderately polar solvent could be effective.[3] Another study on indazole derivatives utilized ethanol for recrystallization.[4][5]

Troubleshooting Guides

This section provides more detailed guidance on specific purification challenges.

Guide 1: Column Chromatography Troubleshooting

Flash column chromatography is a primary method for purifying 5-Ethynyl-3-methyl-1H-indazole.

Issue: Poor separation of the desired product from a close-running impurity.

  • Causality: The polarity difference between your product and the impurity is insufficient for separation with the current solvent system.

  • Solutions:

    • Solvent System Optimization:

      • Decrease Polarity: Start with a less polar eluent (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate system) and use a slow, shallow gradient to increase the polarity. This will increase the retention time on the silica gel and improve separation.

      • Try a Different Solvent System: If a hexanes/ethyl acetate system is not providing adequate separation, consider switching to a different solvent combination, such as dichloromethane/methanol for more polar compounds.

    • Choice of Stationary Phase:

      • Alumina: For basic compounds like indazoles, alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.

    • Sample Loading:

      • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to sharper bands and better separation compared to wet loading in a strong solvent.

Issue: The product is not eluting from the column.

  • Causality: The chosen eluent is not polar enough to move the compound through the stationary phase, or the compound has decomposed on the silica gel.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.

    • Check Compound Stability: Before performing column chromatography, it's wise to test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.

Guide 2: Removal of Sonogashira Coupling Catalysts

Residual palladium and copper catalysts are common impurities that can be detrimental to downstream applications.

Issue: The final product is contaminated with palladium and/or copper.

  • Causality: The metal catalysts can coordinate to the nitrogen atoms of the indazole ring, making them difficult to remove by simple extraction.

  • Solutions:

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a mild chelating agent, such as ammonium chloride or EDTA, can help to extract the metal ions.

    • Thiourea Treatment: In some cases, a dilute aqueous solution of thiourea can be used to wash the organic phase to scavenge palladium.

    • Specialized Scavengers: For very low levels of metal contamination, commercially available silica-bound metal scavengers can be very effective. These are typically stirred with a solution of the product and then filtered off.

Detailed Experimental Protocols

These protocols provide a starting point for the purification of 5-Ethynyl-3-methyl-1H-indazole. They should be optimized based on the specific impurity profile of your crude material.

Protocol 1: Flash Column Chromatography

This protocol is based on general procedures for the purification of similar indazole derivatives.[1]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 5-Ethynyl-3-methyl-1H-indazole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes/ethyl acetate) while collecting fractions.

    • Monitor the elution of the product and impurities using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Ethynyl-3-methyl-1H-indazole.

Table 1: Example Solvent Systems for Flash Column Chromatography

PolaritySolvent System (v/v)Typical Application
Low to MediumHexanes/Ethyl Acetate (95:5 to 70:30)Eluting non-polar impurities and the desired product.
Medium to HighDichloromethane/Methanol (99:1 to 95:5)Eluting more polar impurities and potentially the product if it is highly retained.
Protocol 2: Recrystallization

This is a general protocol that should be adapted based on the results of solvent screening.

  • Dissolution:

    • Place the crude 5-Ethynyl-3-methyl-1H-indazole in a flask.

    • Add a small amount of the chosen recrystallization solvent (e.g., ethanol).

    • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

    • Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For better crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

Confirming the purity of your final product is a critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Indazole Protons: Aromatic signals in the range of 7.0-8.0 ppm.

  • Methyl Protons: A singlet around 2.5 ppm.

  • Ethynyl Proton: A singlet around 3.0-3.5 ppm.

  • N-H Proton: A broad singlet that can appear over a wide range and may exchange with D₂O.

Expected ¹³C NMR Features:

  • Aromatic and Indazole Carbons: Signals in the aromatic region (110-150 ppm).

  • Methyl Carbon: A signal in the aliphatic region (around 10-20 ppm).

  • Ethynyl Carbons: Two signals in the range of 70-90 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for determining the purity of your compound and quantifying any impurities. A reverse-phase method is typically suitable for this type of molecule.

Table 2: Starting Conditions for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% of the same acid
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25-30 °C

This method should be validated for linearity, precision, accuracy, and robustness according to established guidelines.[6][7][8][9]

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for purifying 5-Ethynyl-3-methyl-1H-indazole.

Purification_Workflow start Crude Product (Post-Sonogashira Workup) catalyst_removal Catalyst Removal Step (e.g., Florisil Plug) start->catalyst_removal column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) catalyst_removal->column_chromatography purity_check1 Purity Assessment (TLC, NMR) column_chromatography->purity_check1 recrystallization Recrystallization (Solvent Screening) purity_check1->recrystallization Impurities Present final_product Pure 5-Ethynyl-3-methyl-1H-indazole purity_check1->final_product >95% Pure purity_check2 Final Purity Assessment (HPLC, NMR) recrystallization->purity_check2 purity_check2->column_chromatography Further Purification Needed purity_check2->final_product Meets Purity Specs

Caption: General purification workflow for 5-Ethynyl-3-methyl-1H-indazole.

Troubleshooting_Diagram impure_product Impure Product identify_impurity Identify Impurity Type (NMR, TLC, HPLC) impure_product->identify_impurity catalyst_residue Catalyst Residues (Pd, Cu) identify_impurity->catalyst_residue Colored Impurities homocoupled_byproduct Homocoupled Alkyne identify_impurity->homocoupled_byproduct Higher MW Impurity starting_material Unreacted Starting Material identify_impurity->starting_material Lower Rf Impurity scavenger Use Metal Scavenger or Florisil Filtration catalyst_residue->scavenger optimize_chromatography Optimize Chromatography (Gradient, Solvent) homocoupled_byproduct->optimize_chromatography rerun_reaction Re-run Reaction (Optimize Conditions) starting_material->rerun_reaction

Caption: Troubleshooting logic for common impurities.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • Wiley-VCH. (2007).
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(8), 3433-3440.
  • Royal Society of Chemistry. (n.d.).
  • Sami Publishing Company. (2022).
  • Wockhardt Research Centre. (n.d.).
  • Metin, Balcı. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • de la-rocha, V. F., et al. (2014). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

Technical Support Center: Optimizing In Vivo Stability of Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

Bioorthogonal chemistry—specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO)—offers unparalleled reaction kinetics (


).[1][2] However, the in vivo utility of these probes is frequently compromised by metabolic instability. Tetrazines are prone to reduction (to dihydrotetrazines) by NADH/cellular thiols and hydrolysis, while TCOs suffer from isomerization to the unreactive cis-isomer, catalyzed by copper-containing proteins.

This guide provides a technical framework for selecting, stabilizing, and validating these probes. We move beyond simple "tips" to structural engineering and protocol-based troubleshooting.

Decision Framework: Stability vs. Reactivity

The following diagram illustrates the fundamental trade-off in bioorthogonal probe design and the strategic pathways to optimize for in vivo stability.

BioorthogonalStability Start Select Probe Pair Tz_Select Tetrazine Selection Start->Tz_Select TCO_Select TCO Selection Start->TCO_Select Tz_Issue Instability: Reduction/Hydrolysis Tz_Select->Tz_Issue Tz_Sol1 Scaffold: Triazolyl-Tetrazine (Balanced Stability/Rate) Tz_Issue->Tz_Sol1 Recommended Tz_Sol2 Scaffold: Bis-pyridyl (Fast but Unstable) Tz_Issue->Tz_Sol2 In Vitro Only Tz_Sol3 Scaffold: Phenyl-Tz (Stable but Slow) Tz_Issue->Tz_Sol3 High Abundance Targets TCO_Issue Instability: Isomerization (Trans->Cis) TCO_Select->TCO_Issue TCO_Sol1 Design: Dioxolane-fused (d-TCO) (Conformational Lock) TCO_Issue->TCO_Sol1 Serum Stability > 4 days TCO_Sol2 Design: Axial-linked TCO (Steric Shielding) TCO_Issue->TCO_Sol2 Resists Cu-mediated Isomerization

Figure 1: Strategic decision tree for selecting bioorthogonal probes based on stability requirements. Green nodes indicate recommended "stabilized" architectures.

Troubleshooting Guide: In Vivo Stability

Scenario A: Rapid Loss of Tetrazine Signal (False Negative)

Symptom: You observe strong reactivity in buffer, but signal vanishes rapidly (<30 min) in plasma or intracellular environments. Root Cause: Metabolic reduction of the tetrazine core to dihydrotetrazine (DHTz) by NADH or thiols, or hydrolysis of electron-deficient tetrazines.

Diagnostic StepTechnical ExplanationCorrective Action
Check Substituents Electron-withdrawing groups (EWGs) like pyrimidines increase reactivity but destabilize the core toward nucleophilic attack and reduction.Switch to Triazolyl-Tetrazines. These scaffolds use the triazole ring to balance electronics, maintaining high reactivity (

) while significantly resisting reduction compared to bis-pyridyl variants [1].
Assess Linker Short alkyl linkers can facilitate degradation via proximity effects or expose the core to metabolic enzymes.Steric Shielding. Employ bulky substituents or "stiff" linkers (e.g., proline-rich or rigid aromatic spacers) to block enzymatic access to the tetrazine core without hindering the small-molecule IEDDA reaction.
Verify Oxidation State The probe may have partially reduced during storage or handling.Re-oxidation Protocol. Treat the probe with mild oxidants (e.g., PIDA or dilute NaNO2/acid) during synthesis purification. Store under argon at -20°C.
Scenario B: TCO Probe Deactivation (Loss of Reactivity)

Symptom: The TCO-tagged biomolecule circulates but fails to react with the injected tetrazine. Root Cause: Trans-to-cis isomerization.[1] This is thermodynamically favorable and catalyzed by copper ions bound to serum proteins (e.g., albumin, ceruloplasmin).

Diagnostic StepTechnical ExplanationCorrective Action
Analyze Isomer Ratio TCO isomerizes to cis-cyclooctene, which is inert to tetrazines.Use Dioxolane-fused TCO (d-TCO). The dioxolane ring locks the conformation, preventing isomerization. d-TCOs are stable in serum for >4 days while maintaining high reactivity [2].
Check Linker Position Equatorial linkage exposes the double bond to copper/thiol attack.Select Axial-Linked TCO. Axial attachment provides steric bulk that shields the strained double bond from copper-protein active sites, extending half-life from hours to days [3].
Scenario C: High Non-Specific Background

Symptom: Signal appears in non-target tissues (kidney, liver) or persists in blood, obscuring the target. Root Cause: Slow clearance of unreacted probe or hydrophobic binding to serum albumin.

Diagnostic StepTechnical ExplanationCorrective Action
Evaluate Lipophilicity Hydrophobic probes (e.g., many BODIPY-tetrazines) bind albumin, extending circulation of the unreacted probe.Add Polar Modifiers. Incorporate sulfonate groups or short PEG chains (PEG4-PEG8) to increase hydrophilicity and accelerate renal clearance of unbound probe.
Pre-targeting Protocol Excess circulating antibody-TCO prevents the tetrazine from distinguishing target vs. background.Implement a Clearing Agent. Inject a "clearing agent" (e.g., Tetrazine-functionalized albumin or dextran) to scavenge circulating TCO-antibody before injecting the imaging probe. This restricts the reaction to the tumor site [4].

Quantitative Data: Probe Stability Comparison

The following table synthesizes data from key literature sources to aid in probe selection.

Probe ClassSpecific VariantReactivity (

,

)
Serum Stability (

)
Primary Failure Mode
Tetrazine Bis-pyridyl-Tz> 20,000< 1 hourRapid Reduction/Hydrolysis
Tetrazine Triazolyl-Tz ~ 1,000 - 5,000> 10 hours Slow Reduction
Tetrazine Phenyl-Tz (Mono)~ 500> 24 hoursVery Stable (but slow)
TCO Equatorial TCO~ 20,000~ 2-5 hoursIsomerization (Cu-mediated)
TCO Axial TCO ~ 50,000> 2 days Isomerization (Resistant)
TCO d-TCO (Dioxolane) ~ 300,000> 4 days Negligible Isomerization

Note: Reactivity values are approximate and solvent-dependent (typically measured in MeOH/Water).

Standard Operating Protocols (SOPs)

Protocol A: In Vitro Serum Stability Assay

Objective: To quantify the metabolic stability of a new bioorthogonal probe before in vivo application.

Materials:

  • Pooled Mouse/Human Serum (filtered).

  • Internal Standard (e.g., non-reactive analog or stable fluorophore).

  • LC-MS grade Acetonitrile (MeCN).

  • HPLC/LC-MS system.

Workflow:

  • Preparation: Dissolve the probe (Tz or TCO) in DMSO to make a 10 mM stock.

  • Incubation: Spike the stock into 100% Serum to a final concentration of 10-50 µM. Incubate at 37°C in a shaking water bath.

    • Control: Spike into PBS to differentiate hydrolysis from enzymatic/protein-mediated degradation.

  • Sampling: Withdraw 50 µL aliquots at

    
    .
    
  • Quenching: Immediately add 200 µL ice-cold MeCN (containing Internal Standard) to precipitate proteins. Vortex for 30s.

  • Extraction: Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

  • Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC column. Monitor the parent peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and half-life (
    
    
    ).
Protocol B: Clearing Agent "Chase" Strategy

Objective: To remove unreacted TCO-tagged antibody from circulation, improving signal-to-noise for the Tetrazine imaging step.

Workflow:

  • Injection 1: Administer TCO-tagged Antibody (Targeting Vector). Allow to accumulate (typically 24-48h).

  • Injection 2 (The Chase): Administer Clearing Agent (e.g., Galactose-Albumin-Tetrazine).[3]

    • Mechanism:[4][5] The Tetrazine on the clearing agent reacts with circulating TCO-Ab. The Galactose moiety directs the complex to the liver (Ashwell-Morell receptor) for rapid metabolism.

  • Wait: Allow 1-4 hours for clearance.

  • Injection 3: Administer the Radiolabeled/Fluorescent Tetrazine Probe.

    • Result: The probe reacts only with the TCO-Ab bound to the tissue target, as the circulating TCO has been eliminated.

Frequently Asked Questions (FAQs)

Q1: Why does my Tetrazine probe turn colorless in cell lysate? A: This indicates reduction to dihydrotetrazine (DHTz) or tetrahydrotetrazine. Tetrazines are colored (pink/red); their reduced forms are often colorless. This is a specific indicator of metabolic instability caused by intracellular reducing agents (NADH, Glutathione). Switch to a less electron-deficient scaffold like Triazolyl-Tetrazine or Methyl-Tetrazine .

Q2: Can I use PEGylation to stabilize TCO? A: PEGylation improves solubility and circulation time (PK), but it does not chemically prevent the trans-to-cis isomerization of the TCO ring. To prevent isomerization, you must use a conformationally strained scaffold like d-TCO or sterically shield the double bond (Axial-TCO).

Q3: How do I store Tetrazine stocks to ensure stability? A: Store as dry solids at -20°C or -80°C under argon. If in solution, use anhydrous DMSO. Avoid protic solvents (water/methanol) for long-term storage as slow hydrolysis can occur. Avoid exposure to light, which can degrade certain fluorophore-tetrazine conjugates.

Q4: Is there a "universal" probe that works for everything? A: No.

  • For Intracellular targets: Use Triazolyl-Tz (permeable, stable to reduction) + d-TCO .

  • For Extracellular/Surface targets (Pre-targeting): Use Bis-pyridyl-Tz (fastest) + Axial-TCO (if clearance is fast enough to avoid degradation).

References

  • Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Source: JACS Au (2024).[6] URL:[Link] Significance:[1][3][4][6][7][8][9][10] Defines the triazolyl scaffold as the optimal balance for in vivo stability and reactivity.

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Source: Journal of the American Chemical Society (2012). URL:[Link] Significance: Introduces d-TCO, the gold standard for serum-stable TCO probes.

  • Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Source: Bioconjugate Chemistry (2013).[10] URL:[Link] Significance: Explains the mechanism of copper-mediated isomerization and the solution using axial linkage.

  • Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Source: Journal of Medicinal Chemistry (2020). URL:[Link] Significance: Provides a comprehensive screen of 45 tetrazines, correlating structure to in vivo blocking efficiency and pharmacokinetics.

Sources

Validation & Comparative

The Modern Researcher's Dilemma: Choosing Between EdU and BrdU for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cell biology and drug development, the accurate measurement of cell proliferation is a cornerstone of experimental design. For decades, the incorporation of thymidine analogs into newly synthesized DNA has been the gold standard for identifying and quantifying dividing cells. Among these, 5-Bromo-2'-deoxyuridine (BrdU) has long been the established method. However, the advent of 5-Ethynyl-3-methyl-1H-indazole, more commonly known as 5-ethynyl-2'-deoxyuridine (EdU), has presented a compelling alternative, leveraging the power of click chemistry for a more streamlined and versatile workflow. This guide provides a comprehensive comparison of these two powerful techniques, offering researchers the insights needed to make an informed decision for their specific experimental needs.

At the Heart of the Matter: Mechanism of Action

Both EdU and BrdU are nucleoside analogs of thymidine, the natural building block of DNA.[1] When introduced to cells, they are incorporated into the genomic DNA of cells undergoing DNA synthesis during the S-phase of the cell cycle.[1][2] This incorporation serves as a stable marker, identifying cells that were actively dividing during the labeling period. The fundamental difference between the two lies not in their incorporation, but in their detection.

BrdU , with its bromine substitution, is detected using specific monoclonal antibodies.[2] This antibody-based detection, however, necessitates a harsh DNA denaturation step, typically involving acid or heat treatment, to expose the incorporated BrdU to the antibody.[3] This critical step, while effective, can compromise the integrity of cellular and tissue architecture and may denature protein epitopes, limiting the possibilities for multiplexing with other antibodies.[3][4]

EdU , on the other hand, possesses a terminal alkyne group.[5] This unique chemical handle allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition reaction, popularly known as "click chemistry".[3][5] A fluorescently labeled azide can be "clicked" onto the alkyne group of EdU, resulting in a stable and highly specific covalent bond.[5] This elegant detection method is performed under mild conditions and does not require DNA denaturation, thus preserving cellular morphology and antigenicity.[4][5]

A Head-to-Head Comparison: EdU vs. BrdU

The choice between EdU and BrdU often comes down to a trade-off between the established history of BrdU and the modern efficiency of EdU. Here, we break down the key differences to guide your selection.

Feature5-Ethynyl-3-methyl-1H-indazole (EdU)5-Bromo-2'-deoxyuridine (BrdU)
Detection Method Copper-catalyzed click chemistry with a fluorescent azide.[5]Antibody-based detection requiring DNA denaturation.[2]
Protocol Time Significantly shorter, typically completed in under 2 hours.[6][7]Longer and more labor-intensive, often requiring 4 hours to overnight incubation.[6]
Protocol Complexity Simpler, with fewer steps and no harsh denaturation.[7][8]More complex, involving critical DNA denaturation and antibody incubation steps.[3]
Sensitivity High sensitivity, with the potential for higher resolution imaging.[3][9]Considered the "gold standard" with extensive validation and good sensitivity.[2]
Multiplexing Highly compatible with immunofluorescence and other staining methods due to the preservation of epitopes.[4][6]Limited compatibility with some antibodies due to the harsh DNA denaturation step which can destroy epitopes.[4][6]
Toxicity Some studies suggest higher cytotoxicity and genotoxicity compared to BrdU at equimolar doses.[10][11]Generally considered to have lower toxicity at standard working concentrations.[10] BrdU itself is a mutagen and requires careful handling.[2]
Cost Can be more expensive than BrdU and its corresponding antibodies.Generally more cost-effective, especially for established labs with optimized protocols.
Established Use A newer technique, but rapidly gaining popularity and validation across various fields.[3]A long-standing and extensively validated method, considered the traditional "gold standard".[2]

Visualizing the Workflow: A Tale of Two Protocols

The stark difference in the experimental workflows of EdU and BrdU is a major deciding factor for many researchers.

EdU_Workflow cluster_EdU EdU Protocol EdU_Incorp 1. EdU Incorporation (S-phase labeling) Fixation_Perm 2. Fixation & Permeabilization EdU_Incorp->Fixation_Perm Click_Reaction 3. Click-iT® Reaction (Fluorescent azide addition) Fixation_Perm->Click_Reaction Wash 4. Wash Click_Reaction->Wash Imaging 5. Imaging Wash->Imaging

Caption: EdU experimental workflow.

BrdU_Workflow cluster_BrdU BrdU Protocol BrdU_Incorp 1. BrdU Incorporation (S-phase labeling) Fixation_Perm_BrdU 2. Fixation & Permeabilization BrdU_Incorp->Fixation_Perm_BrdU Denaturation 3. DNA Denaturation (Acid/Heat) Fixation_Perm_BrdU->Denaturation Primary_Ab 4. Primary Antibody Incubation (Anti-BrdU) Denaturation->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Wash_BrdU 6. Wash Secondary_Ab->Wash_BrdU Imaging_BrdU 7. Imaging Wash_BrdU->Imaging_BrdU

Caption: BrdU experimental workflow.

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding, here are condensed, representative protocols for both EdU and BrdU cell proliferation assays for imaging. Note that optimal conditions may vary depending on the cell type and experimental setup.

EdU Cell Proliferation Assay Protocol (Fluorescent Microscopy)

This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.

  • Cell Labeling with EdU:

    • Plate cells on coverslips at the desired density and allow them to adhere overnight.

    • Prepare a 10 mM stock solution of EdU in DMSO or PBS.

    • Add EdU to the cell culture medium to a final working concentration of 10 µM (this may require optimization).[12]

    • Incubate the cells for the desired labeling period (e.g., 1-2 hours). The optimal time will depend on the cell cycle length.

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

  • EdU Detection (Click Reaction):

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves combining a reaction buffer, copper protectant, a fluorescent azide, and a reaction buffer additive.

    • Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

    • If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Wash the cells one final time with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear counterstain.

BrdU Cell Proliferation Assay Protocol (Immunocytochemistry)

This is a representative protocol; specific antibody concentrations and incubation times will need to be optimized.

  • BrdU Labeling:

    • Culture cells on coverslips to the desired confluency.

    • Add BrdU to the culture medium to a final concentration of 10 µM.

    • Incubate for the desired pulse duration (e.g., 1-24 hours), depending on the experimental goals.

  • Cell Fixation and Permeabilization:

    • Remove the BrdU-containing medium and wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.2% Triton® X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • DNA Denaturation:

    • Incubate cells in 2 M HCl for 30 minutes at room temperature to denature the DNA.[3]

    • Neutralize the acid by washing three times for 5 minutes each with 0.1 M borate buffer (pH 8.5).

    • Wash twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour at room temperature.

    • Incubate with a primary anti-BrdU antibody, diluted in blocking buffer, overnight at 4°C.

    • Wash three times for 5 minutes each with PBS.

    • Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash three times for 5 minutes each with PBS.

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI or Hoechst if desired.

    • Wash with PBS.

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope with the appropriate filters.

The Verdict: Which Method Reigns Supreme?

The choice between EdU and BrdU is not about one being definitively "better" than the other, but rather which is the most suitable tool for the specific research question and experimental constraints.

Choose EdU if:

  • Time is of the essence: The EdU protocol is significantly faster and simpler.[6][7]

  • Multiplexing is crucial: The mild detection conditions of EdU preserve epitopes, making it ideal for co-staining with other antibodies.[4][6]

  • High-resolution imaging is a priority: The smaller size of the detection molecule can lead to sharper images.[9]

  • You are working with delicate samples: The absence of harsh denaturation steps helps to maintain the structural integrity of cells and tissues.[4]

Choose BrdU if:

  • You are working with a well-established protocol: BrdU has a long history of use and a vast body of literature to support its application.[2]

  • Cost is a primary concern: BrdU and its associated reagents can be more budget-friendly.

  • Your primary focus is solely on proliferation: If multiplexing is not a requirement, the established reliability of BrdU may be sufficient.

  • You have concerns about the potential toxicity of EdU: While often used at non-toxic concentrations, some studies have raised concerns about EdU's effects on cell viability at higher doses.[10][11]

Ultimately, both EdU and BrdU are powerful tools for measuring cell proliferation. By understanding their fundamental differences in mechanism, workflow, and application, researchers can confidently select the method that will yield the most accurate and insightful data for their scientific endeavors. The techniques are not mutually exclusive and can even be used in combination for dual-pulse labeling experiments to track different populations of proliferating cells over time.[4][9]

References

  • Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. PubMed Central. [Link]

  • 5-Bromo-2'-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis. PubMed Central. [Link]

  • EdU and BrdU incorporation resolve their differences. PubMed Central. [Link]

  • EdU proliferation: Applications, assay kits & techniques. baseclick. [Link]

  • The Difference between BrdU and EdU (Cell proliferation assays). YouTube. [Link]

  • Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. PubMed Central. [Link]

  • Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. National Institutes of Health. [Link]

  • E-Click EdU Cell Proliferation Assay Kits. Elabscience. [Link]

  • Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. PubMed Central. [Link]

  • BrdU Replacement: Click-iT™ EdU technology is the best for measuring DNA synthesis by flow cytometry. YouTube. [Link]

  • Comparison between BrdU and EdU to detect DNA replication with mass... ResearchGate. [Link]

  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. [Link]

  • Cell Proliferation Method: Click Chemistry Based on BrdU Coupling for Multiplex Antibody Staining. PubMed. [Link]

Sources

A Comparative Guide to DNA Synthesis Analysis: The Established Standard EdU versus the Hypothetical Candidate 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise measurement of de novo DNA synthesis is a cornerstone of research in numerous fields, from oncology and developmental biology to toxicology. It provides a direct readout of cellular proliferation, a process fundamental to tissue growth, repair, and the progression of diseases like cancer. For years, the gold standard for this application has been the thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU). This guide provides an in-depth comparison of EdU with a potential, yet currently unsubstantiated, candidate for DNA synthesis analysis: 5-Ethynyl-3-methyl-1H-indazole. We will delve into the established mechanisms and protocols for EdU and critically evaluate the theoretical potential of the indazole-based compound for this application.

The Importance of Monitoring DNA Synthesis

Before comparing these two molecules, it is crucial to understand why we measure DNA synthesis. Actively dividing cells undergo several phases in the cell cycle, with DNA replication occurring during the S phase. The incorporation of labeled nucleoside analogs into the newly synthesized DNA allows for the identification and quantification of cells that are proliferating. This is invaluable for assessing the effects of drug candidates on cancer cell growth, understanding developmental processes, and evaluating the toxicity of chemical compounds.[1]

EdU: The Proven and Powerful Tool for DNA Synthesis Analysis

5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine.[2] Its structure is nearly identical to thymidine, with the exception of a small, bio-inert ethynyl group at the 5-position. This subtle modification is key to its utility. During the S phase of the cell cycle, DNA polymerases readily incorporate EdU into newly synthesized DNA in place of thymidine.[1]

The true power of EdU lies in its detection method, which is based on a highly efficient and specific "click chemistry" reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] The ethynyl group on the incorporated EdU molecule serves as a handle that can be "clicked" to a fluorescently labeled azide, forming a stable triazole linkage. This reaction is rapid, highly specific, and occurs under mild conditions, making it a significant improvement over the older BrdU (5-bromo-2'-deoxyuridine) method, which requires harsh DNA denaturation steps to allow for antibody-based detection.[1]

Advantages of EdU:
  • High Sensitivity and Specificity: The click reaction is highly specific, resulting in low background and a high signal-to-noise ratio.

  • Mild Detection Conditions: Unlike BrdU assays, the EdU detection protocol does not require DNA denaturation, which helps to preserve cell morphology and allows for multiplexing with other fluorescent probes, such as antibodies for immunofluorescence.[1]

  • Speed and Simplicity: The entire EdU labeling and detection process can be completed in as little as 80 minutes.[2]

Potential Limitations of EdU:

While widely used, EdU is not without its drawbacks. The alkyne moiety is highly reactive, and some studies have shown that EdU incorporation can induce a DNA damage response, leading to cell cycle arrest and even apoptosis in certain cell types, particularly with long-term exposure.[3] This has prompted a search for even less perturbing alternatives.

Experimental Workflow: EdU-based Cell Proliferation Assay

The following diagram illustrates a typical workflow for an EdU-based cell proliferation assay.

EDU_Workflow cluster_cell_culture In Vitro / In Vivo Labeling cluster_detection Detection cluster_analysis Analysis A 1. Cell Culture & Treatment (e.g., with test compound) B 2. Add EdU to Culture Medium (Typically 1-2 hours incubation) A->B S-phase cells incorporate EdU C 3. Fixation & Permeabilization (e.g., with formaldehyde and Triton X-100) B->C D 4. Click Reaction (Add fluorescent azide and copper catalyst) C->D Prepare for detection E 5. Wash & Image (Fluorescence Microscopy or Flow Cytometry) D->E Covalent labeling of EdU

Caption: Workflow for an EdU-based cell proliferation assay.

Detailed Protocol for EdU Cell Proliferation Assay (for Imaging)

This protocol is a generalized guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a multi-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with the experimental compound for the desired duration.

  • EdU Labeling:

    • Prepare a 10 µM working solution of EdU in your cell culture medium.

    • Remove the old medium and add the EdU-containing medium to the cells.

    • Incubate for 1-2 hours under standard cell culture conditions. The incubation time can be adjusted based on the cell cycle length.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, a copper(II) sulfate solution, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.

    • Remove the PBS and add the Click-iT® reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.

    • Wash again with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and counterstain.

5-Ethynyl-3-methyl-1H-indazole: A Theoretical Candidate?

In the ongoing quest for novel research tools, molecules with interesting properties are often considered for new applications. 5-Ethynyl-3-methyl-1H-indazole is one such molecule. It features an ethynyl group, which, like in EdU, could potentially participate in a click chemistry reaction. However, its primary role in the scientific literature is as a scaffold for the development of kinase inhibitors for cancer therapy.[4]

A critical analysis of its structure reveals a significant hurdle for its use in DNA synthesis analysis. Unlike EdU, which is a deoxyuridine (a nucleoside) analog, 5-Ethynyl-3-methyl-1H-indazole is not a nucleoside. It lacks the deoxyribose sugar and phosphate group necessary for it to be recognized by DNA polymerases and incorporated into the phosphodiester backbone of a new DNA strand.

Caption: Structural comparison of EdU and 5-Ethynyl-3-methyl-1H-indazole.

As the diagram illustrates, the indazole compound lacks the fundamental components of a DNA building block. Therefore, based on current biological understanding, it is highly unlikely to be incorporated into DNA during replication. There is currently no published experimental data to support the use of 5-Ethynyl-3-methyl-1H-indazole for DNA synthesis analysis.

Head-to-Head Comparison

The following table summarizes the key features of EdU and 5-Ethynyl-3-methyl-1H-indazole in the context of DNA synthesis analysis.

Feature5-ethynyl-2'-deoxyuridine (EdU)5-Ethynyl-3-methyl-1H-indazole
Molecule Type Nucleoside Analog (of Thymidine)Indazole Derivative
Mechanism of Action Incorporated into newly synthesized DNA by polymerases.Not a nucleoside analog; no known mechanism for DNA incorporation.
Detection Method Copper-catalyzed click chemistry (CuAAC) with a fluorescent azide.Ethynyl group could theoretically undergo click chemistry, but this is not applicable if not incorporated into DNA.
Application in DNA Synthesis Analysis Well-established, widely used.[1][2]No published evidence of use for this application.
Primary Known Application Measurement of cell proliferation and DNA replication.Kinase inhibitor for cancer research.[4]
Potential for Cytotoxicity Yes, can induce DNA damage response in some contexts.[3]Cytotoxicity has been evaluated in the context of its anti-cancer properties.[5]

The Search for EdU Alternatives

While 5-Ethynyl-3-methyl-1H-indazole does not appear to be a viable candidate for DNA synthesis analysis, the concerns about EdU's potential cytotoxicity have driven the search for alternatives. One such alternative that has been reported is 5-ethynyl-2'-deoxycytidine (EdC). EdC is a deoxycytidine analog that is also incorporated into replicating DNA and detected via click chemistry. Studies have suggested that EdC may exhibit lower cytotoxicity than EdU, making it a potentially better choice for long-term cell labeling studies.[3]

Conclusion

In the landscape of DNA synthesis analysis, EdU remains the state-of-the-art method, offering a fast, sensitive, and versatile alternative to the older BrdU technique. Its mechanism of action as a thymidine analog and its detection via click chemistry are well-understood and extensively validated.

Conversely, 5-Ethynyl-3-methyl-1H-indazole, while possessing an ethynyl group, is not a nucleoside analog and there is no scientific evidence to support its use for measuring DNA synthesis. Its established role is in the realm of kinase inhibition. Therefore, for researchers and drug development professionals seeking to accurately measure cell proliferation through DNA synthesis, EdU is the recommended and validated tool. As research progresses, newer alternatives with improved safety profiles, such as EdC, may become more widely adopted for specific applications requiring long-term cell tracking.

References

  • Diermeier-Daucher, S., et al. (2009). The novel thymidine analogue 5-ethynyl-2'-deoxyuridine (EdU) is a substrate for the human equilibrative nucleoside transporter 1 (hENT1) and activates the DNA damage response in replicating cells. Nucleosides, Nucleotides & Nucleic Acids, 28(10-11), 803-817.
  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
  • Menichincheri, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(2), 614-634.
  • Shaikh, J. U., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(49), 30974-31001.
  • Zhao, H., et al. (2011). 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells.
  • BenchChem. (n.d.). The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy. Retrieved from [https://www.benchchem.com/product/b1139]

Sources

A Comparative Guide: Advancing Cell Proliferation Assays Beyond [3H]-Thymidine with 5-Ethynyl-2'-deoxyuridine (EdU)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: This guide addresses the advantages of modern, click chemistry-based cell proliferation assays over the traditional [3H]-thymidine method. While the initial query mentioned 5-Ethynyl-3-methyl-1H-indazole, our comprehensive literature review indicates that this compound and its derivatives are primarily investigated as kinase inhibitors within the PI3K/AKT/mTOR signaling pathway, impacting cell proliferation through pathway modulation rather than direct incorporation into DNA.[1] The thymidine analog widely utilized for direct measurement of DNA synthesis via click chemistry is 5-ethynyl-2'-deoxyuridine (EdU) .[2][3] Therefore, this guide will focus on the scientifically accurate and field-proven comparison between EdU and [3H]-thymidine, which aligns with the core objective of evaluating a modern, non-radioactive alternative to the classic radioisotope-based method.

Introduction: The Imperative for a New Gold Standard in Proliferation Measurement

For decades, the measurement of de novo DNA synthesis via the incorporation of tritiated thymidine ([3H]-thymidine) has been a cornerstone of cell biology, immunology, and drug discovery.[4][5][6] This method, which relies on the detection of radioactivity from the incorporated nucleoside, provides a direct measure of cells undergoing the S-phase of the cell cycle.[4][7] However, the logistical, safety, and experimental limitations associated with handling radioactive materials have long prompted the scientific community to seek safer, faster, and more versatile alternatives.[5][8]

The advent of bioorthogonal click chemistry has revolutionized the detection of biological processes, and its application to cell proliferation assays is a prime example of its transformative power. By using 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, researchers can now label proliferating cells with exceptional efficiency and detect them with a fluorescent azide through a copper-catalyzed click reaction.[9][10][11] This guide provides a detailed comparison of the EdU-based method and the traditional [3H]-thymidine incorporation assay, offering experimental data and protocols to inform the transition to a more advanced workflow.

The Fundamental Difference: Mechanism of Detection

The core advantage of EdU over [3H]-thymidine lies in the elegance and efficiency of its detection mechanism. Both molecules are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase. However, how they are subsequently detected sets them worlds apart.

[3H]-Thymidine: Detection relies on the radioactive decay of the tritium isotope. This requires specialized and costly equipment, such as a liquid scintillation counter to measure the total radioactivity in a sample, or autoradiography for in situ visualization, a process that can take weeks.[4][7][12]

EdU (5-Ethynyl-2'-deoxyuridine): EdU contains a small, bioorthogonal ethynyl group.[3] This group does not interfere with DNA replication and serves as a handle for a highly specific and rapid chemical reaction. Detection is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as a "click" reaction, which covalently attaches a fluorescently labeled azide to the ethynyl group on the EdU.[3][11] This process is fast, highly specific, and allows for fluorescent detection using standard imaging equipment.[9][13]

Caption: Comparison of the detection pathways for [3H]-Thymidine and EdU.

Head-to-Head Comparison: EdU vs. [3H]-Thymidine

Feature5-Ethynyl-2'-deoxyuridine (EdU)[3H]-ThymidineAdvantage of EdU
Detection Method Copper-catalyzed click chemistry with a fluorescent azide.[9][11]Scintillation counting or autoradiography of radioactive decay.[4][6]Non-radioactive, safer, and avoids costly disposal.
Workflow Speed Detection can be completed in as little as 80 minutes post-labeling.[13]Requires hours for scintillation counting or days to weeks for autoradiography.[12]Significantly faster time to results.
Sample Processing Mild permeabilization (e.g., with Triton X-100) is sufficient.[9]Requires cell harvesting, DNA precipitation, and/or lengthy film exposure.[4]Simpler, preserves cell morphology and antigenicity.
Sensitivity High sensitivity due to the efficiency of the click reaction and strong fluorescent signal.[14]High sensitivity, but can be affected by background noise.Comparable or superior sensitivity with lower background.
Multiplexing Highly compatible with immunofluorescence (antibody staining), fluorescent proteins (GFP), and other cellular dyes.[3][13]Difficult to combine with other labeling techniques, especially immunofluorescence.Enables complex, multi-parameter analysis in a single sample.
Safety Non-radioactive, requires standard chemical handling precautions.Radioactive, requires specialized handling, licensing, and waste disposal.[5][8]Vastly improved safety profile and reduced regulatory burden.
Cytotoxicity Can be an antimetabolite at high concentrations or with long exposure, but generally used at non-perturbing levels.[15]Known to cause cell cycle arrest, DNA damage, and apoptosis due to radiotoxicity.[16][17][18]Less perturbation of the biological system being studied.
Equipment Standard fluorescence microscope or flow cytometer.Liquid scintillation counter or autoradiography equipment.[4][7]Utilizes commonly available laboratory equipment.

Experimental Workflow: A Tale of Two Protocols

The practical advantages of EdU become strikingly clear when comparing the experimental workflows. The EdU protocol is streamlined, while the [3H]-thymidine protocol is laborious and fraught with safety considerations.

Workflow_Comparison cluster_edu EdU Proliferation Assay Workflow cluster_h3 [3H]-Thymidine Assay Workflow (Scintillation) edu1 1. Label Cells with EdU (e.g., 10 µM for 2 hours) edu2 2. Fix Cells (e.g., 3.7% PFA, 15 min) edu1->edu2 edu3 3. Permeabilize (e.g., 0.2% Triton X-100, 30 min) edu2->edu3 edu4 4. Click Reaction (Add fluorescent azide cocktail, 30 min) edu3->edu4 edu5 5. Wash & Image (e.g., Fluorescence Microscopy) edu4->edu5 h3_1 1. Label Cells with [3H]-Thymidine (e.g., 1 µCi/mL, 24-48 hours) h3_2 2. Harvest Cells (Using a cell harvester) h3_1->h3_2 h3_3 3. Lyse Cells & Precipitate DNA (Onto glass fiber filters) h3_2->h3_3 h3_4 4. Wash Filters (To remove unincorporated label) h3_3->h3_4 h3_5 5. Add Scintillation Cocktail h3_4->h3_5 h3_6 6. Count Radioactivity (Using Scintillation Counter) h3_5->h3_6

Caption: Streamlined EdU workflow vs. the multi-step [3H]-Thymidine protocol.

Detailed Experimental Protocols

Protocol 1: EdU Cell Proliferation Assay for Imaging

This protocol is a representative example for adherent cells in a 96-well plate format.

  • Cell Seeding: Plate cells at the desired density in a 96-well imaging plate and allow them to adhere overnight.

  • EdU Labeling:

    • Prepare a 2X working solution of EdU in complete culture medium (e.g., 20 µM for a final concentration of 10 µM).

    • Add an equal volume of the 2X EdU solution to the wells and incubate for a period appropriate for your cell type's doubling time (e.g., 2 hours).

    • Causality: The incubation time determines the window of S-phase capture. Shorter times provide a "pulse" of labeling, while longer times label all cells that enter S-phase during the period.

  • Fixation:

    • Carefully remove the media and wash cells once with PBS.

    • Add 100 µL of 3.7% Paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.

    • Causality: Fixation crosslinks proteins, preserving cellular morphology.

  • Permeabilization:

    • Remove the fixative and wash twice with PBS.

    • Add 100 µL of 0.2% Triton™ X-100 in PBS and incubate for 30 minutes at room temperature.[9]

    • Causality: Permeabilization is essential to allow the click reaction components to enter the cell and access the nuclear DNA.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Thermo Fisher Scientific). This typically involves combining a reaction buffer, copper protectant, fluorescent azide, and a reducing agent.

    • Remove the permeabilization buffer, wash twice with PBS, and add 50 µL of the reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Causality: The copper catalyst facilitates the covalent bond formation between the EdU's alkyne and the azide's fluorescent dye.

  • Nuclear Staining and Imaging:

    • Remove the reaction cocktail and wash once with PBS.

    • (Optional) Stain nuclei with a DNA dye like Hoechst 33342 or DAPI for total cell counting.

    • Image the plate using a fluorescence microscope with appropriate filter sets for the chosen fluorescent azide and nuclear stain.

Protocol 2: [3H]-Thymidine Incorporation Assay

This protocol is a classic example for suspension cells (e.g., lymphocytes) in a 96-well plate format.

  • Cell Culture: Culture cells in a 96-well plate with the appropriate stimuli (e.g., growth factors, antigens) for 24-48 hours.[4]

  • [3H]-Thymidine Labeling:

    • Add [3H]-thymidine to each well (e.g., 1 µCi per well) for the final 18-24 hours of culture.[19]

    • Causality: This long incubation period is necessary to achieve sufficient incorporation for a robust radioactive signal.

    • Safety: All steps involving [3H]-thymidine must be performed in a designated radioactive work area following institutional safety protocols.

  • Cell Harvesting:

    • Using an automated cell harvester, aspirate the contents of each well onto a glass fiber filter mat. The harvester automatically lyses the cells and washes the filters to remove unincorporated [3H]-thymidine.

    • Causality: This step is critical to separate the incorporated, high-molecular-weight DNA from the unincorporated, soluble nucleoside, reducing background signal.

  • Drying and Scintillation Counting:

    • Dry the filter mat completely.

    • Punch out the individual filter discs for each well and place them into scintillation vials.

    • Add 3-5 mL of scintillation cocktail to each vial.

    • Causality: The scintillation cocktail contains fluors that emit light when excited by the beta particles from tritium decay.

  • Data Acquisition:

    • Place the vials in a liquid scintillation counter and measure the counts per minute (CPM) for each sample. The CPM value is proportional to the amount of [3H]-thymidine incorporated and, therefore, to the level of cell proliferation.

Conclusion: Embracing a Superior Technology for Modern Research

The evidence overwhelmingly supports the adoption of 5-ethynyl-2'-deoxyuridine (EdU) based proliferation assays as a superior alternative to the traditional [3H]-thymidine method. The advantages are not incremental but transformative: the EdU workflow is dramatically faster, safer, and more versatile, eliminating the significant hazards and logistical burdens of radioactivity.[3][8][20] The mild reaction conditions preserve cellular integrity, enabling robust multiplexing with other fluorescent probes for a richer, more informative dataset from a single experiment.[3][13] For researchers in drug development and fundamental science, transitioning to the EdU platform represents a significant step forward in efficiency, safety, and the quality of experimental data.

References

  • Title: Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry Source: PubMed URL: [Link]

  • Title: Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry: Click Chemistry Proliferation Assay Source: ResearchGate URL: [Link]

  • Title: Breakthrough cell proliferation detection: Click chemistry based labeling of nucleic acid analogue Source: Cancer Research - AACR Journals URL: [Link]

  • Title: Cell Proliferation Assays Essential for Drug Discovery and Development Source: Cytologics URL: [Link]

  • Title: Potential Pitfalls of [3H]Thymidine Techniques to Measure Cell Proliferation Source: Semantic Scholar URL: [Link]

  • Title: EdU proliferation: Applications, assay kits & techniques Source: baseclick URL: [Link]

  • Title: Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay Source: PMC - NIH URL: [Link]

  • Title: Lymphocyte proliferation assay—[³H] thymidine incorporation. Source: ResearchGate URL: [Link]

  • Title: Potential pitfalls of [3H]thymidine techniques to measure cell proliferation Source: PubMed URL: [Link]

  • Title: T Cell-based 3 H-thymidine Assay Source: Creative Biolabs URL: [Link]

  • Title: Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections Source: PMC - NIH URL: [Link]

  • Title: EdU and BrdU incorporation resolve their differences Source: PMC - NIH URL: [Link]

  • Title: Immunology for Non-Immunologists: Proliferation Assays Source: Charles River URL: [Link]

  • Title: 3H-thymidine is a defective tool with which to measure rates of DNA synthesis Source: ResearchGate URL: [Link]

  • Title: 3H-thymidine is a defective tool with which to measure rates of DNA synthesis Source: PubMed URL: [Link]

  • Title: Radiotoxicity of incorporated [3H]thymidine. Consequences for the interpretation of FLM data of irradiated cell populations Source: PubMed URL: [Link]

  • Title: Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate Source: PMC - PubMed Central URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway Source: PMC - NIH URL: [Link]

Sources

A Comparative Guide to the Validation of 5-Ethynyl-3-methyl-1H-indazole as a Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal probe is a critical decision that dictates the fidelity and success of complex biological investigations. This guide provides an in-depth validation framework for 5-Ethynyl-3-methyl-1H-indazole, a terminal alkyne probe, and objectively compares its performance against established alternatives. We will dissect the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions for your specific research needs.

The Imperative of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] This powerful concept, championed by Nobel Laureate Carolyn Bertozzi, allows for the precise labeling and tracking of biomolecules in their natural habitat.[1] At the heart of this field lies "click chemistry," a set of reactions that are rapid, selective, and high-yielding.[3][4]

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][5] A successful bioorthogonal probe for this reaction must exhibit several key fitness factors: rapid kinetics, high selectivity, excellent stability, and minimal perturbation of the biological system.[6]

Introducing the Candidate: 5-Ethynyl-3-methyl-1H-indazole

5-Ethynyl-3-methyl-1H-indazole is a heterocyclic compound featuring a terminal alkyne group, positioning it as a reaction partner for azide-modified molecules in CuAAC reactions. The indazole scaffold itself is of significant interest in medicinal chemistry, with various derivatives showing diverse biological activities.[7][8][9] This raises the intriguing possibility that the indazole moiety may confer unique properties to the probe, such as improved cell permeability or specific non-covalent interactions, which must be rigorously validated.

Chemical Structure of 5-Ethynyl-3-methyl-1H-indazole

  • CAS Number: 1093307-29-9[10]

  • Molecular Formula: C10H8N2[10]

  • Molecular Weight: 156.18 g/mol [10]

validation_workflow cluster_in_vitro In Vitro / Chemical Validation cluster_in_cellulo In Cellulo / Biological Validation kinetics Reactivity & Kinetics (Rate Constant, k2) permeability Cell Permeability (Membrane Transversal) kinetics->permeability Proceed if reactive selectivity Chemical Selectivity (vs. biological nucleophiles) cytotoxicity Cytotoxicity (Viability Assays) selectivity->cytotoxicity stability Probe Stability (pH, redox, media) specificity Target Specificity (On-target vs. Off-target labeling) stability->specificity permeability->cytotoxicity cytotoxicity->specificity snr Signal-to-Noise Ratio (Imaging Applications) specificity->snr validated Validated Bioorthogonal Probe snr->validated start Probe Candidate: 5-Ethynyl-3-methyl-1H-indazole start->kinetics

Caption: The validation workflow for a new bioorthogonal probe.

Comparative Analysis: Performance Against Alternatives

No probe is perfect for every application. The choice depends on a trade-off between reaction speed, stability, and potential for biological interference. Here, we compare 5-Ethynyl-3-methyl-1H-indazole (as a representative CuAAC probe) with probes from two other major classes of bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.

Parameter 5-Ethynyl-3-methyl-1H-indazole (CuAAC) Dibenzocyclooctyne (DBCO) (SPAAC) trans-Cyclooctene (TCO) (IEDDA)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Reaction Partner AzideAzideTetrazine
Kinetics (k₂) ~10² - 10³ M⁻¹s⁻¹~1 M⁻¹s⁻¹>10³ - 10⁶ M⁻¹s⁻¹ [11]
Cell Permeability Good (small size)Moderate (bulky)Good to Moderate
Cytotoxicity Potential concern: Requires copper catalyst, which can be toxic. Minimized with ligands (e.g., TBTA). [4]Low (metal-free) [12]Low (metal-free) [12]
Stability High. The resulting triazole is very stable. [4]Moderate. Can be susceptible to degradation by thiols.Moderate. Some TCO derivatives can isomerize. [11]
Probe Size SmallLargeModerate
Key Advantage Small, non-perturbing alkyne group. Fast, tunable kinetics with catalyst.Copper-free, ideal for in vivo applications where copper toxicity is a concern. [12]Extremely fast kinetics, enabling real-time tracking of fast biological processes.
Key Disadvantage Requirement for potentially cytotoxic copper catalyst.Slower kinetics than catalyzed reactions. Bulky probe can be perturbing.Tetrazine partner can have off-target reactivity. [13]Probes can be less stable.

Expert Insights:

  • When to Choose 5-Ethynyl-3-methyl-1H-indazole (CuAAC): This probe is an excellent choice for in vitro and cell culture experiments where high signal generation is needed and the experimental timeline allows for the use of a catalyst. Its small size is a significant advantage, minimizing the risk of altering the function of the biomolecule it labels. The indazole moiety may enhance solubility or cell uptake compared to simpler alkynes, a hypothesis that must be tested experimentally.

  • When to Choose a SPAAC Probe (e.g., DBCO): For studies in living organisms (in vivo) or in sensitive cell types where copper toxicity is a primary concern, the metal-free nature of SPAAC is paramount. [12]Be prepared for longer incubation times due to slower kinetics.

  • When to Choose an IEDDA Probe (e.g., TCO): When your experiment requires capturing a rapid biological event, the unparalleled speed of the IEDDA reaction is the clear winner. This is the go-to choice for flash-and-grab labeling.

Core Experimental Protocols for Validation

Trustworthiness in a probe comes from reproducible, self-validating experimental data. Below are foundational protocols to assess any new bioorthogonal probe.

Protocol 1: Cell Viability and Cytotoxicity Assay

Causality: Before any labeling experiment, it is crucial to determine the concentration range over which the probe and the catalyst system (if applicable) are non-toxic to the cells. This establishes a safe working concentration and ensures that observed biological effects are not due to cellular stress or death.

Methodology (MTT Assay):

  • Cell Seeding: Plate your cells of interest (e.g., HeLa, HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Probe Treatment: Prepare serial dilutions of 5-Ethynyl-3-methyl-1H-indazole (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. For CuAAC, prepare identical dilutions that also include the copper catalyst system (e.g., CuSO₄, a reducing agent like sodium ascorbate, and a ligand like TBTA).

  • Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Include "vehicle only" (DMSO) and "untreated" controls. Incubate for the intended duration of your labeling experiment (e.g., 1, 4, or 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of DMSO or a specialized solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the "untreated" control to calculate the percentage of cell viability. Plot viability versus probe concentration to determine the IC₅₀ (the concentration at which 50% of cells are non-viable). A high IC₅₀ value indicates low cytotoxicity. [8]

Protocol 2: Cellular Labeling and Fluorescence Imaging

Causality: This experiment validates that the probe can enter the cell, react specifically with its azide-tagged target, and generate a detectable signal with a high signal-to-noise ratio. It is the definitive test of the probe's utility in a biological context.

Methodology:

  • Target Expression & Tagging: Transfect cells grown on glass-bottom dishes with a plasmid encoding a protein of interest fused to a tag that can be metabolically labeled with an azide. For example, express a protein with an LplA acceptor peptide (LAP) tag and treat cells with lipoic acid ligase (LplA) and an azide-modified substrate.

  • Probe Incubation: Wash the cells with PBS and incubate with a pre-determined, non-toxic concentration of 5-Ethynyl-3-methyl-1H-indazole (from Protocol 1) in medium for 1-2 hours.

  • Wash Step: Thoroughly wash the cells three times with PBS to remove any unreacted probe.

  • Click Reaction: Prepare the CuAAC "click solution." A typical formulation is:

    • 100 µM CuSO₄

    • 500 µM TBTA ligand

    • 5 mM Sodium Ascorbate (freshly prepared)

    • 10 µM Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)

    • Incubate the cells with the click solution for 30-60 minutes at room temperature, protected from light.

  • Final Wash and Staining: Wash the cells three times with PBS. If desired, counterstain nuclei with a dye like Hoechst 33342.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

  • Analysis: A successful probe will show bright, specific fluorescence localized to the expected cellular compartment of the target protein. Compare this to a negative control (cells without the azide-tagged protein) to assess background signal. A high signal-to-noise ratio is critical for clear imaging. [14]

Final Assessment and Recommendations

The validation of 5-Ethynyl-3-methyl-1H-indazole, or any bioorthogonal probe, is a systematic process of risk mitigation.

  • Initial data suggests that as a small molecule terminal alkyne, 5-Ethynyl-3-methyl-1H-indazole is a promising candidate for CuAAC-mediated labeling. Its primary strengths are likely to be its small size and potentially favorable cell permeability conferred by the indazole ring.

  • The critical validation point is cytotoxicity. The necessity of a copper catalyst is its main drawback compared to SPAAC or IEDDA alternatives. [12]Rigorous execution of Protocol 1 is essential to define a safe and effective working concentration.

  • This probe is best suited for cell-based assays and in vitro applications. For whole-organism imaging, the systemic toxicity of copper warrants strong consideration of metal-free alternatives like SPAAC or IEDDA.

Ultimately, the "best" probe is the one that is validated for your specific biological question and model system. By following the structured validation approach outlined in this guide, you can proceed with confidence, knowing your chemical tools are fit for purpose and will generate reliable, high-integrity data.

References

  • Bioorthogonally activated probes for precise fluorescence imaging.Chemical Society Reviews.
  • 5-Ethynyl-3-methyl-1H-indazole.Lead Sciences.
  • Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins.
  • Bioorthogonal Reactions in Bioimaging.
  • Designing Bioorthogonal Reactions for Biomedical Applications.
  • Fitness Factors for Bioorthogonal Chemical Probes.
  • Developing bioorthogonal probes to span a spectrum of reactivities.
  • Building a Medicinal Chemistry Framework for Bioorthogonal Probes.PubMed Central.
  • Main bioorthogonal reaction schemes discussed in this review.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Click Chemistry Azide-Alkyne Cycloaddition.Organic Chemistry Portal.
  • Click Chemistry Reagents Overview.Sigma-Aldrich.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy.ACS Central Science.
  • Click chemistry reagents.Chemie Brunschwig.
  • Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes.bioRxiv.
  • Click chemistry.Wikipedia.
  • Indazole synthesis.Organic Chemistry Portal.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues.Caribbean Journal of Sciences and Technology.

Sources

A Comparative Analysis of the Kinase Inhibitory Profile of 5-Ethynyl-3-methyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the kinase inhibitory profile of a novel 3-ethynyl-1H-indazole scaffold, represented by its potent analogs, against well-established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical and cell-based data to elucidate the compound's mechanism, potency, and selectivity within the context of relevant cancer signaling pathways.

Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it an ideal starting point for the development of potent and selective enzyme inhibitors. In oncology, protein kinases are critical targets as their dysregulation often drives tumor growth, proliferation, and survival.[3][4][5] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[5][6]

Recently, a novel series of 3-ethynyl-1H-indazoles has emerged as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers.[7][8] This guide focuses on a representative compound from this series to benchmark its performance against known inhibitors, providing a clear perspective on its potential as a therapeutic candidate.

The PI3K/AKT/mTOR Signaling Pathway: A Critical Cancer Node

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[7] Growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate the second messenger PIP3. This recruits AKT and PDK1 to the cell membrane, leading to AKT activation through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

Understanding where an inhibitor acts within this pathway is crucial for predicting its biological effects and potential therapeutic applications.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT p-Ser473 Proliferation Cell Growth & Survival mTORC1->Proliferation Indazole 3-Ethynyl- 1H-indazole Indazole->PI3K Indazole->PDK1 Indazole->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with inhibition points of the 3-ethynyl-1H-indazole scaffold.

Comparative Kinase Inhibitory Profile

To objectively assess the 3-ethynyl-1H-indazole scaffold, we compare the inhibitory activity (IC50) of a potent analog, Compound 10 from Martinez-Alonso et al. (2020), with well-characterized clinical-stage inhibitors targeting the PI3K/AKT/mTOR pathway.[7] The data reveals that this indazole analog acts as a multi-kinase inhibitor, potently targeting key nodes in this critical pathway.

CompoundTypePI3Kα IC50 (nM)PDK1 IC50 (nM)mTOR IC50 (nM)
Indazole Analog (Cpd 10) Multi-kinase (PI3K/PDK1/mTOR) 361 >10,000 *1,280
Buparlisib (BKM120)Pan-PI3K Inhibitor52>10,0001,600
EverolimusmTORC1 Inhibitor>10,000>10,000~2
PonatinibPan-kinase Inhibitor80Not Reported10
PalbociclibCDK4/6 Inhibitor>10,000>10,000>10,000

Note: While the indazole analog showed potent inhibition of AKT phosphorylation at Thr308 in cell-based assays (indicative of PI3K or PDK1 inhibition), its direct biochemical inhibition of PDK1 was weaker than for PI3Kα.[7] Data for comparator compounds are compiled from various public sources and serve as representative values.

  • Multi-Targeting Profile: The indazole analog demonstrates potent, low micromolar to nanomolar inhibition against both PI3Kα and mTOR, distinguishing it from more selective inhibitors like Everolimus.[7]

  • PI3Kα Specificity: The research suggests a novel mode of PI3K inhibition that results in specificity for the PI3Kα isoform, a frequently mutated oncogene.[7]

  • Comparison to Pan-Inhibitors: While Ponatinib shows broader and often more potent activity against a wide range of kinases, the indazole scaffold appears more focused on the PI3K pathway.[9][10] This may translate to a different, and potentially more manageable, side-effect profile.

  • Selectivity over Other Kinase Families: The lack of activity from a highly selective inhibitor like Palbociclib underscores the specific nature of kinase inhibitors and highlights that the indazole scaffold's activity is not due to non-specific inhibition.[4][11]

Experimental Methodologies: A Guide to Profiling Kinase Inhibitors

The trustworthiness of inhibitory data hinges on robust and well-validated experimental design. Here, we detail the standard protocols for both biochemical and cell-based assays used to generate the comparative data.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The fundamental principle is to incubate the kinase, its substrate, and ATP (the phosphate donor), and then quantify the resulting phosphorylation.[12][13]

Biochemical_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Kinase - Inhibitor (Varying Conc.) - Assay Buffer Start->Prepare Incubate1 Pre-incubation (10-30 min) Prepare->Incubate1 AddSubstrate Initiate Reaction: Add ATP + Substrate Incubate1->AddSubstrate Incubate2 Kinase Reaction (e.g., 30 min at 30°C) AddSubstrate->Incubate2 Stop Stop Reaction (e.g., Add SDS buffer) Incubate2->Stop Detect Detection: - Radiometric (32P-ATP) - Fluorescence (ADP-Glo) - ELISA Stop->Detect Analyze Data Analysis: Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 96- or 384-well plate, add the assay buffer containing the purified kinase enzyme.

  • Compound Addition: Add the test compound (e.g., 5-Ethynyl-3-methyl-1H-indazole) in a 10-point dose-response format. Include DMSO-only wells as a 100% activity control and wells without enzyme as a background control.

  • Pre-incubation: Gently mix and incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Reaction Initiation: Add a solution containing the specific kinase substrate and ATP to initiate the reaction. The ATP concentration should ideally be near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[15]

  • Kinase Reaction: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. This period must be within the linear range of the enzyme's activity.[13]

  • Reaction Termination: Stop the reaction. For radiometric assays, this can be done by adding SDS loading buffer.[13] For fluorescence-based assays like ADP-Glo, a stop reagent is added that depletes the remaining ATP.[12]

  • Signal Detection: Quantify the kinase activity.

    • Radiometric: Separate the phosphorylated substrate via SDS-PAGE and measure 32P incorporation using autoradiography.[13]

    • ADP-Glo™ Kinase Assay: Measure the amount of ADP produced, which is converted to a luminescent signal. Lower kinase activity results in less ADP and a lower signal.[12]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Pathway Inhibition Assay (Western Blot)

While biochemical assays measure direct enzyme inhibition, cell-based assays confirm that the compound can enter cells and inhibit the target in its native environment.[16] A common method is to measure the phosphorylation of a kinase's downstream substrate.[7][17]

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and plate them in 6-well plates.

  • Serum Starvation (Optional): To reduce basal pathway activity, cells can be serum-starved for several hours before the experiment.

  • Inhibitor Treatment: Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours).[16]

  • Pathway Stimulation: Stimulate the signaling pathway with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of target proteins.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-total-AKT).

  • Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal.

Conclusion and Future Directions

The 3-ethynyl-1H-indazole scaffold, as represented by its potent analogs, demonstrates a compelling multi-kinase inhibitory profile targeting the PI3K/AKT/mTOR pathway.[7] Its activity against both PI3Kα and mTOR suggests a potential for dual pathway blockade, a strategy known to be effective in overcoming resistance mechanisms in cancer. The suggested isoform specificity for PI3Kα further enhances its therapeutic potential.[7]

Future studies should include a comprehensive kinome-wide screen to fully elucidate the selectivity profile of this scaffold. Further structure-activity relationship (SAR) studies could optimize potency and refine the selectivity, potentially leading to next-generation inhibitors with improved efficacy and safety profiles. The favorable drug-like properties reported for this series warrant further preclinical development to evaluate its in vivo efficacy and tolerability.[7]

References

  • Martinez-Alonso, M., et al. (2020). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

  • Reddy, T. S., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

  • Alam, M. M., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2015). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Massive Bio. (2024). Protein Kinase Inhibitor. [Link]

  • Zhang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Drug Target Review. (2024). New dual CDK approach tackles drug-resistant breast cancer. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • Bashir, I., & Ashiq, M. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy. [Link]

  • Dance, M., & Segall, L. (2012). Protein Kinase Signalling Networks in Cancer. National Institutes of Health. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Targeting cancer with kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Sino Biological. All Cancer Signaling Pathways. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • AZoLifeSciences. (2024). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]

  • Theseus Pharmaceuticals. How Pan-Variant Inhibition Can Outsmart Cancer Treatment Resistance. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Med simplified. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway [Video]. YouTube. [Link]

  • Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-El-Damasy-Al-Karmalawy/10499e4693a18a996f01488c95027581691a27e7]([Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • American Society for Biochemistry and Molecular Biology. (2024). Pan-kinase inhibitor for head and neck cancer enters clinical trials. [Link]

  • ResearchGate. (2024). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • OmicsX. Approved Oncology Targeting Small Molecule Kinase Inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Ethynyl-3-methyl-1H-indazole (5-EMeI) Incorporation for Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of cell proliferation is a cornerstone of experimental biology. The choice of assay can profoundly impact the quality, reliability, and depth of insights derived from your studies. This guide provides an in-depth comparison of methodologies for quantifying the incorporation of the novel thymidine analog, 5-Ethynyl-3-methyl-1H-indazole (5-EMeI), and contrasts its performance with established alternative techniques. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible data.

The Principle of 5-EMeI Incorporation: A Modern Approach to Measuring DNA Synthesis

5-Ethynyl-3-methyl-1H-indazole (5-EMeI) is conceptually similar to the well-established compound 5-ethynyl-2'-deoxyuridine (EdU). It acts as a nucleoside analog, specifically a mimic of thymidine. During the S-phase of the cell cycle, actively dividing cells incorporate 5-EMeI into their newly synthesized DNA.

The key to 5-EMeI's utility lies in its terminal alkyne (ethynyl) group. This chemical handle enables a highly specific and efficient covalent reaction with a fluorescently labeled azide molecule. This bioorthogonal reaction, known as copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," forms a stable triazole ring, effectively tagging the nascent DNA.[1][2][3][4] This method's elegance lies in its simplicity and the mild conditions required, which preserve cellular architecture and antigenicity, a significant advantage over older methods.[1][2][5]

Comparative Analysis of Cell Proliferation Assays

The ideal proliferation assay should be sensitive, reproducible, and compatible with other cellular analyses. Here, we compare the 5-EMeI "click chemistry" approach with traditional and alternative methods.

Parameter 5-Ethynyl-3-methyl-1H-indazole (5-EMeI) with Click Chemistry 5-Bromo-2'-deoxyuridine (BrdU) Immunoassay Metabolic Assays (e.g., MTT, AlamarBlue) LC-MS/MS Quantification
Principle Direct measurement of S-phase DNA synthesis via incorporation of a thymidine analog and detection by covalent click reaction.[1][6]Direct measurement of S-phase DNA synthesis via incorporation of a thymidine analog and detection with a specific antibody.[2][5]Indirect measurement of cell viability based on metabolic activity (mitochondrial dehydrogenase or cellular reductase activity).[7][8]Direct, absolute quantification of the incorporated analog in digested DNA.[9][10]
Sensitivity Very High. Detects low levels of proliferation.[1][5][11]High, but can be limited by antibody affinity and access to the BrdU epitope.[1]Lower sensitivity compared to direct DNA synthesis methods; typically requires thousands of cells.[12][13]Extremely High. The gold standard for absolute quantification.[9]
Specificity Very High for DNA synthesis. The click reaction is highly specific to the ethynyl group.[1][3]High for DNA synthesis, but the antibody can show non-specific binding.Indirect. Measures metabolic activity, which usually correlates with viability but not directly with proliferation. Confounded by changes in metabolic rate.[12][14][15]Very High. Mass-to-charge ratio provides definitive identification.[9]
Workflow Time Fast (~1.5 - 3 hours post-labeling).[15]Slow (4 - 24 hours post-labeling) due to multiple incubation and wash steps.Fast (1 - 4 hours).[16][17]Very Slow (days). Involves DNA extraction, digestion, and complex sample preparation.
Experimental Rigor Mild. No harsh DNA denaturation required, preserving cell morphology and epitopes.[1][2]Harsh. Requires DNA denaturation (acid or heat treatment) which can destroy cell morphology and protein epitopes.[1][5][18]Mild. Reagents are added directly to the culture medium.Harsh. Requires complete cellular lysis and DNA digestion.
Multiplexing Excellent. Compatible with fluorescent protein expression (GFP, RFP) and immunofluorescence (IF) staining.[19]Limited. Harsh denaturation can quench fluorescent proteins and damage antigens for subsequent antibody staining.[19]Limited with endpoint assays like MTT. AlamarBlue allows for kinetic measurements.[13]Not applicable for in-situ multiplexing.
Data Output Fluorescence intensity (Flow Cytometry, Microscopy, Plate Reader). Provides single-cell resolution.Fluorescence/Colorimetric signal (Flow Cytometry, Microscopy, Plate Reader). Provides single-cell resolution.Absorbance or Fluorescence (Plate Reader). Provides population-average data.Absolute amount (e.g., fmol) of analog per µg of DNA.
Key Limitation Potential for cytotoxicity at very high concentrations or with long exposure times.[11]Harsh protocol can introduce variability and artifacts.Indirect measurement can be misleading if the treatment affects cell metabolism without affecting proliferation.[14][15]Low throughput, requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: Quantitative Analysis of 5-EMeI Incorporation by Flow Cytometry

This protocol provides a robust method for quantifying the percentage of cells in a population that are actively synthesizing DNA. The causality is clear: 5-EMeI is incorporated, and the click reaction provides a stoichiometric fluorescent signal directly proportional to the incorporated analog.

Workflow Diagram:

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Detection cluster_3 Data Acquisition A 1. Culture Cells B 2. Add 10 µM 5-EMeI Incubate for 1-2 hours A->B C 3. Harvest & Wash Cells B->C D 4. Fix Cells (e.g., 4% PFA, 15 min) C->D E 5. Permeabilize Cells (e.g., 0.5% Triton X-100, 20 min) D->E F 6. Prepare Click Reaction Cocktail (Fluorescent Azide, CuSO4, Buffer) G 7. Incubate with Cocktail (30 min, Room Temp, Dark) F->G H 8. Wash Cells G->H I 9. (Optional) Stain for DNA Content (e.g., DAPI, PI) J 10. Analyze by Flow Cytometry I->J

Caption: Workflow for 5-EMeI incorporation analysis by flow cytometry.

Step-by-Step Methodology:

  • Metabolic Labeling:

    • Culture cells to the desired density. Ensure cells are in the logarithmic growth phase.

    • Add 5-EMeI to the culture medium to a final concentration of 10 µM. The optimal concentration may vary by cell type and should be determined empirically.[20]

    • Incubate for a period appropriate for the cell cycle length, typically 1-2 hours, under standard culture conditions.

  • Cell Harvesting and Fixation:

    • Harvest cells using standard trypsinization or cell scraping methods.

    • Wash the cells once with 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in a fixative solution (e.g., Click-iT® fixative or 4% paraformaldehyde in PBS) and incubating for 15 minutes at room temperature.[21]

  • Permeabilization:

    • Wash the fixed cells once with 1% BSA in PBS.

    • Permeabilize the cells by resuspending in a saponin-based permeabilization buffer or 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[2][21] This step is critical for allowing the click chemistry reagents to access the nuclear DNA.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix a fluorescent azide (e.g., Alexa Fluor™ 488 azide), a copper (II) sulfate solution, and a reducing agent or copper protectant in reaction buffer, according to the manufacturer's instructions.

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[2][21]

  • Staining and Analysis:

    • Wash the cells once with a wash buffer (e.g., 1% BSA in PBS).[6]

    • (Optional) For cell cycle analysis, resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or Propidium Iodide) and RNase A.

    • Analyze the samples on a flow cytometer. The fluorescence from the clicked azide will identify the proliferating (S-phase) cell population.

Protocol 2: Comparative Analysis using the MTT Assay

This protocol measures cell viability as an indirect indicator of proliferation. It is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8][22]

Workflow Diagram:

G A 1. Plate Cells in 96-well Plate Incubate 24 hours B 2. Add Test Compound Incubate for desired period A->B C 3. Add MTT Reagent (0.5 mg/mL) Incubate 2-4 hours B->C D 4. Observe Formazan Crystal Formation C->D E 5. Solubilize Crystals (e.g., add 100 µL DMSO) D->E F 6. Read Absorbance at 570 nm E->F

Caption: General workflow for a standard MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density that prevents confluence by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

    • Remove the medium and add fresh medium containing the desired concentrations of your test compound. Include untreated and vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration ~0.5 mg/mL).[17][23]

    • Incubate the plate for 2-4 hours at 37°C, allowing living cells to reduce the MTT to formazan.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well.[8]

    • Agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of 570 nm.

Trustworthiness and Self-Validation: In every experiment, it is crucial to include proper controls. For the 5-EMeI assay, this includes unlabeled cells (to set background fluorescence) and cells treated with a known proliferation inhibitor as a negative control. For the MTT assay, include wells with medium only (blank), untreated cells (positive viability control), and cells treated with a cytotoxic agent (negative viability control).[8] Establishing a linear relationship between cell number and signal for each cell type is essential for validating any proliferation assay.[22]

Conclusion: Choosing the Right Tool for the Question

The quantitative analysis of 5-EMeI incorporation via click chemistry represents a state-of-the-art method for directly measuring cell proliferation. Its high sensitivity, specificity, and compatibility with multiplexing make it superior to the traditional BrdU assay for most applications.[1][2][3] While metabolic assays like MTT are simple and high-throughput, they provide an indirect measure of proliferation and are susceptible to artifacts from compounds that alter cellular metabolism.[12][13][14][15] For absolute quantification, LC-MS/MS is unparalleled in accuracy but is not suitable for high-throughput or single-cell imaging applications.[9]

For researchers seeking detailed, single-cell resolution of DNA synthesis with the flexibility to integrate with other cellular markers, the 5-EMeI click chemistry approach is the authoritative choice. By understanding the principles and causality behind each method, you can select the most appropriate technique to generate high-quality, reliable data in your drug discovery and development endeavors.

References

  • Zeng, Y., et al. (2010). Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. Brain Research, 1319, 21-32. [Link]

  • baseclick GmbH. (n.d.). EdU proliferation: Applications, assay kits & techniques. [Link]

  • Warren, D. R., et al. (2018). EdU and BrdU incorporation resolve their differences. Nucleus, 9(1), 226-230. [Link]

  • Martín, M., et al. (2014). Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis. Cytometry Part A, 85(7), 614-622. [Link]

  • O'Hayre, M., et al. (2014). Quantification of cell cycle kinetics by EdU (5-ethynyl-2'-deoxyuridine)-coupled-fluorescence-intensity analysis. ResearchGate. [Link]

  • Parisi, S., et al. (2015). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Bio-protocol, 5(22), e1664. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Click Chemistry. [Link]

  • Lunaphore. (n.d.). Optimizing Multiplex Immunofluorescence Assays on the CellScape Platform. [Link]

  • Adan, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cold Spring Harbor Protocols, 2021(11-12). [Link]

  • Gu, Y., et al. (2019). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Molecules, 24(18), 3249. [Link]

  • Reuveni, H., et al. (2011). Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • van Tonder, A., et al. (2015). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]

  • Telford, W. G. (2017). Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry. Current Protocols in Cytometry, 82, 7.47.1-7.47.14. [Link]

  • G-Biosciences. (n.d.). alamarBlue™ Cell Viability Assay Reagent. [Link]

  • Cell IDx. (2018). Multiplex Immunofluorescence Profiling of Tumor Biopsies Using UltraPlex mxIF Technology. [Link]

  • Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. [Link]

  • Merck Millipore. (n.d.). Cell Proliferation EdU Assay for DNA Synthesis Detection. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Nwe, K., & Hilderbrand, S. A. (2011). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Angewandte Chemie International Edition, 50(5), 940-942. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Snyder, C. M. (2018). Multiplex Immunofluorescence Profiling of Tumor Biopsies Using UltraPlex mxIF Technology. Webinar. [Link]

  • Lupu, A. R., et al. (2020). The alamar blue assay in the context of safety testing of nanomaterials. Toxicology in Vitro, 68, 104922. [Link]

  • TDI-IITD. (2023). The Difference between BrdU and EdU (Cell proliferation assays). YouTube. [Link]

  • Vellonen, K. S., et al. (2004). Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity. European Journal of Pharmaceutical Sciences, 23(2), 181-188. [Link]

Sources

A Senior Application Scientist's Guide to Bioorthogonal Labeling Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to precisely track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering a suite of chemical reactions that can occur within living systems without interfering with endogenous biochemical processes.[1][2] This guide offers an in-depth, side-by-side comparison of the most prominent bioorthogonal labeling techniques, providing the technical insights and experimental context necessary to select the optimal strategy for your research needs.

The Core Principles of Bioorthogonal Chemistry

The term "bioorthogonal," coined by Carolyn R. Bertozzi, refers to a chemical reaction that can proceed within a living system without interfering with or being influenced by the myriad of native biochemical processes.[1] To be considered truly bioorthogonal, a reaction must satisfy several stringent criteria:

  • Selectivity: The reacting partners must be mutually and exclusively reactive, ignoring the vast array of functional groups present in a biological milieu.[1][3]

  • Biocompatibility: The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[1][3]

  • Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in an aqueous environment, often at low concentrations of the reactants.[1][3]

  • Stability: The newly formed covalent bond must be stable within the biological environment to allow for downstream analysis.[1][3]

The typical bioorthogonal labeling experiment is a two-step process. First, a "chemical reporter," a small, abiotic functional group, is introduced into a biomolecule of interest through metabolic, genetic, or chemical means.[1] Subsequently, a probe carrying the complementary functional group and a payload (e.g., a fluorophore, affinity tag, or drug molecule) is introduced, leading to a specific covalent ligation.[1]

Comparative Analysis of Key Bioorthogonal Labeling Techniques

The field of bioorthogonal chemistry has produced a diverse array of reactions, each with its unique strengths and weaknesses. Here, we compare the most widely adopted techniques: the Staudinger Ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as the tetrazine ligation.

Quantitative Performance Comparison

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, as it dictates the speed of the ligation at given reactant concentrations. Faster kinetics are particularly crucial for imaging dynamic processes or labeling low-abundance biomolecules.

Reaction TypeReactantsCatalystTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Staudinger Ligation Azide + PhosphineNone~0.002 - 0.01High biocompatibility; the "traceless" version forms a native amide bond.[4][5][6]Slow kinetics; phosphine reagents are susceptible to air oxidation.[1][5]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strained Alkyne + AzideNone10⁻³ - 1Excellent biocompatibility, ideal for live-cell and in vivo imaging; catalyst-free.[][8]Slower than CuAAC and IEDDA; bulky cyclooctynes can be sterically demanding.[2]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene/AlkyneNone10³ - 10⁶Exceptionally fast kinetics; high specificity; catalyst-free.[9][10][11][12]Some tetrazines have limited stability in aqueous media; dienophiles can be light-sensitive.[13]
Photo-Click Chemistry Tetrazole + AlkeneLightVariable (light-dependent)Spatiotemporal control via light activation; can be fluorogenic.[14]Requires external light source which can have limited tissue penetration.

In-Depth Analysis of Bioorthogonal Reactions

The Staudinger Ligation: The Trailblazer

The Staudinger ligation, developed by the Bertozzi group, was the first reaction to be widely recognized as bioorthogonal.[1][15] It is based on the classic Staudinger reaction between an azide and a phosphine.[1]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond.[4][5] A "traceless" version of this reaction leaves behind no portion of the phosphine reagent in the final product.[5]

Expertise & Causality: The choice of the Staudinger ligation is often driven by the need for a "traceless" ligation, where the final product is a native amide bond. This is particularly advantageous in applications where the presence of a non-native linker could interfere with biological function. However, its slow kinetics are a significant drawback, often requiring higher concentrations of reactants and longer incubation times, which can be problematic in dynamic biological systems.[5] The susceptibility of the phosphine reagent to oxidation also necessitates careful experimental design, often requiring deoxygenated buffers.[1]

Reaction Mechanism: Staudinger Ligation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Azide Biomolecule-N₃ AzaYlide Aza-ylide Azide->AzaYlide + Phosphine Phosphine R₂P-Linker-Probe Phosphine->AzaYlide Product Biomolecule-NH-CO-Linker-Probe (Amide Bond) AzaYlide->Product Intramolecular Rearrangement PhosphineOxide R₂P=O AzaYlide->PhosphineOxide Hydrolysis (side reaction)

Caption: Mechanism of the Staudinger Ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Copper-Free Workhorse

Developed as a catalyst-free alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC has become a cornerstone of bioorthogonal chemistry, particularly for live-cell imaging.[][8]

Mechanism: This reaction is a [3+2] cycloaddition between a strained cyclooctyne and an azide. The driving force is the release of ring strain in the cyclooctyne, which allows the reaction to proceed without the need for a cytotoxic copper catalyst.[][16] A variety of strained cyclooctynes have been developed, including dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and difluorinated cyclooctyne (DIFO), each with distinct reactivity and stability profiles.[8][13]

Expertise & Causality: The primary advantage of SPAAC is its excellent biocompatibility due to the absence of a toxic metal catalyst, making it the go-to choice for in vivo studies.[] The choice of cyclooctyne is critical. For instance, DIFO is highly stable but has slower kinetics, making it suitable for long-term labeling experiments.[13] In contrast, DBCO offers a good balance of reactivity and stability and is widely used for a range of applications.[13] The relatively small size of the azide reporter group makes it less likely to perturb the function of the biomolecule it is attached to.

Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

G cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-Probe Azide->Triazole + Cyclooctyne (Strain Release) Cyclooctyne Strained Cyclooctyne-Probe Cyclooctyne->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The Speed Demon

The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) or alkyne, is the fastest known bioorthogonal reaction to date.[9][10][11]

Mechanism: This reaction is a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile.[9][10] The reaction is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[10]

Expertise & Causality: The unparalleled speed of the IEDDA reaction makes it the ideal choice for applications requiring rapid labeling, such as in vivo imaging with short-lived PET tracers or capturing transient biological events.[11][12] The choice of tetrazine and dienophile can be tuned to modulate the reaction kinetics. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile accelerate the reaction.[11] Furthermore, many tetrazine-based reactions are fluorogenic, meaning the product is fluorescent while the reactants are not, leading to a high signal-to-noise ratio without the need for washing steps.[17][18] This is a significant advantage for in vivo imaging.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA)

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Tetrazine Tetrazine-Probe Cycloadduct Unstable Cycloadduct Tetrazine->Cycloadduct + Dienophile Dienophile Biomolecule-Strained Alkene Dienophile->Cycloadduct Product Biomolecule-Dihydropyridazine-Probe Cycloadduct->Product Retro-Diels-Alder Nitrogen N₂ Gas Cycloadduct->Nitrogen

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Experimental Workflow and Protocols

A successful bioorthogonal labeling experiment relies on a well-designed and executed protocol. The following provides a general workflow and a more detailed protocol for a representative SPAAC labeling experiment in live cells.

General Experimental Workflow

G cluster_workflow General Bioorthogonal Labeling Workflow A Step 1: Introduction of Chemical Reporter (Metabolic Labeling, Genetic Encoding, etc.) B Step 2: Incubation and Expression A->B C Step 3: Introduction of Bioorthogonal Probe (e.g., Fluorophore Conjugate) B->C D Step 4: Ligation Reaction (Incubation) C->D E Step 5: Washing (Optional) (To remove unbound probe) D->E F Step 6: Downstream Analysis (Microscopy, Western Blot, etc.) E->F

Caption: A generalized workflow for a bioorthogonal labeling experiment.

Detailed Protocol: SPAAC Labeling of Cell Surface Glycans

This protocol describes the labeling of cell surface sialic acids with an azide-modified sugar followed by SPAAC with a DBCO-fluorophore conjugate.

Materials:

  • Mammalian cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-PEG4-5/6-carboxyrhodamine 110

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Aspirate the culture medium and replace it with fresh medium containing 25-50 µM Ac₄ManNAz. The optimal concentration should be determined empirically.

    • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • SPAAC Ligation:

    • Prepare a stock solution of the DBCO-fluorophore conjugate in DMSO.

    • Wash the cells twice with warm PBS to remove residual Ac₄ManNAz.

    • Dilute the DBCO-fluorophore conjugate in complete culture medium to a final concentration of 10-25 µM.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C.

  • Cell Fixation and Imaging:

    • Wash the cells three times with warm PBS to remove the unbound probe.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Self-Validation: A crucial control for this experiment is to perform the same procedure on cells that have not been treated with Ac₄ManNAz. These cells should show minimal fluorescence, confirming that the labeling is specific to the presence of the azide reporter.

Conclusion

The selection of a bioorthogonal labeling technique is a critical decision that significantly impacts the outcome of an experiment. For applications requiring a "traceless" ligation, the Staudinger ligation remains a viable option despite its slow kinetics. SPAAC offers an excellent balance of biocompatibility and reactivity, making it a robust choice for live-cell and in vivo imaging. When speed is paramount, the IEDDA reaction is the undisputed champion, providing exceptionally fast kinetics and the potential for fluorogenic labeling. By understanding the underlying principles, advantages, and limitations of each technique, researchers can make informed decisions to powerfully and precisely illuminate the intricate workings of biological systems.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Yao, J. Z., et al. (2012). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction. Current opinion in chemical biology, 16(3-4), 309-315.* [Link]

  • Wu, H., et al. (2014). Bioorthogonal fluorogenic chemistry using a light-activated tetrazine. Organic & Biomolecular Chemistry, 12(34), 6563-6566.* [Link]

  • Vrabel, M., et al. (2013). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Chemistry – A European Journal, 19(44), 14933-14943.* [Link]

  • Kim, E. J., et al. (2019). Fluorogenic Coumarins Activated via Bioorthogonal Reactions. The Journal of Organic Chemistry, 84(5), 2739-2746.* [Link]

  • Al-Amin, M., et al. (2016). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 21(8), 1041.* [Link]

  • Zhang, Y., et al. (2024). Tetrazine-Isonitrile Bioorthogonal Fluorogenic Reactions Enable Multiplex Labeling and Wash-Free Bioimaging of Live Cells. Angewandte Chemie International Edition, 63(10), e202319853.* [Link]

  • Schumacher, D., et al. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry, 9, 653733.* [Link]

  • Slanina, T., et al. (2017). Fluorogenic iminosydnones: bioorthogonal tools for double turn-on click-and-release reactions. Chemical Communications, 53(61), 8569-8572.* [Link]

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs.[Link]

  • Cserép, G. B., Herner, A., & Kele, P. (2015). Bioorthogonal fluorescent labels: a review on combined forces. Methods and applications in fluorescence, 3(4), 042001.* [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry. eScholarship, University of California.[Link]

  • Shariq, M., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Infectious Disease and Therapy, 4(1), 1-10.* [Link]

  • Cserép, G. B., Herner, A., & Kele, P. (2015). Bioorthogonal fluorescent labels: a review on combined forces. Methods and applications in fluorescence, 3(4), 042001.* [Link]

  • Shieh, P., & Bertozzi, C. R. (2014). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 9(1), 12-19.* [Link]

  • Arora, S., & Maiti, S. (2020). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Organic & Biomolecular Chemistry, 18(39), 7701-7714.* [Link]

  • Royal Society of Chemistry. (2022). Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry. Royal Society of Chemistry.[Link]

  • van der Vliet, D., & van Delft, F. L. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4333-4383.* [Link]

  • Wiebe, A., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Cancers, 13(16), 4001.* [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 7(1), 191-199.* [Link]

  • Cserép, G. B., Herner, A., & Kele, P. (2015). Bioorthogonal Fluorescent Labels: A Review on Combined Forces. Methods and applications in fluorescence, 3(4), 042001.* [Link]

  • ResearchGate. (2016). Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications. ResearchGate.[Link]

  • Wagner, A., et al. (2019). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry – A European Journal, 26(43), 9851-9856.* [Link]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.* [Link]

  • Nikic, I., & Lemke, E. A. (2015). Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons. Protocols.io.[Link]

  • Li, J., et al. (2013). Visible Light-Initiated Bioorthogonal Photoclick Cycloaddition. Journal of the American Chemical Society, 135(32), 11940-11943.* [Link]

  • JoVE. (2023). Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling. JoVE.[Link]

  • Nikić, I., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6.* [Link]

  • Journal of Chemical and Pharmaceutical Research. (2026). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research.[Link]

  • University of Illinois. (2013). 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. University of Illinois.[Link]

  • Yao, Q., & Lin, F. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International Journal of Molecular Sciences, 16(2), 4095-4117.* [Link]

  • Li, J., & Chen, P. R. (2016). Designing Bioorthogonal Reactions for Biomedical Applications. Chemical Society Reviews, 45(17), 4862-4874.* [Link]

  • ResearchGate. (2021). Comparison of state-of-the-art bio-orthogonal reactions with respect to their kinetics. ResearchGate.[Link]

  • Li, J., et al. (2013). Bioorthogonal Chemistry: Recent Progress and Future Directions. Journal of the American Chemical Society, 135(32), 11940-11943.* [Link]

  • Liu, Y., et al. (2025). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.[Link]

  • Wang, Y., et al. (2025). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. Chemistry – A European Journal.[Link]

Sources

A Senior Application Scientist's Guide to Validating Proteomics Data from 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the reliability of their data is paramount. The chemical probe 5-Ethynyl-3-methyl-1H-indazole has emerged as a valuable tool for activity-based protein profiling (ABPP), particularly in the exploration of the kinome. Its indazole core serves as a scaffold for kinase binding, while the ethynyl group provides a handle for "click chemistry," enabling the enrichment and identification of target proteins.

This guide provides an in-depth, objective comparison of validating proteomics data obtained using 5-Ethynyl-3-methyl-1H-indazole. We will delve into the causality behind experimental choices, describe self-validating protocols, and compare its performance with alternative approaches, all supported by experimental data and authoritative sources.

The Critical Need for Validation in Proteomics

Proteomics experiments, especially those employing chemical probes, are powerful for generating hypotheses about protein function and drug-target interactions.[1] However, the journey from a list of mass spectrometry hits to validated biological insights is fraught with potential pitfalls, including non-specific binding and off-target effects. Therefore, rigorous validation is not just a recommendation but a cornerstone of scientific integrity.[1]

Understanding 5-Ethynyl-3-methyl-1H-indazole as a Chemical Probe

The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[2][3] Research has shown that derivatives of 3-ethynyl-1H-indazole can exhibit inhibitory activity against critical components of signaling pathways, such as the PI3K/AKT/mTOR cascade.[4] The ethynyl group on 5-Ethynyl-3-methyl-1H-indazole is a bioorthogonal handle, meaning it is chemically inert within a biological system but can be specifically reacted with a complementary azide-containing reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5] This allows for the selective attachment of a biotin tag for affinity purification or a fluorescent tag for imaging.

A Comparative Look: Performance and Alternatives

The primary application of 5-Ethynyl-3-methyl-1H-indazole in proteomics is for kinase profiling. The choice of a chemical probe is critical and should be guided by its selectivity and the specific research question.

Feature5-Ethynyl-3-methyl-1H-indazoleBroad-Spectrum Covalent Probes (e.g., Acrylamides)Immobilized Kinase Inhibitors (Kinobeads)
Target Class Primarily kinases, based on the indazole scaffold.Cysteine- or lysine-reactive proteins, broad coverage.Kinases and ATP-binding proteins.
Binding Mode Non-covalent binding of the indazole core, followed by covalent capture via click chemistry.Covalent modification of reactive residues.Affinity-based capture.
Cell Permeability Generally good due to small size.Variable, can be designed for cell permeability.Not applicable for intact cells; used with lysates.
Potential for Off-Targets Possible, as the indazole scaffold can bind to multiple kinases.High potential for off-targets due to reactivity with many proteins.Dependent on the selectivity of the immobilized inhibitors.
Validation Requirement High, requires orthogonal methods to confirm target engagement and biological relevance.Very high, requires careful validation to distinguish specific from non-specific binders.High, requires competition experiments and orthogonal validation.

While specific proteomics data for 5-Ethynyl-3-methyl-1H-indazole is not extensively published, we can infer its likely performance based on studies of similar 3-ethynyl-1H-indazole derivatives. For instance, a study on a series of 3-ethynyl-1H-indazoles demonstrated low micromolar inhibition of PI3K, PDK1, and mTOR kinases.[4] This suggests that 5-Ethynyl-3-methyl-1H-indazole may also target members of the PI3K signaling pathway.

Experimental Workflow: From Target Discovery to Validation

A robust experimental design is crucial for obtaining reliable data. The following workflow illustrates the key steps, from utilizing the probe to validating the identified targets.

ABPP_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation Probe_Incubation Incubate Cells/Lysate with 5-Ethynyl-3-methyl-1H-indazole Click_Chemistry Click Chemistry: Add Azide-Biotin Tag Probe_Incubation->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification MS_Analysis On-Bead Digestion & LC-MS/MS Analysis Affinity_Purification->MS_Analysis Protein_ID Protein Identification & Quantification MS_Analysis->Protein_ID Western_Blot Western Blot of Enriched Proteins Protein_ID->Western_Blot Competition_Assay In-vitro Competition Binding Assay Protein_ID->Competition_Assay Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Protein_ID->Cellular_Target_Engagement Functional_Assay Downstream Functional Assay (e.g., Phosphorylation) Cellular_Target_Engagement->Functional_Assay

Caption: A typical Activity-Based Protein Profiling (ABPP) workflow using a clickable probe.

Detailed Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a key experiment in the validation process: a competitive pull-down assay to confirm target engagement.

Protocol: Competitive Pull-Down Assay

Objective: To validate the specific binding of 5-Ethynyl-3-methyl-1H-indazole to its target proteins by competing with a known inhibitor.

Materials:

  • Cell lysate from the cell line of interest

  • 5-Ethynyl-3-methyl-1H-indazole

  • A known, potent inhibitor for a suspected target kinase (e.g., a PI3K inhibitor)

  • Azide-PEG3-Biotin

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • SDS-PAGE materials and Western blot apparatus

  • Primary antibody against the suspected target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Prepare cell lysate according to a standard protocol. Determine the protein concentration using a BCA assay.

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, pre-incubate 1 mg of cell lysate with either DMSO (vehicle control) or an excess of the known kinase inhibitor for 1 hour at 4°C with gentle rotation.

    • Add 5-Ethynyl-3-methyl-1H-indazole to all tubes at a final concentration of 10 µM and incubate for another hour at 4°C.

  • Click Chemistry:

    • Prepare a fresh click chemistry cocktail containing CuSO4, THPTA, and Azide-PEG3-Biotin.

    • Add the cocktail to each lysate and initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Affinity Purification:

    • Add pre-washed streptavidin-agarose beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the suspected target kinase.

    • Visualize the results using a chemiluminescent substrate.

Expected Outcome: A significant reduction in the band intensity for the target kinase in the sample pre-incubated with the competitor inhibitor compared to the DMSO control would validate the specific binding of 5-Ethynyl-3-methyl-1H-indazole to that kinase.

Orthogonal Validation Strategies

To build a strong case for the identified targets, it is crucial to employ orthogonal validation methods that are independent of the initial pull-down experiment.

1. Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[5] A successful engagement of 5-Ethynyl-3-methyl-1H-indazole with its target kinase should lead to an increase in the thermal stability of the kinase.

2. In-Vitro Kinase Assay: For identified kinases, direct inhibition by 5-Ethynyl-3-methyl-1H-indazole can be quantified using an in-vitro kinase assay. This will provide an IC50 value, which is a measure of the compound's potency.

3. Downstream Signaling Pathway Analysis: If the probe is shown to inhibit a specific kinase, its effect on the downstream signaling pathway should be investigated. For example, if a PI3K family member is a confirmed target, a decrease in the phosphorylation of its substrate, AKT, would be expected. This can be assessed by Western blotting using phospho-specific antibodies.[4]

Data Interpretation and Reporting

When presenting proteomics data, it is essential to be transparent and provide all the necessary information for others to evaluate the findings. This includes:

  • Mass Spectrometry Data: Clearly state the instrument used, the search parameters, and the software for protein identification and quantification.[6]

  • Statistical Analysis: Report the statistical methods used to determine significantly enriched proteins and include p-values and fold-changes.

  • Validation Data: Present the results of all validation experiments, including Western blots, CETSA curves, and functional assay data.

Conclusion

5-Ethynyl-3-methyl-1H-indazole is a promising chemical probe for exploring the kinome. However, as with any proteomics experiment, the data obtained must be rigorously validated to ensure its accuracy and biological relevance. By following a systematic workflow that includes competitive binding assays, orthogonal validation methods, and careful data analysis, researchers can confidently identify and characterize the targets of this probe. This meticulous approach is fundamental to advancing our understanding of cellular signaling and accelerating the development of new therapeutics.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Finding a vocation for validation: taking proteomics beyond association and location. Chemical Society Reviews. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS. [Link]

  • Mass spectrometry-based proteomics for understanding protein abundance, post-translational modifications, and stability. YouTube. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Nature Communications. [Link]

  • Activity-based protein profiling: A graphical review. Journal of Medicinal Chemistry. [Link]

  • Click Chemistry in Proteomic Investigations. Biochemistry. [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]

  • Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). Journal of the American Chemical Society. [Link]

  • Experimental Design for Proteomic Analysis. Protavio. [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]

  • target engagement and validation. o2h discovery. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]

Sources

A Researcher's Guide to Assessing the Specificity of Alkyne-Based Bioorthogonal Labeling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic fields of chemical biology and drug development, the ability to specifically label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, allowing for the covalent modification of target molecules in complex biological systems without interfering with endogenous processes. Among the various bioorthogonal functionalities, terminal alkynes have gained significant prominence due to their participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

This guide provides a comprehensive framework for researchers to assess the specificity of alkyne-based labeling probes, with a conceptual focus on novel reagents like 5-Ethynyl-3-methyl-1H-indazole. While direct comparative data for every new probe is often scarce, the principles and experimental workflows outlined herein provide a robust, self-validating system for evaluating any new alkyne-functionalized molecule against established alternatives. We will delve into the underlying mechanisms, provide detailed protocols for specificity assessment, and present a clear comparison of commonly used alkyne probes.

The Principle of Bioorthogonal Alkyne Labeling

The utility of a terminal alkyne as a bioorthogonal handle lies in its near-total absence from biological systems. This "chemical orthogonality" ensures that a subsequently introduced azide-bearing reporter molecule (e.g., a fluorophore, biotin, or affinity tag) will react almost exclusively with the alkyne-labeled biomolecule of interest. The specificity of the entire labeling process, therefore, hinges on two key factors:

  • Probe Specificity: The ability of the alkyne-containing probe itself to interact selectively with its intended biological target.

  • Reaction Specificity: The bioorthogonality of the ligation reaction (e.g., CuAAC or SPAAC) used to attach the reporter tag.

This guide will focus on experimental strategies to validate the first and most critical factor: the intrinsic specificity of the alkyne probe.

Comparative Landscape of Alkyne-Based Probes

While a multitude of specialized alkyne probes exist, a few have become workhorses in the field. Understanding their characteristics is essential for contextualizing the performance of any new reagent.

ProbeCommon ApplicationKey AdvantagesPotential Drawbacks
5-Ethynyl-2'-deoxyuridine (EdU) DNA synthesis imagingHigh cell permeability, rapid incorporationRequires active DNA replication
L-Azidohomoalanine (AHA) Protein synthesis imagingMetabolic incorporation into proteinsCan be influenced by methionine metabolism
Terminal Alkyne Fatty Acids Lipid metabolism studiesTracks lipid trafficking and modificationCan be metabolized, altering the probe
Custom Alkyne-Modified Inhibitors Activity-Based Protein Profiling (ABPP)Targets specific enzyme classesRequires rational design and synthesis

Experimental Workflow for Specificity Assessment

A rigorous assessment of a new alkyne probe's specificity involves a multi-pronged approach. The following workflow provides a comprehensive strategy to de-risk potential off-target effects and build confidence in your labeling results.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Specificity cluster_2 Phase 3: Imaging Confirmation vitro_target Target Engagement Assay (e.g., Enzyme Inhibition, Binding) vitro_control Control Assay (Counter-screen against related targets) vitro_target->vitro_control Compare IC50/Kd cell_treatment Treat Cells with Alkyne Probe (e.g., 5-EMeI) cell_lysis Cell Lysis cell_treatment->cell_lysis img_treatment Treat Cells with Alkyne Probe no_probe_control Vehicle Control (No Probe) no_probe_control->cell_lysis competitor_control Competition Control (Probe + excess unlabeled ligand) competitor_control->cell_lysis click_chem Click Chemistry with Azide-Reporter (e.g., Azide-Biotin) cell_lysis->click_chem pull_down Affinity Purification (e.g., Streptavidin beads) click_chem->pull_down sds_page SDS-PAGE & Western Blot / Mass Spec pull_down->sds_page img_click Click Chemistry with Azide-Fluorophore img_treatment->img_click img_microscopy Fluorescence Microscopy img_click->img_microscopy img_coloc Co-localization with Known Marker img_microscopy->img_coloc

Caption: A multi-phase workflow for validating the specificity of a new alkyne-based labeling probe.

Detailed Protocol: Competitive Pull-Down for Cellular Specificity

This protocol is a cornerstone for assessing whether your alkyne probe labels its intended target in a complex cellular lysate or in live cells. The principle relies on competition: if the probe is specific, its binding and subsequent labeling should be prevented by pre-incubating the cells with an excess of a known, unlabeled ligand or inhibitor for the target protein.

Materials:

  • Cells of interest

  • Alkyne probe (e.g., 5-Ethynyl-3-methyl-1H-indazole)

  • Unlabeled competitor (a known binder of the target protein)

  • DMSO (vehicle)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Azide-biotin conjugate

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin-coated magnetic beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Prepare three treatment groups:

      • Vehicle Control: Treat with DMSO.

      • Alkyne Probe Only: Treat with the working concentration of your alkyne probe.

      • Competition: Pre-treat with a 10-50 fold excess of the unlabeled competitor for 1-2 hours, then add the alkyne probe and co-incubate.

    • Incubate for the desired labeling period.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify lysate by centrifugation to remove cell debris.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry:

    • Normalize the protein concentration for all samples.

    • To 1 mg of protein lysate, add the azide-biotin conjugate.

    • Initiate the CuAAC reaction by adding the copper sulfate, reducing agent, and ligand.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Affinity Purification:

    • Equilibrate streptavidin beads by washing with lysis buffer.

    • Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively (at least 3-4 times) with lysis buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer to a membrane and perform a Western blot using an antibody specific to your target protein.

Interpreting the Results:

  • Vehicle Control: No band should appear for the target protein, as no alkyne probe was added.

  • Alkyne Probe Only: A strong band for the target protein should be present, indicating successful labeling and pull-down.

  • Competition: The band for the target protein should be significantly reduced or absent compared to the "Alkyne Probe Only" lane. This demonstrates that the probe's binding to the target is specific and can be outcompeted.

G cluster_0 Experimental Setup cluster_1 Expected Western Blot Result for a Specific Probe A Cells + Vehicle gel Lane 1 (Vehicle) Lane 2 (Probe) Lane 3 (Competition) A->gel:f0 No Signal B Cells + Alkyne Probe B->gel:f1 Strong Signal C Cells + Unlabeled Competitor + Alkyne Probe C->gel:f2 Reduced/No Signal band

Caption: Expected outcome of a competitive pull-down experiment for a highly specific alkyne probe.

Advanced Specificity Profiling: Unbiased Mass Spectrometry

While competitive pull-downs validate a specific target, they do not reveal potential off-targets. For a truly comprehensive assessment, proteomics-based methods are the gold standard. In this approach, the affinity-purified proteins from the "Alkyne Probe Only" sample are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting list of identified proteins can be analyzed as follows:

  • Primary Target Identification: The intended target protein should be among the most highly enriched proteins.

  • Off-Target Discovery: Other identified proteins are potential off-targets. Their relevance should be assessed based on their abundance, cellular localization, and known function.

  • Quantitative Comparison: For ultimate rigor, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with the pull-down. By comparing the ratios of "heavy" and "light" labeled peptides between the competition and probe-only samples, one can quantitatively determine the binding specificity for every identified protein.

Conclusion

The validation of a new bioorthogonal probe like 5-Ethynyl-3-methyl-1H-indazole is a systematic process that moves from in vitro characterization to complex cellular models. There is no single experiment that can definitively prove specificity. Instead, confidence is built by accumulating evidence from multiple, orthogonal approaches. By employing the competitive pull-down and mass spectrometry workflows described in this guide, researchers can rigorously assess the performance of their chosen alkyne probe, ensuring the generation of reliable and interpretable data in their downstream applications. This commitment to thorough validation is the bedrock of high-impact research in chemical biology and drug discovery.

References

There are no specific references for "5-Ethynyl-3-methyl-1H-indazole" in the provided search results. The following are representative, authoritative resources for the principles and techniques described in this guide.

  • Title: Bioorthogonal Chemistry: Fishing for Function in a Sea of Complexity Source: Chemical & Engineering News URL: [Link]

  • Title: A guide to click chemistry in the life sciences Source: Nature Reviews Chemistry URL: [Link]

  • Title: Activity-Based Protein Profiling: A Powerful Technology for Functional Proteomics Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: Bioorthogonal chemistry Source: Nature URL: [Link]

comparative analysis of different synthetic routes to 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Ethynyl-3-methyl-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents. The incorporation of an ethynyl group at the 5-position of the 3-methyl-1H-indazole core offers a versatile handle for further chemical modification, particularly through click chemistry and other coupling reactions. This makes 5-Ethynyl-3-methyl-1H-indazole a valuable building block in the synthesis of novel therapeutic candidates. This guide will dissect the most prevalent synthetic strategies, offering a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Primary Synthetic Pathway: A Multi-step Approach via Sonogashira Coupling

The most established and versatile route to 5-Ethynyl-3-methyl-1H-indazole is a multi-step synthesis culminating in a Sonogashira cross-coupling reaction. This pathway can be conceptually divided into three key stages: formation of the indazole core, regioselective halogenation, and introduction of the ethynyl moiety.

Stage 1: Synthesis of the 3-Methyl-1H-indazole Core

The foundational step is the construction of the 3-methyl-1H-indazole nucleus. A common and reliable method for this is the cyclization of 2-aminoacetophenone.[1][2] This transformation is typically achieved through diazotization of the primary amine followed by an in-situ reduction and cyclization.

Mechanism Rationale: The reaction proceeds via the formation of a diazonium salt from 2-aminoacetophenone upon treatment with a nitrosating agent, such as sodium nitrite in an acidic medium. The resulting diazonium species is then reduced, often with a mild reducing agent like tin(II) chloride, to a hydrazine intermediate which undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.[2]

Stage 2: Regioselective Halogenation at the C5-Position

With the 3-methyl-1H-indazole core in hand, the next critical step is the introduction of a halogen atom at the 5-position. This halogen will serve as the electrophilic partner in the subsequent Sonogashira coupling. Both bromination and iodination are viable options, with the choice often depending on reagent availability, cost, and the desired reactivity in the coupling step. Iodinated substrates are generally more reactive in palladium-catalyzed cross-coupling reactions.

  • Bromination: Direct bromination of 3-methyl-1H-indazole can be achieved using various brominating agents. However, controlling the regioselectivity can be challenging.

  • Iodination: Iodination at the C3 position of indazoles is a more commonly reported reaction. To achieve C5-iodination, it is often necessary to start with a precursor that already contains a directing group or to employ a multi-step strategy. A more direct approach for halogenation at other positions of the indazole ring has been explored, but often requires specific substitution patterns or protecting groups to achieve the desired regioselectivity.[3] For the purpose of this guide, we will focus on the synthesis of a 5-halo-3-methyl-1H-indazole precursor. The synthesis of 5-bromo-1H-indazole has been well-documented and can be adapted for the 3-methyl derivative.[4]

Stage 3: Sonogashira Cross-Coupling and Deprotection

The final stage involves the palladium- and copper-catalyzed Sonogashira cross-coupling of the 5-halo-3-methyl-1H-indazole with a suitable alkyne source.[5] To avoid the handling of volatile and flammable acetylene gas, a protected form of acetylene, such as (trimethylsilyl)acetylene, is commonly employed.[6] The trimethylsilyl (TMS) group serves as a convenient protecting group that can be readily removed in a subsequent step.

Mechanism Rationale: The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (5-halo-3-methyl-1H-indazole). Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.

Following the coupling reaction, the TMS protecting group is typically removed under mild basic conditions, such as with potassium carbonate in methanol or with a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final product, 5-Ethynyl-3-methyl-1H-indazole.[7][8]

Visualizing the Primary Synthetic Pathway

Synthetic Pathway to 5-Ethynyl-3-methyl-1H-indazole cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Halogenation cluster_2 Stage 3: Ethynylation 2-Aminoacetophenone 2-Aminoacetophenone 3-Methyl-1H-indazole 3-Methyl-1H-indazole 2-Aminoacetophenone->3-Methyl-1H-indazole 1. NaNO2, HCl 2. SnCl2 5-Halo-3-methyl-1H-indazole 5-Halo-3-methyl-1H-indazole 3-Methyl-1H-indazole->5-Halo-3-methyl-1H-indazole Halogenating Agent (e.g., NBS, I2) 5-((Trimethylsilyl)ethynyl)-3-methyl-1H-indazole 5-((Trimethylsilyl)ethynyl)-3-methyl-1H-indazole 5-Halo-3-methyl-1H-indazole->5-((Trimethylsilyl)ethynyl)-3-methyl-1H-indazole Pd catalyst, Cu(I) catalyst, (Trimethylsilyl)acetylene, Base 5-Ethynyl-3-methyl-1H-indazole 5-Ethynyl-3-methyl-1H-indazole 5-((Trimethylsilyl)ethynyl)-3-methyl-1H-indazole->5-Ethynyl-3-methyl-1H-indazole Deprotection (e.g., K2CO3/MeOH or TBAF)

Caption: A multi-step synthetic route to 5-Ethynyl-3-methyl-1H-indazole.

Alternative Synthetic Strategies

While the Sonogashira coupling route is the most prevalent, other synthetic strategies for the construction of the indazole core could be considered, although they are less direct for obtaining the desired 5-ethynyl substitution pattern.

The Jacobson Indazole Synthesis

The Jacobson synthesis is a classic method for preparing indazoles from the cyclization of N-nitroso-o-toluidines.[9] While this method is historically significant, it is generally less favored for the synthesis of highly functionalized indazoles due to the often harsh reaction conditions and potential for side reactions. Adapting this route for the synthesis of 5-Ethynyl-3-methyl-1H-indazole would require a suitably substituted o-toluidine precursor, which may not be readily available.

The Davis-Beirut Reaction

The Davis-Beirut reaction provides a route to 2H-indazoles from the reaction of an o-nitrobenzaldehyde with a primary amine.[10][11][12][13] While this reaction is efficient for the synthesis of certain indazole isomers, it is not directly applicable to the synthesis of the 1H-indazole tautomer of the target molecule without further isomerization or starting from a different set of precursors.

Comparative Analysis of Synthetic Routes

Parameter Primary Route (Sonogashira Coupling) Alternative Routes (e.g., Jacobson, Davis-Beirut)
Versatility High. The Sonogashira coupling is a very general and well-studied reaction with a broad substrate scope.Lower. These methods are often more specific to the synthesis of the core indazole structure and may not be easily adaptable for the introduction of the ethynyl group at the 5-position.
Yields Generally moderate to good over the multi-step sequence. Individual step yields can be optimized.Can vary significantly depending on the specific substrates and reaction conditions.
Scalability Potentially scalable, although the use of palladium catalysts can be a cost consideration.May present challenges for scale-up due to the use of potentially hazardous reagents (e.g., nitroso compounds) or the need for specialized equipment.
Reagent Availability Starting materials and catalysts are generally commercially available.Precursors for these routes may require multi-step synthesis themselves.
Safety Considerations Palladium catalysts can be pyrophoric. Handling of alkynes requires appropriate precautions.The Jacobson synthesis involves potentially unstable nitroso intermediates.
Predictability High. The regioselectivity of the Sonogashira coupling is well-defined.Lower. Regioselectivity in the initial indazole formation can be an issue.

Experimental Protocols

Protocol for the Primary Synthetic Route (Illustrative)

Step 1: Synthesis of 3-Methyl-1H-indazole [2]

  • To a solution of 2-aminoacetophenone in hydrochloric acid at 0-10 °C, slowly add a solution of sodium nitrite (NaNO2) in water.

  • Stir the reaction mixture at 0-10 °C for 1 hour.

  • Slowly add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) in hydrochloric acid to the reaction mixture.

  • Allow the reaction to proceed overnight at the same temperature.

  • Pour the reaction mixture into ice water and filter.

  • Adjust the pH of the filtrate to weakly alkaline to precipitate the product.

  • Filter, wash with water, and dry to obtain 3-methyl-1H-indazole.

Step 2: Synthesis of 5-Bromo-3-methyl-1H-indazole (Adapted from similar brominations)

  • Dissolve 3-methyl-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromo-3-methyl-1H-indazole.

Step 3: Synthesis of 5-((Trimethylsilyl)ethynyl)-3-methyl-1H-indazole

  • To a solution of 5-bromo-3-methyl-1H-indazole in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add (trimethylsilyl)acetylene.

  • Add the palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and the copper(I) co-catalyst (e.g., CuI).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 5-((trimethylsilyl)ethynyl)-3-methyl-1H-indazole.

Step 4: Synthesis of 5-Ethynyl-3-methyl-1H-indazole [7]

  • Dissolve 5-((trimethylsilyl)ethynyl)-3-methyl-1H-indazole in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Add a deprotecting agent such as potassium carbonate (for methanol) or TBAF (for THF).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-ethynyl-3-methyl-1H-indazole.

Visualizing the Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (R-X) pd0->pd_add R-X pd_trans Transmetalation (R'-Cu) pd_add->pd_trans pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Pd(0)L2 regenerated pd_prod R-R' pd_elim->pd_prod cu_x CuX cu_alkyne Alkyne Coordination cu_x->cu_alkyne R'-H, Base cu_acetylide Copper Acetylide (R'-Cu) cu_alkyne->cu_acetylide cu_acetylide->pd_trans Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Recommendations

The synthesis of 5-Ethynyl-3-methyl-1H-indazole is most reliably and versatilely achieved through a multi-step pathway involving the formation of a 3-methyl-1H-indazole core, followed by regioselective halogenation at the 5-position, and culminating in a Sonogashira cross-coupling with a protected acetylene source, followed by deprotection. This route offers a high degree of predictability and adaptability.

For researchers in an academic or early-stage drug discovery setting, the flexibility of the Sonogashira route allows for the synthesis of a variety of analogs by simply changing the coupling partners.

For professionals in process development and scale-up, while the Sonogashira route is viable, careful consideration must be given to the cost of the palladium catalyst and the safe handling of reagents. Optimization of catalyst loading and recycling protocols would be crucial for large-scale production.

Alternative historical syntheses of the indazole core, such as the Jacobson and Davis-Beirut reactions, are less practical for the direct synthesis of this specific target molecule due to limitations in introducing the required ethynyl functionality at the desired position.

References

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents.
  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research. Available at: [Link]

  • Davis–Beirut reaction - Wikipedia. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PubMed. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. Available at: [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions | Request PDF - ResearchGate. Available at: [Link]

  • Development of a Novel Three‐step Sonogashira Cross Coupling/Deacetonation/Cycloaddition Protocol for the Synthesis of 4‐aryl‐1,2,3‐triazoles Using 2‐methyl‐3‐butyn‐2‐ol as a Versatile Acetylene Surrogate - ResearchGate. Available at: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Deprotection of Silyl Ethers - Gelest Technical Library. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • TMS Deprotection low yields :( : r/chemhelp - Reddit. Available at: [Link]

  • Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis - ORBi. Available at: [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC. Available at: [Link]

  • aDim-aDmoc Protection for ODN Synthesis Allows Deprotection under Non-nucleophilic and Nearly Neutral Conditions - ChemRxiv. Available at: [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]

  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC - NIH. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at: [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. Available at: [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchGate. Available at: [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google Patents.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Bioorthogonal Probes: Evaluating the Cost-Effectiveness of 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical biology and drug discovery, the ability to visualize and identify biomolecules within their native environment is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose. The selection of an appropriate alkyne-bearing probe is a critical first step in designing such experiments, with considerations ranging from biological compatibility and reaction efficiency to overall cost. This guide provides an in-depth evaluation of the cost-effectiveness of a commercially available, yet less characterized probe, 5-Ethynyl-3-methyl-1H-indazole , in comparison to more established alternatives for cellular labeling applications.

Introduction to Alkyne Probes in Bioorthogonal Chemistry

The "click chemistry" workflow for cellular labeling involves a two-step process. First, a biomolecule of interest is metabolically or chemically tagged with a bioorthogonal handle, typically a terminal alkyne. This is achieved by introducing a small molecule probe containing the alkyne group to the biological system. In the second step, a reporter molecule, such as a fluorophore or a biotin tag functionalized with an azide group, is introduced. The copper(I)-catalyzed reaction then specifically and efficiently ligates the alkyne and azide, allowing for visualization or enrichment of the tagged biomolecule.

The choice of the alkyne probe can significantly impact the experiment's success and cost. An ideal probe should be:

  • Biocompatible and Non-perturbing: It should not interfere with normal cellular processes.

  • Efficiently Incorporated: It should be readily taken up and utilized by the cellular machinery for labeling the target biomolecule.

  • Reactive in CuAAC: The terminal alkyne should be accessible and reactive under the conditions of the click reaction.

  • Cost-Effective: The overall cost of the probe and its use in the experiment should be reasonable.

This guide focuses on the comparative analysis of 5-Ethynyl-3-methyl-1H-indazole against two widely used alkyne probes: 5-Ethynyl-2'-deoxyuridine (EdU) for DNA labeling and the unnatural amino acid p-Ethynylphenylalanine (pEF) for protein labeling.

The Probes: A Comparative Overview

5-Ethynyl-3-methyl-1H-indazole

This probe features a terminal alkyne attached to a 3-methyl-1H-indazole scaffold. The indazole ring system is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2] This unique feature suggests that 5-Ethynyl-3-methyl-1H-indazole might have distinct biological properties, potentially leading to specific labeling patterns or off-target effects that researchers should consider. Its small size and hydrophobic nature may facilitate cell permeability.

5-Ethynyl-2'-deoxyuridine (EdU)

EdU is a nucleoside analog of thymidine.[3][4] During DNA synthesis, it is incorporated into newly synthesized DNA.[3][4] This makes it an excellent probe for measuring cell proliferation and visualizing DNA replication.[3][4] Its mechanism of incorporation is well-understood, and it is widely used in cell biology.

p-Ethynylphenylalanine (pEF)

p-Ethynylphenylalanine is an unnatural amino acid that can be incorporated into proteins during translation by hijacking the cell's own protein synthesis machinery. This requires the use of an engineered aminoacyl-tRNA synthetase/tRNA pair. Once incorporated, the ethynyl group serves as a handle for click chemistry, enabling the labeling of newly synthesized proteins.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the probe itself but also the total cost per experiment. This includes the cost of other essential reagents for the click reaction and the typical working concentration of the probe.

Cost of Alkyne Probes and Click Chemistry Reagents

The following table provides a snapshot of the commercial prices for the probes and key click chemistry reagents. Prices can vary between suppliers and are subject to change.

ReagentSupplier ExampleCatalog #QuantityPrice (USD)Price per mg/µmol
5-Ethynyl-3-methyl-1H-indazole Lead SciencesBD163700100 mg€80 (~$88)~

137.44/mmol)
1 g€312 (~$343)~

53.09/mmol)
5-Ethynyl-1H-indazole FluorochemF503051100 mg£33 (~$42)~

60.00/mmol)
1 g£142 (~$180)~

25.56/mmol)
5-Ethynyl-2'-deoxyuridine (EdU) Jena BioscienceCLK-N00150 mg~$50~

252.23/mmol)
p-Ethynylphenylalanine (pEF) MedChemExpressHY-10150950 mg$135

510.57/mmol)
Alexa Fluor 488 Azide Lumiprobe118301 mg$93.99$93.99/mg
APDyeAP106311 mg$200$200.00/mg
Copper(II) Sulfate (anhydrous) Fisher Scientific033308.22100 g$66.00$0.66/g
Flinn ScientificC0108500 g$68.99$0.14/g
Tris(benzyltriazolylmethyl)amine (TBTA) Cayman ChemicalCay18816-5050 mg€60 (~$66)~

2.49/µmol)
MedChemExpressHY-10065750 mg$135

5.09/µmol)

Note: Prices are approximate and were converted to USD where necessary for comparison. They are intended for illustrative purposes only.

Estimated Cost Per Experiment

To estimate the cost per experiment, we will consider a typical cell labeling experiment in a single well of a 96-well plate with a final volume of 200 µL.

Assumptions:

  • Working Concentration: For 5-Ethynyl-3-methyl-1H-indazole, a working concentration of 10 µM is assumed, similar to that of EdU for cell proliferation assays.[1][5][6] This is a critical assumption due to the lack of specific data for this probe in protein labeling.

  • Click Reaction Reagents: The concentrations for the click reaction are based on standard protocols.[7][8]

  • Reagent Volumes: Sufficient for one well of a 96-well plate.

ReagentStock Conc.Final Conc.Volume per wellCost per well (USD) - 5-Ethynyl-3-methyl-1H-indazoleCost per well (USD) - EdU
Alkyne Probe 10 mM10 µM0.2 µL~$0.01~$0.05
Alexa Fluor 488 Azide 10 mM10 µM0.2 µL~$0.02~$0.02
Copper(II) Sulfate 100 mM1 mM2 µL<$0.001<$0.001
TBTA 10 mM100 µM2 µL~$0.01~$0.01
Sodium Ascorbate 100 mM1 mM2 µLNegligibleNegligible
Total Estimated Cost per Well ~$0.04 ~$0.08

Analysis:

Based on this hypothetical calculation, the cost per experiment for the alkyne probe itself is a relatively small fraction of the total cost. The major cost drivers are the azide-modified fluorophore and, to a lesser extent, the copper-chelating ligand (TBTA).

From a pure chemical cost perspective, 5-Ethynyl-3-methyl-1H-indazole appears to be more cost-effective per milligram and per mole than EdU and significantly more so than p-Ethynylphenylalanine. When considering the estimated cost per experiment, it remains a very economical choice. However, this analysis hinges on the critical assumption of its working concentration and labeling efficiency. If a much higher concentration of 5-Ethynyl-3-methyl-1H-indazole is required to achieve similar labeling intensity as EdU or pEF, its cost-effectiveness would decrease.

Experimental Considerations and Protocols

The following section provides a detailed, generalized protocol for cellular protein labeling using an alkyne probe, which can be adapted for 5-Ethynyl-3-methyl-1H-indazole. It also includes a discussion of the causality behind key experimental choices.

General Workflow for Cellular Protein Labeling

Workflow A 1. Cell Culture and Probe Incubation B 2. Cell Lysis A->B Harvest cells C 3. Click Chemistry Reaction B->C Add lysate to reaction mix D 4. Protein Precipitation C->D Remove excess reagents E 5. Sample Preparation for Analysis D->E Resuspend protein pellet F 6. SDS-PAGE and/or Western Blot E->F In-gel fluorescence or blotting G 7. Mass Spectrometry (Proteomics) E->G Enrichment and analysis

Caption: General workflow for labeling cellular proteins with an alkyne probe.

Detailed Experimental Protocol: Metabolic Labeling of Cellular Proteins

This protocol is a self-validating system. The inclusion of a "no-probe" control is essential to identify any background fluorescence or non-specific binding of the azide reporter.

Materials:

  • 5-Ethynyl-3-methyl-1H-indazole (or other alkyne probe)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Methanol, Chloroform

  • SDS-PAGE loading buffer

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare a stock solution of 5-Ethynyl-3-methyl-1H-indazole in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM, optimization may be required).

    • Replace the existing medium with the probe-containing medium and incubate for the desired labeling period (e.g., 4-24 hours). Include a "no-probe" control (medium with DMSO only).

    • Causality: The incubation time allows for the metabolic incorporation of the probe into newly synthesized proteins. The optimal time will depend on the protein turnover rate in the specific cell line.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS to remove excess probe.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Causality: Lysis breaks open the cells to release the labeled proteins. Protease inhibitors are crucial to prevent protein degradation.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (e.g., 50 µg of protein)

      • Azide-fluorophore (e.g., to a final concentration of 10 µM)

      • TBTA (e.g., to a final concentration of 100 µM)

      • Copper(II) sulfate (e.g., to a final concentration of 1 mM)

      • Freshly prepared sodium ascorbate (e.g., to a final concentration of 1 mM)

    • Incubate the reaction at room temperature for 1 hour, protected from light.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction.[7][8] The azide-fluorophore will covalently link to the alkyne-modified proteins.

  • Protein Precipitation:

    • Precipitate the labeled proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.[6]

    • Causality: Removal of unreacted fluorophore is essential to reduce background signal in downstream analysis.

  • Sample Preparation and Analysis:

    • Resuspend the protein pellet in an appropriate buffer (e.g., SDS-PAGE loading buffer for gel analysis).

    • Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by western blot analysis. For proteomic identification, the sample can be further processed for mass spectrometry.

Performance and Other Considerations

Reaction Efficiency

The efficiency of the CuAAC reaction can be influenced by the steric accessibility of the alkyne. While there is no specific data for 5-Ethynyl-3-methyl-1H-indazole, its small size suggests that the alkyne should be readily accessible for the click reaction.

Potential Cytotoxicity

The indazole scaffold is known to have biological activity, and some indazole derivatives have shown cytotoxicity.[4][5] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic working concentration of 5-Ethynyl-3-methyl-1H-indazole for your specific cell line.

Solubility and Stability

The solubility and stability of the probe in cell culture medium are important for consistent labeling.[3] It is recommended to visually inspect the medium for any precipitation after adding the probe.

Visualization of Key Concepts

Click Chemistry Reaction Pathway

ClickChemistry Protein-Alkyne Protein-C≡CH Triazole Protein-Triazole-Fluorophore Fluorophore-Azide Fluorophore-N₃ Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion and Recommendations

5-Ethynyl-3-methyl-1H-indazole presents an intriguing and potentially cost-effective alternative to more established alkyne probes for bioorthogonal labeling. Its primary advantage lies in its lower cost per mole compared to EdU and p-ethynylphenylalanine. However, the lack of published data on its use in cellular labeling necessitates careful validation by the end-user.

Recommendations for Researchers:

  • For cost-sensitive screening applications where a simple alkyne handle is required, 5-Ethynyl-3-methyl-1H-indazole is a promising candidate worth exploring.

  • Initial validation is crucial. Researchers should perform dose-response experiments to determine the optimal working concentration and assess potential cytotoxicity.

  • For well-defined applications such as DNA replication studies, the established performance of EdU may justify its slightly higher cost.

  • For specific protein labeling , while requiring more complex setup, p-Ethynylphenylalanine offers the advantage of direct incorporation into the protein backbone.

Ultimately, the choice of probe will depend on the specific experimental goals, the biological system under investigation, and the available budget. This guide provides a framework for making an informed decision, balancing the potential cost savings of a novel probe with the established reliability of its alternatives.

References

  • Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Dolgushev, A. V., Bannykh, A. V., & Santra, S. (2021). Indazole as a privileged scaffold in medicinal chemistry. Molecules, 26(16), 4945.
  • Lead Sciences. (n.d.). 5-Ethynyl-3-methyl-1H-indazole. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • APDye. (n.d.). APDye 488 Picolyl Azide. Retrieved from [Link]

  • Koksal, M., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389–394.
  • BioServUK. (n.d.). User Manual EdU Cell Proliferation Kit. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Carl ROTH. (n.d.). Click Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]

  • ACS Publications. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Copper (II) Sulfate Anhydrous, Reagent Grade, 100 Grams. Retrieved from [Link]

  • Carolina Biological Supply. (n.d.). Copper (II) Sulfate, Anhydrous, Reagent Grade, 100 g. Retrieved from [Link]

  • Carl ROTH. (n.d.). Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 100 mg. Retrieved from [Link]

  • Anaspec. (n.d.). TBTA, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] amine. Retrieved from [Link]

Sources

A Comparative Guide to Indazole-Based Inhibitors: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and capacity for diverse substitutions make it an ideal foundation for developing potent and selective inhibitors against a wide array of biological targets.[3][4][5] This guide provides a comparative literature review of prominent indazole-based inhibitors, focusing on their mechanisms of action, performance data, and the experimental methodologies used for their evaluation. We will delve into three major classes of therapeutic targets where this scaffold has proven exceptionally fruitful: Poly(ADP-ribose) Polymerase (PARP), Indoleamine 2,3-dioxygenase 1 (IDO1), and various Protein Kinases.

Indazole-Based PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break (SSB) repair machinery via the base excision repair (BER) pathway.[6][7] Inhibiting PARP in cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to a synthetic lethal phenotype.[8][9][10] Unrepaired SSBs devolve into toxic double-strand breaks (DSBs) during replication, which cannot be fixed in HR-deficient cells, ultimately causing cell death.[6][7]

Indazole-based PARP inhibitors leverage a dual mechanism of action:

  • Catalytic Inhibition : They compete with the NAD+ substrate at the enzyme's active site, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair proteins.[11]

  • PARP Trapping : They stabilize the PARP-DNA complex, physically obstructing DNA replication forks and generating cytotoxic lesions.[6][8][11][12] This trapping potency is a key differentiator among various PARP inhibitors.

Comparative Analysis: Niraparib vs. Talazoparib
InhibitorCore StructurePrimary TargetsKey DifferentiatorFDA-Approved Indications (Selected)
Niraparib IndazolePARP1, PARP2[13]Potent catalytic inhibitor with demonstrated activity in both BRCA-mutated and BRCA wild-type cancers.[14]Ovarian Cancer, Metastatic Castration-Resistant Prostate Cancer (mCRPC) with BRCA mutations.[9][13]
Talazoparib Indazole-relatedPARP1, PARP2Considered the most potent PARP-trapper, approximately 100-fold more efficient than olaparib.[8]BRCA-mutated HER2-negative Breast Cancer, HRR gene-mutated mCRPC.[8][10]

Niraparib , an oral, highly selective PARP1/2 inhibitor, has shown significant efficacy as a maintenance treatment for recurrent ovarian cancer, irrespective of BRCA mutation status.[13][14] Its mechanism involves both enzymatic inhibition and the formation of PARP-DNA complexes.[14] Studies in cell culture demonstrated that niraparib induces G2/M phase cell cycle arrest followed by apoptosis.[15]

Talazoparib is distinguished by its exceptionally high potency for trapping PARP on DNA.[6][8] This potent trapping is believed to be a primary driver of its cytotoxicity, creating physical obstructions to DNA replication that are particularly lethal to HR-deficient cells.[6][11]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway ssb DNA Single- Strand Break parp PARP Enzyme ssb->parp recruits replication DNA Replication Fork ssb->replication ber Base Excision Repair (BER) parp->ber initiates ber->ssb dsb DNA Double- Strand Break hr Homologous Recombination (HR) (BRCA1/2) dsb->hr repaired by apoptosis Apoptosis / Cell Death dsb->apoptosis brca_mut BRCA Mutation (HR Deficient) hr->brca_mut replication->dsb Fork Collapse inhibitor Niraparib / Talazoparib inhibitor->parp Catalytic Inhibition & PARP Trapping

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

IDO1 Inhibitors: Reversing Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[16][17] In the tumor microenvironment, overexpression of IDO1 by cancer or immune cells leads to potent immunosuppression through two primary mechanisms:

  • Tryptophan Depletion : Starves effector T-cells, impairing their function.[16][17]

  • Kynurenine Accumulation : Suppresses effector T-cells and promotes the activity of regulatory T-cells (Tregs).[16][18]

Inhibiting IDO1 is a key immuno-oncology strategy aimed at restoring T-cell proliferation and activation to enable an effective anti-tumor immune response.[18][19]

Comparative Analysis: Epacadostat vs. Navoximod

While Epacadostat is technically a hydroxyamidine, its development as a leading IDO1 inhibitor warrants its inclusion in this comparative guide.

InhibitorChemical ClassMechanism of ActionPotency (IC50/EC50)Key Clinical Insights
Epacadostat (INCB024360)HydroxyamidinePotent and selective inhibitor of IDO1.[19][20][21] Binds to the heme-group in the catalytic center.[22]IC50: ~10 nM (enzymatic assay)[19][21]Highly selective over IDO2 and TDO.[19][20][21] Phase III trial (ECHO-301) in combination with pembrolizumab for melanoma failed to meet its primary endpoint.[20]
Navoximod (GDC-0919)Small MoleculePotent inhibitor of the IDO pathway.[23]EC50: 75-90 nM (cell-based assays)[16][17][23]Orally bioavailable with a half-life of ~11 hours, supporting twice-daily dosing.[16][24] Demonstrated target engagement via decreased plasma kynurenine levels in Phase I studies.[16][24]

Epacadostat was a frontrunner in IDO1 inhibition, demonstrating high potency and selectivity in preclinical models.[19][21][25] It effectively restores immune cell proliferation (T-cells, NK cells, dendritic cells) in vitro.[18][19] However, its failure in late-stage clinical trials highlighted the complexities of targeting the IDO1 pathway and the need for better patient selection biomarkers.

Navoximod is another investigational small-molecule IDO1 inhibitor that has shown good oral bioavailability and dose-proportional target engagement in early clinical trials.[16][24] It effectively blocks IDO-induced T-cell suppression in mixed lymphocyte reaction (MLR) assays.[23]

Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Response tumor_cell Tumor Cell / APC ido1 IDO1 Enzyme tumor_cell->ido1 expresses tryptophan Tryptophan ido1->tryptophan depletes kynurenine Kynurenine ido1->kynurenine produces t_cell Effector T-Cell tryptophan->t_cell required for proliferation kynurenine->t_cell inhibits t_reg Regulatory T-Cell (Treg) kynurenine->t_reg activates suppression Immune Suppression t_cell->suppression t_reg->suppression inhibitor Epacadostat / Navoximod inhibitor->ido1 Inhibits

Caption: Mechanism of IDO1-mediated immune suppression.

Indazole-Based Kinase Inhibitors: Precision Targeting of Signaling Cascades

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold has proven to be an exceptionally versatile framework for designing potent and selective kinase inhibitors.[1] These inhibitors typically function by competing with ATP at the kinase domain's binding site, thereby blocking downstream signaling pathways that control cell growth, proliferation, and survival.[26][27][28]

Comparative Analysis: Axitinib, Pazopanib, Entrectinib, and Larotrectinib
InhibitorCore StructurePrimary TargetsPotency (IC50)Key Differentiator
Axitinib Indazole[29]VEGFR-1, -2, -3[30][31]VEGFR-2: 0.2 nM[31]Highly potent and selective for VEGFRs, leading to strong anti-angiogenic effects.[30][31][32]
Pazopanib Indazole[1]VEGFR-1, -2, -3, PDGFR-α/β, c-Kit[33][34][35]VEGFR-2: 30 nMMulti-targeted inhibitor that blocks tumor growth and angiogenesis.[34][36]
Entrectinib Indazole-relatedTRK-A/B/C, ROS1, ALK[37][38]TRKA: 1 nM, ROS1: 7 nM, ALK: 12 nM[39]Pan-TRK, ROS1, and ALK inhibitor with CNS activity, effective against tumors with specific gene fusions.[28][37][38]
Larotrectinib Indazole-relatedTRK-A/B/C[40]TRKA/B/C: <100 nMFirst-in-class, highly selective TRK inhibitor with tumor-agnostic FDA approval for NTRK fusion-positive cancers.[40][41][42][43]

Axitinib and Pazopanib are primarily anti-angiogenic agents. Axitinib is a second-generation inhibitor noted for its high potency against VEGFRs, which is 10-fold lower than for other TKIs like pazopanib.[29][31] Pazopanib is a multi-targeted TKI that inhibits a broader range of kinases involved in angiogenesis and tumor growth.[33][34][35]

Entrectinib and Larotrectinib represent a paradigm shift toward "tissue-agnostic" therapies. Larotrectinib is highly selective for the three TRK receptors and was the first drug developed and approved to treat any cancer containing a specific mutation (NTRK gene fusion), regardless of the tumor's origin.[40][42][43][44] Entrectinib also potently inhibits TRK kinases but has the added benefit of targeting ROS1 and ALK fusion-positive cancers, making it a valuable agent for multiple molecularly defined tumor types.[27][37][38][39]

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

Kinase_Profiling compound Indazole-Based Inhibitor assay_plate Multi-Well Assay Plate compound->assay_plate kinase_panel Kinase Panel (e.g., 400+ kinases) kinase_panel->assay_plate detection Detection Reagent (e.g., Luminescence) assay_plate->detection Incubate atp ATP (Constant Concentration) atp->assay_plate substrate Peptide Substrate substrate->assay_plate reader Plate Reader detection->reader Read Signal data Data Analysis (% Inhibition vs Control) reader->data kinome_map Kinome Map / Selectivity Profile data->kinome_map

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Detailed Experimental Protocols

Protocol 1: Biochemical PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization)

Causality: This assay directly measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins, a process that is inhibited by catalytically active PARP inhibitors. Fluorescence polarization provides a robust, high-throughput method to measure this interaction.

  • Reagent Preparation :

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, and 0.1% Triton X-100.

    • Prepare stock solutions of recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), and histone H1 protein in assay buffer.

    • Prepare a stock solution of biotinylated NAD+.

    • Serially dilute the indazole-based inhibitor (e.g., Niraparib) in DMSO, then further dilute in assay buffer.

  • Enzymatic Reaction :

    • In a 384-well, low-volume black plate, add 2 µL of the diluted inhibitor.

    • Add 4 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA. Incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 4 µL of a solution containing histone H1 and biotinylated NAD+.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction by adding 5 µL of a stopping buffer containing a streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC).

    • Incubate for 30 minutes in the dark to allow binding of the streptavidin to the biotinylated histones.

  • Data Acquisition and Analysis :

    • Read the plate on a fluorescence polarization plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO (0% inhibition) and a potent control inhibitor (100% inhibition).

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

Causality: This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which is crucial for assessing cell permeability and off-target cytotoxicity.[45][46] The endpoint is the quantification of kynurenine, the direct product of IDO1 activity, secreted into the cell culture medium.[47][48]

  • Cell Culture and IDO1 Induction :

    • Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cells) in a 96-well plate.[23][45] Allow cells to adhere overnight.

    • Treat the cells with a final concentration of 50-100 ng/mL of recombinant human interferon-gamma (IFNγ) to induce IDO1 expression.[45][48]

    • Simultaneously, add serial dilutions of the test inhibitor (e.g., Epacadostat) to the wells. Include a vehicle control (DMSO).

  • Incubation :

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[23][47]

  • Kynurenine Detection :

    • After incubation, carefully collect 150 µL of the supernatant from each well.[23]

    • Add 75 µL of 30% trichloroacetic acid to 150 µL of supernatant to precipitate proteins. Centrifuge the plate to pellet the precipitate.

    • Transfer 100 µL of the cleared supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 490 nm using a microplate reader.

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine in each sample and determine the percent inhibition relative to the IFNγ-stimulated vehicle control.

    • Calculate the IC50 value from the dose-response curve. A parallel cell viability assay (e.g., CellTiter-Glo) should be run to exclude cytotoxic compounds.[47]

Conclusion and Future Perspectives

The indazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of clinically successful and promising investigational inhibitors.[1][2] From the potent PARP-trapping activity of Talazoparib to the tumor-agnostic precision of Larotrectinib, indazole-based drugs have demonstrated remarkable versatility and efficacy. The comparative analysis reveals clear differentiators in mechanism and potency, guiding the selection of appropriate therapeutic agents based on specific cancer genotypes and phenotypes.

Future research will likely focus on developing next-generation indazole derivatives with enhanced selectivity to minimize off-target effects, novel mechanisms to overcome acquired resistance, and improved pharmacokinetic properties. As our understanding of cancer biology deepens, the rational design of new drugs based on this privileged scaffold will undoubtedly continue to yield innovative and life-saving therapies.

References

  • Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Review of Clinical Pharmacology.
  • Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. Current Medicinal Chemistry.
  • Epacadostat (INCB024360) IDO1 27339. BPS Bioscience.
  • Talazoparib. Pfizer Oncology Development Website.
  • Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current Oncology Reports.
  • Epacadost
  • Axitinib. Wikipedia.
  • Larotrectinib. Wikipedia.
  • Talazoparib. Wikipedia.
  • Entrectinib. Wikipedia.
  • What is the mechanism of Talazoparib Tosylate?.
  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindic
  • Pazopanib. Wikipedia.
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Pfizer.
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedChemExpress.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metast
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.
  • Pazopanib (Votrient). Cancer Research UK.
  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology.
  • What is the mechanism of Axitinib?.
  • Entrectinib (Rozlytrek). Cancer Research UK.
  • What is the mechanism of Niraparib Tosylate?.
  • Phase Ia study of the indoleamine 2,3- dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP)
  • Pazopanib.
  • Epacadostat (INCB024360) | IDO1 Inhibitor. Selleck Chemicals.
  • What is the mechanism of Entrectinib?.
  • Axitinib in Metastatic Renal Cell Carcinoma. Therapeutic Advances in Urology.
  • Axitinib. Massive Bio.
  • Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis Online.
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research.
  • Larotrectinib induces durable responses in TRK fusion cancers. Healio.
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology.
  • Definition of epacadost
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer. JCO Precision Oncology.
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed.
  • The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modul
  • Cell-Based Identification of New IDO1 Modulator Chemotypes.
  • Navoximod (GDC-0919) | IDO Inhibitor. MedChemExpress.
  • Structure and synthesis of indazole.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethynyl-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Ethynyl-3-methyl-1H-indazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principles of Safe Disposal

The proper disposal of any chemical reagent is a critical aspect of laboratory safety and environmental responsibility. For 5-Ethynyl-3-methyl-1H-indazole, a compound with a reactive terminal alkyne functional group, heightened precautions are necessary. The primary objective of these procedures is to mitigate the risks associated with its handling and disposal, ensuring the safety of laboratory personnel and compliance with all relevant regulations.

Hazard Assessment of 5-Ethynyl-3-methyl-1H-indazole

A thorough understanding of the hazards associated with 5-Ethynyl-3-methyl-1H-indazole is paramount for its safe handling and disposal. This compound presents a dual hazard profile, stemming from its indazole core and the terminal ethynyl group.

Table 1: Hazard Profile of 5-Ethynyl-3-methyl-1H-indazole

FeatureAssociated HazardsRationale and Mitigation
Indazole Moiety Based on data for similar indazole derivatives, it may cause skin and eye irritation.[1][2] It is also classified as harmful if swallowed.Standard personal protective equipment (PPE) including a lab coat, safety goggles, and chemical-resistant gloves are mandatory. All handling should be performed in a well-ventilated fume hood.
Terminal Ethynyl Group The terminal alkyne is acidic and can form potentially explosive heavy metal acetylides, particularly with copper, silver, and mercury.[2] Acetylenic compounds can also be highly reactive and flammable.Crucially, avoid all contact with heavy metals and their salts. Use glassware and equipment free from heavy metal contamination. Segregate waste containing this compound from other waste streams, especially those containing heavy metals.
General Reactivity Incompatible with strong oxidizing agents.[1]Store and dispose of this compound away from strong oxidizers to prevent vigorous and potentially hazardous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of 5-Ethynyl-3-methyl-1H-indazole waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Footwear: Closed-toe shoes.

Waste Segregation and Collection

Solid Waste (Pure Compound, Contaminated Labware):

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste containing 5-Ethynyl-3-methyl-1H-indazole. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "5-Ethynyl-3-methyl-1H-indazole". Crucially, add a prominent warning: "Contains Terminal Alkyne - Potentially Forms Explosive Acetylides. Keep away from heavy metals."

  • Collection: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., spatulas made of non-sparking material). Avoid generating dust.[3]

  • Seal and Store: Securely seal the container after each addition. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]

Liquid Waste (Solutions containing the compound):

  • Designated Waste Container: Use a dedicated, labeled hazardous waste container for liquid waste. Ensure the container is compatible with the solvent used.

  • Labeling: As with solid waste, label the container as "Hazardous Waste," list all chemical components (including solvents), and include the warning about the terminal alkyne's potential to form explosive acetylides.

  • Collection: Pour the liquid waste carefully into the container, avoiding splashes.

  • Seal and Store: Securely seal the container and store it in the designated hazardous waste accumulation area.

Disposal of Empty Containers

Empty containers that once held 5-Ethynyl-3-methyl-1H-indazole must also be disposed of as hazardous waste unless they are properly decontaminated.[5]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that will dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[5]

  • Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original label.

  • Final Disposal: The decontaminated container can then be disposed of according to your institution's procedures for non-hazardous laboratory glass or plastic waste.

Emergency Procedures

Spill Response

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[3] For a liquid spill, use a chemical spill kit to absorb the material.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Ethynyl-3-methyl-1H-indazole.

DisposalWorkflow Disposal Workflow for 5-Ethynyl-3-methyl-1H-indazole cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Procedure cluster_liquid Liquid Waste Procedure cluster_final Final Steps start Start: Disposal Required ppe Don Appropriate PPE start->ppe waste_type Solid or Liquid Waste? ppe->waste_type collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid label_solid Add 'Terminal Alkyne' Warning collect_solid->label_solid store Store in Designated Area label_solid->store label_liquid Add 'Terminal Alkyne' Warning collect_liquid->label_liquid label_liquid->store pickup Arrange for Professional Disposal store->pickup end End of Process pickup->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-3-methyl-1H-indazole
Reactant of Route 2
5-Ethynyl-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.